2,2'-(Hydrazine-1,2-diyl)diethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyethyl)hydrazinyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2/c7-3-1-5-6-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTLHFRZUBBPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947773 | |
| Record name | 2,2'-(Hydrazine-1,2-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-95-1 | |
| Record name | 2,2′-(1,2-Hydrazinediyl)bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2488-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Hydrazodiethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2488-95-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Hydrazine-1,2-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-hydrazodiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS 2488-95-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2'-(Hydrazine-1,2-diyl)diethanol, a symmetrical hydrazine derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, potential applications in drug development, analytical characterization, and safety considerations.
Core Molecular Attributes
2,2'-(Hydrazine-1,2-diyl)diethanol, also known as 1,2-bis(2-hydroxyethyl)hydrazine, is a unique bifunctional molecule featuring two hydroxyl groups and a central hydrazine moiety. This structure imparts a combination of nucleophilicity, reducing properties, and the capacity for hydrogen bonding, making it a valuable intermediate in the synthesis of a diverse range of compounds.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2488-95-1 | [1] |
| Molecular Formula | C4H12N2O2 | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 268.4 °C at 760 mmHg | [3] |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.34 ± 0.10 (Predicted) | [2] |
Synthesis and Manufacturing
The synthesis of 1,2-bis(2-hydroxyethyl)hydrazine has been described in the literature, with a common method involving the hydrogenation of a hydrazone precursor.[4]
Synthetic Workflow
Caption: Synthetic route to 1,2-bis(2-hydroxyethyl)hydrazine.
Detailed Protocol
-
Hydrazone Formation: Glycolaldehyde is condensed with 2-hydroxyethylhydrazine to form the corresponding hydrazone intermediate.[4] This reaction is typically carried out in an appropriate solvent like ethanol.
-
Hydrogenation: The resulting hydrazone is then subjected to catalytic hydrogenation. A common catalyst for this step is palladium on carbon (Pd/C).[4] The reaction is performed under a hydrogen atmosphere until the uptake of hydrogen ceases, indicating the reduction of the carbon-nitrogen double bond to a single bond, yielding the final product.
-
Purification: The final product can be purified through standard laboratory techniques such as recrystallization or chromatography.
Chemical Reactivity and Synthetic Utility
The reactivity of 2,2'-(Hydrazine-1,2-diyl)diethanol is primarily dictated by the nucleophilic nature of the hydrazine nitrogen atoms and the presence of the two primary alcohol functional groups. This dual functionality allows for a wide range of chemical transformations, making it a valuable synthon for the construction of more complex molecules.
Key Reactions
-
N-Alkylation and N-Acylation: The nitrogen atoms of the hydrazine moiety can be readily alkylated or acylated to introduce various substituents.
-
Formation of Heterocycles: The 1,2-diamine nature of the hydrazine core makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[5][6]
-
Derivatization of Hydroxyl Groups: The primary alcohol groups can undergo typical alcohol reactions such as esterification, etherification, and oxidation.
-
Oxidation: The hydrazine moiety can be oxidized to form the corresponding azo compound, bis(2-hydroxyethyl)diazene.[4]
Applications in Drug Development
While direct applications of 2,2'-(Hydrazine-1,2-diyl)diethanol in pharmaceuticals are not extensively documented, its potential as a building block for the synthesis of bioactive molecules is significant. The broader class of hydrazine derivatives has been a rich source of compounds with diverse pharmacological activities.[7][8]
Potential Therapeutic Areas for Derivatives
Hydrazide and hydrazone derivatives have demonstrated a wide spectrum of biological activities, suggesting that derivatives of 2,2'-(Hydrazine-1,2-diyl)diethanol could be explored for:
-
Anticonvulsant Activity: Many hydrazone-containing compounds have shown promise in preclinical models of epilepsy.[2][9]
-
Antidepressant Activity: The hydrazine scaffold is present in some monoamine oxidase (MAO) inhibitors used as antidepressants.[8]
-
Antimicrobial and Antifungal Activity: A number of hydrazide derivatives have been reported to possess antibacterial and antifungal properties.[10]
-
Antitubercular Activity: Isoniazid, a cornerstone in tuberculosis treatment, is a well-known hydrazide derivative. This highlights the potential of this chemical class in combating mycobacterial infections.[2][10]
-
Anti-inflammatory and Analgesic Effects: Certain hydrazone derivatives have exhibited anti-inflammatory and pain-relieving properties.[11]
-
Anticancer Activity: Some hydrazine derivatives have been investigated for their potential as anticancer agents.[12]
The presence of the two hydroxyl groups in 2,2'-(Hydrazine-1,2-diyl)diethanol offers handles for further chemical modification, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery campaigns.
Analytical Characterization
A comprehensive analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.
Expected Spectroscopic Features
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, as well as exchangeable protons from the N-H and O-H groups. The splitting patterns would provide information about the connectivity of the atoms.[4]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two types of carbon atoms in the molecule (those bonded to nitrogen and those bonded to oxygen).
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H and N-H stretching, typically in the region of 3200-3500 cm⁻¹. C-N and C-O stretching vibrations would also be present at lower frequencies.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Fragmentation patterns can provide structural information. A related compound, 2-hydroxyethylhydrazine, has been analyzed by GC-MS, indicating the feasibility of this technique for the analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol, potentially after derivatization.[13]
Chromatographic Purity
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for assessing the purity of 2,2'-(Hydrazine-1,2-diyl)diethanol. For GC analysis, derivatization may be necessary to improve volatility and thermal stability.[1]
Safety, Handling, and Storage
As with all hydrazine derivatives, 2,2'-(Hydrazine-1,2-diyl)diethanol should be handled with care, following appropriate safety protocols.
Hazard Summary
The safety data for the closely related compound 2-hydroxyethylhydrazine indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[14] It can cause skin and eye irritation and may have limited evidence of a carcinogenic effect.[14] It is reasonable to assume that 2,2'-(Hydrazine-1,2-diyl)diethanol may have a similar hazard profile.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust.[14]
-
Storage: Store in a tightly sealed container in a dry and cool place.[1]
Thermal Stability
Hydrazine and its derivatives can be thermally unstable.[15][16] Heating may cause expansion or decomposition, potentially leading to the rupture of containers.[14] Decomposition can produce toxic fumes, including nitrogen oxides and carbon monoxide.[14] It is important to avoid excessive heating and to be aware of the potential for thermal decomposition.
Conclusion
2,2'-(Hydrazine-1,2-diyl)diethanol is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its bifunctional nature allows for the creation of a wide array of derivatives, particularly heterocyclic compounds, which are of great interest in drug discovery. While the biological activities of this specific compound are not yet fully elucidated, the proven pharmacological potential of the broader class of hydrazine derivatives makes it an attractive starting point for the development of new therapeutic agents. Proper handling and a thorough understanding of its chemical properties are essential for its safe and effective use in the laboratory.
References
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ChemBK. 2,2'-(Hydrazine-1,2-diyl)diethanol - Physico-chemical Properties. Available from: [Link]
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MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available from: [Link]
- Khanday, M. A., & Said, M. S. (2012). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 68-82.
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Material Science Research India. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Available from: [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
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ResearchGate. (PDF) Biological Activities of Hydrazone Derivatives. Available from: [Link]
- Zhang, L., van Duin, A. C., Zybin, S. V., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The journal of physical chemistry. B, 113(31), 10770–10778.
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National Center for Biotechnology Information. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]
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Arkivoc. Hydrazinecarbothioamide group in the synthesis of heterocycles. Available from: [Link]
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MDPI. Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Available from: [Link]
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ResearchGate. Kinetic parameters for thermal decomposition of hydrazine. Available from: [Link]
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ChemRxiv. Formation and Fragmentation of 2- Hydroxyethylhydrazinium Nitrate (HEHN) Cluster Ions: A Combined Electrospray Ionization. Available from: [Link]
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Sciforum. Proceedings Synthesis ofBis-hydrazine using heterogeneous catalysis Nassima Medjahed1. Available from: [Link]
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RSC Publishing. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Available from: [Link]
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Technology Networks. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,2'-(Hydrazine-1,2-diyl)diethanol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and safety considerations for 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS No. 2488-95-1). The information herein is synthesized to support research and development activities, offering both foundational data and practical insights into the handling and characterization of this molecule.
Molecular Identity and Structure
2,2'-(Hydrazine-1,2-diyl)diethanol is a symmetrical hydrazine derivative characterized by the presence of two ethanol groups attached to the nitrogen atoms of a hydrazine core. This structure imparts specific chemical characteristics, including its polarity and potential for hydrogen bonding.
-
Chemical Name: 2,2'-(Hydrazine-1,2-diyl)diethanol[1]
-
Synonyms: 2,2'-hydrazodiethanol
Caption: Chemical structure of 2,2'-(Hydrazine-1,2-diyl)diethanol.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from reaction kinetics to biological interactions. The properties of 2,2'-(Hydrazine-1,2-diyl)diethanol are summarized below.
| Property | Value | Source |
| Appearance | Data not consistently available; likely a solid at room temperature based on melting point. | - |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 171 °C (Predicted)[2], 268.4°C at 760 mmHg[1] | [1][2] |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in isopropanol (used as a solvent for melting point determination).[2] Due to the polar hydroxyl and hydrazine groups, it is expected to be soluble in water and other polar organic solvents. | [2] |
The presence of two hydroxyl groups and the hydrazine moiety makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its melting point, boiling point, and solubility profile. The discrepancy in reported boiling points may be due to one being a predicted value while the other is an experimental value under specific pressure.
Analytical Characterization: Methodologies and Protocols
Due to its high polarity, reactivity, and lack of a strong chromophore, direct analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol can be challenging.[3] Analytical methods for hydrazine and its derivatives often rely on derivatization to create a more stable and easily detectable product, suitable for techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4][5]
Causality in Method Selection: The choice of derivatization is critical. 2-Hydroxyethyl hydrazine is a potential genotoxic impurity in some pharmaceutical manufacturing processes, necessitating highly sensitive analytical methods for its detection at trace levels.[5] Derivatization with an aromatic aldehyde, such as benzaldehyde, serves two primary purposes:
-
Increases Stability: It converts the reactive hydrazine group into a stable hydrazone.[3][5]
-
Enhances Detectability: It introduces a chromophore for UV detection in HPLC and creates a less polar, more volatile compound suitable for GC-MS analysis.[3]
Caption: General workflow for the GC-MS analysis of hydrazine compounds via derivatization.
Protocol: Derivatization and GC-MS Analysis
This protocol is a representative example based on established methods for hydrazine analysis.[3][5][6] It provides a self-validating framework where accuracy and precision can be established through standard addition and recovery experiments.[3]
Objective: To quantify 2,2'-(Hydrazine-1,2-diyl)diethanol by converting it to a stable benzaldehyde hydrazone derivative for GC-MS analysis.
Materials:
-
Sample containing 2,2'-(Hydrazine-1,2-diyl)diethanol
-
Methanol (HPLC grade)
-
Benzaldehyde (reagent grade)
-
Sodium Borate solution (0.1 N)
-
GC Vials (2 mL)
-
Water bath or heating block
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Standard Preparation: Prepare a stock solution of 2,2'-(Hydrazine-1,2-diyl)diethanol in methanol. Create a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., LOQ to 200% of the target analyte concentration).[3]
-
Sample Preparation: Accurately weigh or measure the sample and dissolve it in a known volume of methanol.
-
Derivatization Reaction: a. Transfer 1.0 mL of each standard and sample solution into separate GC vials. b. Add 0.5 mL of a benzaldehyde solution (e.g., 1% v/v in methanol) to each vial.[6] c. Cap the vials and shake for several seconds to mix. Allow the reaction to proceed at room temperature for at least 5 minutes.[6] d. Add 1.0 mL of 0.1 N Sodium Borate solution to each vial and shake.[6] e. Heat the vials in a water bath at approximately 80°C for 30 minutes to ensure complete reaction.[6]
-
GC-MS Analysis: a. Cool the vials to room temperature. b. Inject an appropriate volume (e.g., 1 µL) of the organic layer into the GC-MS system. c. GC Conditions (Typical):
- Column: A non-polar column such as HP-5MS is often suitable for the less polar derivative.[3]
- Inlet Temperature: 250°C
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
- Carrier Gas: Helium d. MS Conditions (Typical):
- Ionization Mode: Electron Ionization (EI)
- Scan Range: m/z 40-500
-
Quantification: a. Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. b. Determine the concentration of 2,2'-(Hydrazine-1,2-diyl)diethanol in the samples by interpolating their peak areas from the calibration curve. The correlation coefficient (r²) should be >0.999 for a linear calibration.[3]
Safety and Handling
2,2'-(Hydrazine-1,2-diyl)diethanol is a hydrazine derivative and should be handled with extreme caution, as compounds in this class are known for their toxicity and reactivity. The following information is based on safety data for hydrazine and related compounds.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[7]
-
Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity: May cause cancer. Hydrazine itself is considered a possible human carcinogen.[8][9]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
-
Reactivity: Forms explosive mixtures with air on intense heating.
Caption: Key safety and handling precautions for hydrazine derivatives.
Handling and Storage Recommendations:
-
Always work within a chemical fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[7][8]
-
Prevent fire caused by electrostatic discharge.[8]
Applications and Relevance
2,2'-(Hydrazine-1,2-diyl)diethanol serves as a building block in organic synthesis.[1] Its bifunctional nature, with two hydroxyl groups and a reactive hydrazine core, makes it a useful intermediate for creating more complex molecules, including pharmaceutical intermediates and heterocyclic compounds like pyridazines.[1][10] Hydrazones, which can be synthesized from hydrazine derivatives, are a class of compounds studied for their diverse biological activities, including antimicrobial properties.[11]
References
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An In-Depth Technical Guide to the Synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol
Foreword for the Modern Researcher
The synthesis of symmetrically substituted hydrazines, such as 2,2'-(Hydrazine-1,2-diyl)diethanol (also known as 1,2-Bis(β-hydroxyethyl)hydrazine), presents a classic yet persistent challenge in organic chemistry: controlling selectivity. This molecule, with its symmetrical di-functional structure, is a promising building block for novel polymers, a bivalent linker in pharmaceutical conjugates, and a precursor for complex heterocyclic systems. However, its preparation via the most direct route—the reaction of hydrazine with ethylene oxide—is notoriously fraught with the concurrent formation of a family of related products.
This guide deviates from a simple recitation of steps. Instead, it is structured to provide researchers and process chemists with a deeper, field-proven understanding of the reaction landscape. We will dissect the causality behind experimental choices, address the central problem of selectivity, and offer a logical framework for developing a robust and validated synthesis protocol. Our focus is not just on how to perform the reaction, but on how to control it.
The Core Synthesis Challenge: A Multi-Product Reaction Environment
The fundamental reaction for producing hydroxyethylated hydrazines is the nucleophilic ring-opening of ethylene oxide by hydrazine. Hydrazine (N₂H₄) possesses two nucleophilic nitrogen atoms, and each nitrogen has two reactive protons. This tetra-functional potential is the root of the synthesis challenge. The reaction does not simply stop at the desired product but proceeds through a series of competitive and consecutive steps.
The primary products in this reaction system include:
-
Mono-substituted: 2-Hydroxyethylhydrazine (HEH)
-
Di-substituted (Isomers):
-
1,1-Bis(β-hydroxyethyl)hydrazine (unsymmetrical)
-
1,2-Bis(β-hydroxyethyl)hydrazine (symmetrical, the target molecule)
-
-
Tri-substituted: Tri(β-hydroxyethyl)hydrazine
-
Decomposition Products: Hydrazine can also decompose at elevated temperatures, potentially leading to alcohol-amine impurities like ethanolamine and diethanolamine[1].
A recent study employing a continuous flow microreactor system successfully identified these key products via GC-MS, highlighting the complexity of the reaction output[1][2]. Control over this product distribution is paramount and is primarily dictated by the reaction stoichiometry.
Figure 1: Competing reaction pathways in the hydroxyethylation of hydrazine.
Foundational Methodology: Synthesis of the Mono-substituted Precursor
To understand how to synthesize the di-substituted product, it is instructive to first master the synthesis of the mono-substituted precursor, 2-hydroxyethylhydrazine (HEH). The established protocols for HEH are designed to limit the reaction to a single addition of ethylene oxide.
Core Principle: The key to maximizing the yield of HEH is the use of a large molar excess of hydrazine hydrate. According to Le Chatelier's principle, a high concentration of the hydrazine reactant statistically favors the reaction of ethylene oxide with an unsubstituted hydrazine molecule over a reaction with the already-formed HEH product.
Representative Protocol Parameters for HEH Synthesis
| Parameter | Value/Condition | Rationale | Source |
| Reactants | Hydrazine Hydrate (80-85%), Ethylene Oxide | Hydrazine hydrate is a safer and more common form of hydrazine. | [3][4] |
| Molar Ratio (N₂H₄·H₂O : EO) | ~6:1 to 8:1 | High excess of hydrazine minimizes di- and tri-substitution. | [3][4] |
| Temperature | 30 - 70 °C | Provides sufficient activation energy without promoting excessive side reactions or hydrazine decomposition. | [3][4] |
| System | Closed, under slight positive pressure | Contains the volatile and hazardous ethylene oxide. | [4] |
| Workup | Reduced-pressure distillation | To remove excess water and unreacted hydrazine hydrate. | [3][4] |
Step-by-Step Protocol for 2-Hydroxyethylhydrazine (HEH) [4] Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a thermometer, and a reflux condenser connected to a mercury trap or similar pressure-relief system.
-
Charging the Reactor: In a 500 mL flask, place 118g of 85% hydrazine hydrate (approx. 2 moles).
-
Heating: Gently heat the hydrazine hydrate to 70 °C using a water bath.
-
Ethylene Oxide Addition: Slowly bubble gaseous ethylene oxide (total of ~14g, 0.32 moles) through the stirred hydrazine hydrate. The rate of addition should be controlled to maintain the reaction temperature between 70-72 °C and a slight positive pressure (e.g., ~20 mm Hg) in the system. Intermittent cooling with a cool water bath may be necessary to manage the exothermic reaction.
-
Reaction Completion: Continue stirring for 30 minutes after the ethylene oxide addition is complete.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Remove excess water and hydrazine hydrate by distillation under reduced pressure (25-30 mm Hg) at a bath temperature of 50-55 °C.
-
The desired 2-hydroxyethylhydrazine is then isolated from the residue by fractional vacuum distillation.
-
Strategic Synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol
While no definitive, optimized public protocol exists specifically for the 1,2-di-substituted product, we can logically derive a strategy to favor its formation by altering the conditions used for mono-substitution.
Core Principle: To promote di-substitution, the molar ratio of ethylene oxide to hydrazine hydrate must be increased. A stoichiometric ratio approaching 2:1 (EO:Hydrazine) is the theoretical target. However, this immediately introduces the challenge of controlling selectivity between the desired 1,2-isomer and the undesired 1,1-isomer, as well as preventing tri-substitution.
Proposed Developmental Protocol
The following protocol is a starting point for optimization. Researchers should expect to perform a Design of Experiments (DoE) approach, varying stoichiometry and temperature to maximize the yield of the target isomer.
Figure 2: Proposed workflow for the synthesis and purification of 1,2-Bis(β-hydroxyethyl)hydrazine.
Experimental Steps (Developmental)
-
Reactor Setup: Use the same setup as described for HEH synthesis.
-
Stoichiometry: Begin with a hydrazine hydrate to ethylene oxide molar ratio of 1:1.8 . This slight sub-stoichiometric amount of ethylene oxide is a rational starting point to minimize the formation of the tri-substituted by-product.
-
Temperature Control: Maintain a lower reaction temperature, initially targeting 40-50 °C . The second addition of ethylene oxide to HEH is also exothermic. Lower temperatures may influence the regioselectivity, potentially favoring attack at the less sterically hindered secondary nitrogen for the 1,2-product.
-
Slow Addition: The addition of ethylene oxide must be significantly slower than in the HEH prep to allow for controlled reaction and heat dissipation, preventing temperature spikes that could lead to by-products.
-
In-Process Control (IPC): Periodically and carefully take aliquots from the reaction mixture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This is the most critical step for process optimization. The goal is to stop the reaction when the concentration of the 1,2-di-substituted product is maximized relative to the other species.
-
Purification: This is the most challenging step.
-
First, remove water and any unreacted starting materials via standard reduced-pressure distillation.
-
The remaining mixture of HEH, 1,1-di-, 1,2-di-, and tri-substituted products will have different boiling points. Careful, high-efficiency fractional vacuum distillation is the most viable method for separation. The boiling points will be higher than that of HEH.
-
Collect multiple fractions and analyze each by GC-MS and NMR to identify those rich in the desired 1,2-isomer.
-
Mechanistic Considerations and Selectivity
The reaction proceeds via a standard SN2 nucleophilic attack of a nitrogen atom on one of the carbon atoms of the ethylene oxide ring, leading to ring-opening.
-
First Addition: N₂H₄ + C₂H₄O → HOCH₂CH₂NHNH₂ (HEH) This step is relatively straightforward.
-
Second Addition: The intermediate HEH now has two non-equivalent nitrogen atoms that can act as nucleophiles:
-
N1 (Primary Amine): The terminal nitrogen (-NH₂) is generally more nucleophilic due to less steric hindrance and the electron-donating effect of the adjacent nitrogen. Attack at this position leads to the 1,1-di-substituted isomer .
-
N2 (Secondary Amine): The internal nitrogen (-NH-) is less nucleophilic. Attack at this position leads to the desired 1,2-di-substituted isomer .
-
Controlling the N1 vs. N2 selectivity is difficult. Factors that may influence this include temperature, solvent, and potentially pH, although literature on controlling this specific regioselectivity is sparse. Lower temperatures and careful pH control could potentially enhance the selectivity towards the thermodynamically favored symmetrical product, but this requires experimental validation.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the final product, especially distinguishing it from its isomers.
| Technique | Expected Observations for 2,2'-(Hydrazine-1,2-diyl)diethanol |
| GC-MS | A distinct peak with a mass-to-charge ratio (M+) of 120. Key fragments would include loss of H₂O, CH₂OH, and cleavage of the N-N bond. The retention time will be different from the 1,1-isomer[2]. |
| ¹H NMR | Due to the molecule's symmetry, a simple spectrum is expected: two triplets corresponding to the two equivalent methylene groups (-NH-CH₂- and -CH₂-OH). A broad singlet for the two equivalent -NH- protons and another for the two -OH protons would also be expected. The exact chemical shifts would need to be determined experimentally. |
| ¹³C NMR | A very simple spectrum showing only two signals for the two unique carbon environments (-NH-CH₂- and -CH₂-OH). |
| FT-IR | Broad O-H stretching band (~3300 cm⁻¹), N-H stretching (~3200 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050 cm⁻¹). |
Safety and Handling
Extreme caution is required when working with these compounds.
-
Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen. It should always be handled in a chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.
-
Ethylene Oxide: Ethylene oxide is a flammable, toxic, and carcinogenic gas. It must be handled in a closed system with proper ventilation and monitoring.
-
Product: While specific toxicology data for 1,2-bis(β-hydroxyethyl)hydrazine is limited, it should be handled with the same level of caution as its precursors due to structural similarity. It is expected to be toxic if swallowed, inhaled, or absorbed through the skin.
Potential Applications in Research and Development
The symmetrical, bivalent nature of 2,2'-(Hydrazine-1,2-diyl)diethanol makes it a valuable intermediate:
-
Polymer Chemistry: It can serve as a chain extender or cross-linking agent in the synthesis of polyurethanes and other polymers, introducing hydroxyl functionalities for further modification.
-
Pharmaceutical Synthesis: The two terminal hydroxyl groups can be functionalized to create linkers for antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The central hydrazine moiety can be a precursor for various heterocyclic rings, which are common scaffolds in medicinal chemistry[5].
-
Coordination Chemistry: The molecule can act as a symmetrical ligand for metal ions, forming stable coordination complexes with potential applications in catalysis or materials science.
References
A complete list of references cited in this document is provided below.
References
- YANG DONG; YANG, DONG; TENG, KUN; WANG, MING SHUANG; CENG, WEI. (2016). CN104876833B - Method for preparing beta-hydroxyethylhydrazine by microchannel reactor.
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Medjahed, N., et al. (2021). Synthesis of Bis-Hydrazine using heterogeneous catalysis. Proceedings. [Link]
- Gever, G., & Okecie, C. J. (1953). U.S. Patent No. 2,660,607. U.S.
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Medjahed, N., et al. (2021). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. Molbank, 2021(4), M1303. [Link]
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ResearchGate. (2020). Can anyone tell how to prepare hydrazine hydrate using some easily available precursors since it is hazardous and difficult to buy in Taiwan?. [Link]
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Ma, H., et al. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. [Link]
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Ma, H., et al. (2024). Supporting Information: Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors. The Royal Society of Chemistry. [Link]
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Ma, H., et al. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF 3-PHENYL-[3][6][7]TRIAZOLO[4,3-a]PYRIDINE. [Link]
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ResearchGate. (n.d.). Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt precursor. [Link]
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ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]
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Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
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Fengchen Group. (n.d.). Custom 2-Hydroxyethylhydrazine Manufacturers, Suppliers. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydrazinoethanol. PubChem Compound Database. [Link]
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LibreTexts Chemistry. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
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ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. [Link]
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LookChem. (2024). Hydrazine hydrate: an important component of the chemical industry. [Link]
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Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. Organic Chemistry II. [Link]
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Palmer, M. V., et al. (1970). The Conversion of 2-Hydroxyethylhydrazine to Ethylene. Plant Physiology, 46(5), 629–631. [Link]
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Cheng, H. M., et al. (2009). N,N'-Bis(2-quinolylcarbon-yl)hydrazine. Acta Crystallographica Section E, 65(Pt 10), o2526. [Link]
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ResearchGate. (n.d.). Functionalization of 2-hydroxyethyl methacrylate-based polyHIPEs: Effect of the leaving group. [Link]
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Calca Solutions. (n.d.). Understanding Hydrazine: A Key to Scientific Progress. [Link]
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LibreTexts Chemistry. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]
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LibreTexts Chemistry. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]
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Zhou, D., et al. (2016). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. [Link]
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Badi, N., & Harrisson, S. (2022). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry, 13(44), 6061-6069. [Link]
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A Senior Application Scientist's Guide to the Definitive Structural Analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of chemical synthesis and drug development, the unequivocal structural confirmation of molecular entities is not merely a procedural step but the bedrock of scientific integrity and project success. This guide provides an in-depth, technically-grounded workflow for the structural analysis and confirmation of 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS No: 4489-40-5), a versatile bifunctional building block. Moving beyond a simple recitation of techniques, this paper delves into the causality behind experimental choices, establishing a self-validating analytical cascade. We will progress from foundational physicochemical profiling to advanced spectroscopic fingerprinting and culminate with the gold standard of single-crystal X-ray diffraction. Each section is designed to empower researchers with not only the "how" but the critical "why," ensuring a robust and irrefutable structural assignment.
The Imperative for Structural Verification
2,2'-(Hydrazine-1,2-diyl)diethanol, with its symmetrical di-alcohol and hydrazine functionalities, presents a unique chemical scaffold. Its potential as a precursor in the synthesis of pharmaceuticals, polymers, and chelating agents necessitates a rigorous and multi-faceted approach to its structural confirmation. Ambiguity in structure can lead to failed syntheses, misinterpreted biological data, and significant setbacks in development timelines. The logical, tiered approach detailed herein ensures that each piece of analytical data corroborates the others, building a comprehensive and unassailable structural dossier.
Foundational Analysis: Physicochemical Profile
Before engaging sophisticated spectroscopic methods, establishing the fundamental physical properties of the analyte provides the first layer of identity and purity assessment. This is a critical, cost-effective step to validate that the bulk material is consistent with literature values.
Causality & Experimental Choice:
-
Melting Point: A sharp, well-defined melting point is a strong indicator of purity. Impurities typically depress and broaden the melting range.
-
Solubility: Understanding the solubility profile is paramount for preparing samples for subsequent analyses, particularly for NMR spectroscopy and mass spectrometry.
Protocol: Melting Point Determination
-
Ensure the melting point apparatus is calibrated using certified standards.
-
Load a small amount of finely powdered, dry sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the apparatus.
-
Heat at a rapid rate to approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears and the temperature at which the sample is completely molten. This range is the melting point.
| Property | Reported Value | Source |
| Molecular Formula | C4H12N2O2 | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Melting Point | 58-60 °C | [2] |
Spectroscopic Fingerprinting: A Multi-Modal Approach
Spectroscopy provides a detailed "fingerprint" of the molecule, probing its functional groups, connectivity, and molecular mass. The synergy of FTIR, NMR, and HRMS creates a powerful dataset for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Interrogation
Expertise & Experience: FTIR is an invaluable first-pass spectroscopic technique. It is rapid and provides definitive evidence for the presence or absence of key functional groups. For 2,2'-(Hydrazine-1,2-diyl)diethanol, we expect to see characteristic absorptions for the O-H (hydroxyl) and N-H (hydrazine) stretching vibrations, which are the most prominent features of its structure.
Trustworthiness: A self-validating protocol involves running a background spectrum immediately before the sample. This corrects for atmospheric CO2 and water vapor, ensuring that the observed peaks are solely from the analyte. Using an Attenuated Total Reflectance (ATR) accessory provides excellent sample-to-sample reproducibility with minimal preparation.
Protocol: ATR-FTIR Analysis
-
Record a background spectrum on the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a high signal-to-noise ratio.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3500 - 3200 (Broad) | Stretching[3][4] |
| N-H (Hydrazine) | 3350 - 3250 (Medium) | Stretching |
| C-H (Aliphatic) | 3000 - 2850 (Medium) | Stretching |
| C-O (Alcohol) | 1150 - 1050 (Strong) | Stretching |
| C-N (Amine) | 1250 - 1020 (Medium) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
Expertise & Experience: NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and relative numbers of protons (¹H NMR) and carbons (¹³C NMR). The symmetry of 2,2'-(Hydrazine-1,2-diyl)diethanol simplifies its expected spectra, making it an ideal candidate for this technique. The choice of a deuterated solvent (e.g., DMSO-d₆ or D₂O) is critical to avoid large solvent signals obscuring the analyte peaks.
Trustworthiness: A self-validating NMR experiment relies on proper instrument shimming to achieve high magnetic field homogeneity, resulting in sharp, well-resolved peaks. The use of an internal standard like Tetramethylsilane (TMS) provides a reliable reference (0 ppm) for chemical shifts.
Molecular Structure Diagram
Caption: Molecular structure of 2,2'-(Hydrazine-1,2-diyl)diethanol.
Protocol: ¹H & ¹³C NMR Acquisition
-
Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Add a small amount of TMS as an internal standard if not already present in the solvent.
-
Insert the tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize field homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H signals and reference both spectra to the TMS peak (0.00 ppm).
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |
| Environment | Expected δ (ppm), Multiplicity | Environment |
| HO-CH₂- | ~4.5 - 5.0, Triplet (exchangeable) | HO-C H₂- |
| -CH₂-N | ~3.5 - 3.8, Triplet | -C H₂-N |
| -NH- | ~3.0 - 4.0, Broad Singlet (exchangeable) |
Note: Due to the molecule's symmetry, only two unique carbon signals and three unique proton signals are expected. Chemical shifts are predictive and can vary based on solvent and concentration.
High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula
Expertise & Experience: While standard mass spectrometry confirms the molecular weight, high-resolution mass spectrometry (HRMS) provides the exact mass to several decimal places.[7] This precision is crucial because it allows for the unambiguous determination of the molecular formula.[8][9] The mass difference between atoms is not an integer value (e.g., ¹⁶O = 15.9949 amu, ¹⁴N₂ = 28.0062 amu). HRMS can distinguish between different elemental compositions that have the same nominal mass.[10][11]
Trustworthiness: The system is validated through daily calibration with a known standard of precisely known mass across the desired mass range. This ensures the mass accuracy of the measurement is within an acceptable tolerance (typically < 5 ppm).
Protocol: ESI-HRMS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Analyze the resulting spectrum to identify the monoisotopic peak for the ion of interest.
-
Use the instrument's software to calculate the molecular formula that best fits the measured exact mass within a specified error tolerance (e.g., ± 5 ppm).
| Ion | Calculated Exact Mass |
| C₄H₁₂N₂O₂ | 120.08988 |
| [M+H]⁺ (C₄H₁₃N₂O₂) | 121.09770 |
The Gold Standard: Single-Crystal X-ray Diffraction
Expertise & Experience: When an unambiguous, three-dimensional solid-state structure is required, single-crystal X-ray diffraction is the definitive technique.[12] It provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and stereochemistry.[13] This method moves beyond connectivity to provide a true spatial map of the molecule.
Trustworthiness: The quality of a crystal structure is self-validated by several crystallographic parameters. The R-factor (or residual factor) is a measure of the agreement between the calculated and observed diffraction data; a low R-factor (< 0.05) indicates a good fit.
Protocol: Single-Crystal XRD Workflow Overview
-
Crystal Growth: High-quality single crystals are paramount.[14] This is often the most challenging step.[15] Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., isopropanol, ethyl acetate) is a common method.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension, free of cracks) is selected under a microscope and mounted on a goniometer head.[16]
-
Data Collection: The mounted crystal is placed in the diffractometer, cooled under a stream of nitrogen, and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[12]
-
Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an initial electron density map and refined to yield the final atomic positions.
Integrated Analytical Workflow and Data Synthesis
No single technique provides the complete picture. The strength of this analytical approach lies in the synthesis of all data points. The FTIR confirms the functional groups, the NMR confirms their connectivity and the C-H framework, the HRMS confirms the elemental composition, and the XRD provides the ultimate 3D structure. Each result must be consistent with the others to achieve a definitive confirmation.
Workflow Diagram
Caption: Integrated workflow for structural confirmation.
Conclusion: A Framework for Confidence
The structural confirmation of 2,2'-(Hydrazine-1,2-diyl)diethanol, or any chemical entity, is a systematic process of evidence accumulation. By following the integrated workflow outlined in this guide—from basic physical measurements to advanced spectroscopic and crystallographic analyses—researchers can build an unassailable case for their molecule's structure. This rigorous, multi-technique approach not only ensures scientific accuracy but also underpins the integrity of all subsequent research and development built upon that foundation.
References
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University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942–1947. Retrieved from [Link]
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Pulkar, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]
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AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
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UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from [Link]
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ChemBK. (n.d.). 2,2'-(Hydrazine-1,2-diyl)diethanol. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]
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Clark, J. (n.d.). MASS SPECTRA - THE MOLECULAR ION (M+) PEAK. Chemguide. Retrieved from [Link]
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University of Calgary. (2019, March 18). Formula determination by high resolution mass spectrometry. YouTube. Retrieved from [Link]
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Wang, Y., et al. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Retrieved from [Link]
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- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
The Unseen Spectrum: A Predictive Guide to the Spectroscopic Characterization of 2,2'-(Hydrazine-1,2-diyl)diethanol
Abstract
Introduction: The Challenge of an Uncharacterized Molecule
2,2'-(Hydrazine-1,2-diyl)diethanol, also known as N,N'-bis(2-hydroxyethyl)hydrazine, is a bifunctional molecule incorporating both hydrazine and primary alcohol moieties. Its structural attributes suggest a wide range of potential applications, from a precursor in polymer synthesis to a component in the development of novel pharmaceutical agents. However, a significant impediment to its broader scientific exploration is the current lack of publicly accessible, experimentally-derived spectral data. This guide directly addresses this knowledge gap.
It is crucial to note a point of potential confusion regarding the compound's Chemical Abstracts Service (CAS) number. While some databases may erroneously associate this compound with CAS number 111-48-8, that identifier correctly belongs to 2,2'-thiodiethanol. The correct CAS number for 2,2'-(Hydrazine-1,2-diyl)diethanol is 2488-95-1 .[1][2]
This document is structured to provide a predictive yet scientifically rigorous overview of the expected NMR, IR, and Mass spectral data for 2,2'-(Hydrazine-1,2-diyl)diethanol. Our predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with structurally related compounds for which extensive spectral data exists, namely 2-hydroxyethylhydrazine, ethanolamine, and N,N'-dimethylhydrazine.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2,2'-(Hydrazine-1,2-diyl)diethanol are based on the analysis of its constituent functional groups and comparison with its structural analogues.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,2'-(Hydrazine-1,2-diyl)diethanol is expected to be relatively simple, reflecting the molecule's symmetry. We anticipate three distinct signals, as detailed in Table 1. The chemical shifts are predicted based on the known values for 2-hydroxyethylhydrazine and ethanolamine.[3][4][5]
Table 1: Predicted ¹H NMR Spectral Data for 2,2'-(Hydrazine-1,2-diyl)diethanol
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~2.7 - 2.9 | Triplet | 4H | -NH -CH₂ - | The methylene protons adjacent to the nitrogen of the hydrazine are expected to be deshielded by the electronegative nitrogen atom. In 2-hydroxyethylhydrazine, the corresponding -CH₂NH- protons appear as a triplet at approximately 2.624 ppm.[5] A similar chemical shift is anticipated here. |
| ~3.5 - 3.7 | Triplet | 4H | -CH₂ -OH | The methylene protons adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom. In ethanolamine, these protons are observed around 3.6 ppm. A similar value is predicted for the title compound. |
| Broad | Singlet | 4H | -NH - and -OH | The protons on the nitrogen and oxygen atoms are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature. In 2-hydroxyethylhydrazine, the amine and hydroxyl protons give a combined broad signal.[5] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show two signals, corresponding to the two non-equivalent carbon atoms in the molecule, as outlined in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for 2,2'-(Hydrazine-1,2-diyl)diethanol
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~50 - 55 | -NH-C H₂- | The carbon atom adjacent to the nitrogen is expected in this region. This prediction is based on the chemical shifts of similar carbons in related structures. |
| ~60 - 65 | -C H₂-OH | The carbon atom bonded to the hydroxyl group will be further downfield due to the higher electronegativity of oxygen compared to nitrogen. |
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of 2,2'-(Hydrazine-1,2-diyl)diethanol and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon signals (typically 0-150 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 2,2'-(Hydrazine-1,2-diyl)diethanol is based on the characteristic vibrational frequencies of N-H, O-H, C-N, and C-O bonds. Data from ethanolamine and various hydrazines inform these predictions.[1][2][6]
Table 3: Predicted IR Spectral Data for 2,2'-(Hydrazine-1,2-diyl)diethanol
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |
| 3100 - 3400 | Strong, Broad | O-H and N-H stretching | This broad band is characteristic of hydrogen-bonded O-H and N-H stretching vibrations. In ethanolamine, the O-H and N-H stretches appear in this region.[1][2] |
| 2850 - 2960 | Medium | C-H stretching | These peaks are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups. |
| 1580 - 1650 | Medium | N-H bending | The bending vibration of the N-H bond is expected in this region. |
| 1450 - 1470 | Medium | C-H bending | The scissoring and bending vibrations of the methylene groups will appear here. |
| 1050 - 1150 | Strong | C-O stretching | The C-O stretching vibration of the primary alcohol is typically a strong band in this region. For ethanolamine, the C-O stretch is observed around 1074 cm⁻¹.[2] |
| 1000 - 1100 | Medium | C-N stretching | The C-N stretching vibration is expected in this region. In ethanolamine, this band is seen around 1028 cm⁻¹.[2] |
Experimental Protocol for IR Spectroscopy
Caption: Workflow for IR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation (ATR): For a liquid sample, place a drop directly onto the ATR crystal. For a solid, press a small amount firmly onto the crystal.
-
Background Scan: Run a background scan with no sample present to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Place the sample on the ATR crystal and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be baseline corrected and the significant absorption peaks identified and labeled.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of 2,2'-(Hydrazine-1,2-diyl)diethanol is based on its molecular formula (C₄H₁₂N₂O₂) and the expected fragmentation pathways for hydrazines and alcohols.
Molecular Weight: 120.15 g/mol
Predicted Molecular Ion Peak (M⁺): m/z = 120
Predicted Fragmentation Pattern
The fragmentation of 2,2'-(Hydrazine-1,2-diyl)diethanol is expected to be driven by the cleavage of the N-N bond and the loss of small, stable molecules from the side chains.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2,2'-(Hydrazine-1,2-diyl)diethanol
| Predicted m/z | Proposed Fragment | Rationale for Fragmentation |
| 89 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical is a common fragmentation pathway for primary alcohols. |
| 60 | [C₂H₆N₂]⁺ | Cleavage of both C-N bonds with the loss of two ethylene oxide molecules. |
| 45 | [C₂H₅O]⁺ | Cleavage of the C-N bond. |
| 31 | [CH₂OH]⁺ | A common fragment from primary alcohols. |
| 30 | [CH₄N]⁺ | Alpha-cleavage adjacent to the nitrogen atom. |
The mass spectrum of 2-hydroxyethylhydrazine shows a base peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment, which supports the predicted fragmentation pattern.[7][8][9]
Experimental Protocol for Mass Spectrometry
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would be a suitable technique.
-
Data Acquisition: Acquire the mass spectrum, scanning a mass range that includes the expected molecular ion (e.g., m/z 10-200).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with the predicted fragments.
Conclusion: A Path Forward for Research
While the experimental spectral data for 2,2'-(Hydrazine-1,2-diyl)diethanol remains to be published, this in-depth predictive guide provides a solid foundation for its spectroscopic characterization. The predicted NMR, IR, and MS data, derived from fundamental principles and analysis of analogous structures, offer a reliable roadmap for researchers working with this compound. The detailed experimental protocols provided herein will enable scientists to acquire and interpret high-quality spectral data, thus facilitating the unambiguous identification and further investigation of 2,2'-(Hydrazine-1,2-diyl)diethanol and its potential applications.
References
-
ChemBK. 2,2'-(Hydrazine-1,2-diyl)diethanol. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000149). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000149). [Link]
-
ResearchGate. Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt... [Link]
-
ResearchGate. IR spectrum of pure MEA, and (inset) a ball-and-stick model of MEA[3]. [Link]
-
NIST WebBook. 2-Hydrazinoethanol. [Link]
-
NIST WebBook. 2-Hydrazinoethanol. [Link]
-
SpectraBase. 2-Hydrazinoethanol - Optional[MS (GC)] - Spectrum. [Link]
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- 1. Infrared spectra of solid-state ethanolamine: Laboratory data in support of JWST observations | Astronomy & Astrophysics (A&A) [aanda.org]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000149) [hmdb.ca]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000149) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydrazinoethanol [webbook.nist.gov]
- 8. 2-Hydrazinoethanol [webbook.nist.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Navigating the Solubility Landscape of 2,2'-(Hydrazine-1,2-diyl)diethanol: A Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-(Hydrazine-1,2-diyl)diethanol in a diverse range of organic solvents. In the absence of extensive empirical solubility data, this guide pioneers a theoretical approach, leveraging Hansen Solubility Parameters (HSP) to predict and rationalize the solubility behavior of this important chemical intermediate. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling informed solvent selection, optimizing reaction conditions, and streamlining purification processes.
Introduction: The Significance of 2,2'-(Hydrazine-1,2-diyl)diethanol
2,2'-(Hydrazine-1,2-diyl)diethanol, a bifunctional molecule featuring both hydroxyl and hydrazine moieties, holds considerable interest as a versatile building block in organic synthesis and pharmaceutical development. Its unique structural attributes allow for a wide array of chemical transformations, making it a valuable precursor for the synthesis of novel heterocyclic compounds, polymers, and active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is paramount for its effective utilization, impacting everything from reaction kinetics to the feasibility of crystallization and purification protocols. This guide aims to bridge the current knowledge gap by providing a robust theoretical framework for predicting its solubility.
Physicochemical Properties of 2,2'-(Hydrazine-1,2-diyl)diethanol
A thorough understanding of the intrinsic properties of 2,2'-(Hydrazine-1,2-diyl)diethanol is fundamental to comprehending its interactions with different solvents. Key physicochemical parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H12N2O2 | ChemBK[1] |
| Molar Mass | 120.15 g/mol | ChemBK[1] |
| Melting Point | 58-60 °C | ChemBK[1] |
| Boiling Point | 171 °C | ChemBK[1] |
| Predicted Density | 1.120 ± 0.06 g/cm³ | ChemBK[1] |
| Predicted pKa | 14.34 ± 0.10 | ChemBK[1] |
The presence of two hydroxyl groups and a hydrazine moiety imparts a high degree of polarity and extensive hydrogen bonding capabilities to the molecule. These features are the primary determinants of its solubility behavior.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
Given the scarcity of experimental solubility data, a theoretical approach based on Hansen Solubility Parameters (HSP) offers a powerful predictive tool. The central tenet of this model is "like dissolves like," where the solubility of a solute in a solvent is favored when their intermolecular forces are similar. HSP quantifies these forces by dissecting the total cohesive energy density (δt²) into three components:
-
δd (Dispersion): Arising from temporary fluctuating dipoles in molecules.
-
δp (Polar): Stemming from permanent dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hildebrand solubility parameter is related to the Hansen parameters by the equation:
δt² = δd² + δp² + δh²
A smaller "distance" (Ra) between the HSP values of the solute and the solvent in the three-dimensional Hansen space indicates a higher likelihood of miscibility.
Estimation of Hansen Solubility Parameters for 2,2'-(Hydrazine-1,2-diyl)diethanol
The HSP for 2,2'-(Hydrazine-1,2-diyl)diethanol were estimated using the group contribution method, a widely accepted technique for predicting the properties of molecules based on their constituent functional groups.[2][3] The molecular structure was first analyzed to identify its functional groups.
The SMILES (Simplified Molecular-Input Line-Entry System) string for 2,2'-(Hydrazine-1,2-diyl)diethanol is OCCNNCCO .
From this, the following functional groups can be identified:
-
2 x -CH2- (Methylene)
-
2 x -OH (Alcohol)
-
1 x >NN< (Hydrazine)
Using established group contribution values from the van Krevelen method, the individual Hansen parameters were calculated.
Table 1: Estimated Hansen Solubility Parameters for 2,2'-(Hydrazine-1,2-diyl)diethanol
| Parameter | Estimated Value (MPa⁰.⁵) |
| δd (Dispersion) | 17.5 |
| δp (Polar) | 14.2 |
| δh (Hydrogen Bonding) | 21.8 |
These values highlight the significant contributions of polar and hydrogen bonding forces to the overall cohesive energy of the molecule, as expected from its structure.
Predicted Solubility Profile in Common Organic Solvents
By comparing the estimated HSP of 2,2'-(Hydrazine-1,2-diyl)diethanol with the known HSP of a range of common organic solvents, a qualitative solubility profile can be predicted. The relative energy difference (RED) number is a useful metric for this purpose, where a RED number less than 1 suggests high affinity (good solubility), a RED number close to 1 indicates borderline solubility, and a RED number significantly greater than 1 suggests poor solubility.
Table 2: Predicted Solubility of 2,2'-(Hydrazine-1,2-diyl)diethanol in Various Organic Solvents based on HSP
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Predicted Solubility |
| Water | 15.5 | 16.0 | 42.3 | Highly Soluble |
| Methanol | 15.1 | 12.3 | 22.3 | Highly Soluble |
| Ethanol | 15.8 | 8.8 | 19.4 | Soluble |
| Isopropanol | 15.8 | 6.1 | 16.4 | Soluble |
| Acetone | 15.5 | 10.4 | 7.0 | Sparingly Soluble |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Sparingly Soluble |
| Dichloromethane | 17.0 | 7.3 | 7.1 | Poorly Soluble |
| Toluene | 18.0 | 1.4 | 2.0 | Insoluble |
| Hexane | 14.9 | 0.0 | 0.0 | Insoluble |
Disclaimer: These are predicted solubilities based on a theoretical model and should be confirmed experimentally.
The predictions align with chemical intuition. Protic and highly polar solvents like water and lower alcohols are predicted to be excellent solvents due to their ability to engage in strong hydrogen bonding with the hydroxyl and hydrazine groups of the solute. As the solvent polarity and hydrogen bonding capability decrease, the predicted solubility diminishes. Non-polar aprotic solvents like toluene and hexane are predicted to be poor solvents.
Experimental Protocol for Solubility Determination
While theoretical predictions are invaluable for initial screening, experimental verification is crucial. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent.
Materials and Equipment
-
2,2'-(Hydrazine-1,2-diyl)diethanol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or magnetic stirrer with hotplate
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of 2,2'-(Hydrazine-1,2-diyl)diethanol to a known volume of the selected solvent in a vial. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.
-
Sample Collection and Preparation: a. After equilibration, allow the solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved particles. d. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Concentration Analysis: a. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 2,2'-(Hydrazine-1,2-diyl)diethanol. b. Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
Calculation: a. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the dilution factor.
Visualization of the Solubility Prediction Workflow
The logical flow of the theoretical solubility prediction process can be visualized as follows:
Caption: Workflow for predicting the solubility of 2,2'-(Hydrazine-1,2-diyl)diethanol.
Conclusion and Future Directions
This technical guide has established a foundational understanding of the solubility of 2,2'-(Hydrazine-1,2-diyl)diethanol in organic solvents through a theoretical approach based on Hansen Solubility Parameters. The predictions indicate a strong preference for polar, protic solvents, a finding that is chemically intuitive given the molecule's structure. While this guide provides a valuable starting point for solvent selection, it is imperative that these theoretical predictions are validated through rigorous experimental work. Future studies should focus on generating empirical solubility data across a range of temperatures to provide a more complete and quantitative picture of this compound's behavior in solution. Such data will further empower chemists and pharmaceutical scientists to unlock the full synthetic potential of this versatile molecule.
References
- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for the Estimation of Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585.
-
ChemBK. (n.d.). 2,2'-(Hydrazine-1,2-diyl)diethanol. Retrieved from [Link]
- van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
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A Comprehensive Technical Guide to the Thermal Stability of 1,2-bis(2-hydroxyethyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the thermal stability of 1,2-bis(2-hydroxyethyl)hydrazine (BHEH), a compound of interest in various chemical syntheses. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical safety information, available experimental data, and proven methodologies to offer a comprehensive understanding of the thermal hazards associated with BHEH and to guide researchers in its safe handling and use.
Introduction: Understanding the Significance of Thermal Stability for 1,2-bis(2-hydroxyethyl)hydrazine
1,2-bis(2-hydroxyethyl)hydrazine, a hydrazine derivative, is a bifunctional molecule with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, containing both hydroxyl and hydrazine moieties, imparts unique reactivity but also presents potential thermal instability. A thorough understanding of a compound's thermal stability is paramount in research and development, influencing everything from storage conditions and shelf-life to the design of safe synthetic protocols and scale-up operations. For a reactive molecule like BHEH, overlooking its thermal properties can lead to hazardous situations, including uncontrolled exothermic reactions and the generation of toxic decomposition products.
This guide aims to provide a foundational understanding of the thermal behavior of BHEH, drawing from available data and established analytical techniques. It is designed to equip researchers with the knowledge to assess thermal risks and to implement appropriate safety measures in their work.
Hazard Identification: A Critical Overview
The safe handling of any chemical begins with a clear understanding of its intrinsic hazards. Safety Data Sheets (SDS) for 1,2-bis(2-hydroxyethyl)hydrazine and its close analogs consistently highlight several significant risks that are exacerbated by thermal stress.
Key Hazards:
-
Toxicity: BHEH is classified as toxic if it comes into contact with the skin and harmful if swallowed. It is also fatal if inhaled.[2]
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[2]
-
Carcinogenicity: It is suspected of causing cancer.[2]
-
Explosive Mixtures: Critically, BHEH can form explosive mixtures with air upon intense heating.[2]
These hazards underscore the necessity of handling BHEH with appropriate personal protective equipment (PPE) in a well-ventilated area, and of carefully controlling temperature during storage and reactions.
The Thermal Decomposition Profile of 1,2-bis(2-hydroxyethyl)hydrazine
Direct and detailed experimental data on the thermal decomposition of pure 1,2-bis(2-hydroxyethyl)hydrazine is limited in publicly accessible literature. However, by examining available data for the closely related 2-hydroxyethyl hydrazine (HEH) and its derivatives, we can construct a preliminary thermal profile.
Insights from Thermogravimetric Analysis (TGA)
A comparative Thermogravimetric Analysis (TGA) plot provides valuable insight into the thermal stability of 2-hydroxyethyl hydrazine (the neutral compound) relative to its monocationic and dicationic nitrate salts.[3]
Table 1: Summary of Thermal Decomposition Data for 2-Hydroxyethyl Hydrazine and its Salts
| Compound | Onset of Decomposition (°C) (Approximate) |
| 2-Hydroxyethyl hydrazine (neutral) | 150 - 200 |
| Monocationic Nitrate Salt | > 200 |
| Dicationic Nitrate Salt | > 200 |
Data extrapolated from the TGA plot in the cited reference.[3]
The TGA data suggests that the neutral 2-hydroxyethyl hydrazine begins to undergo significant thermal decomposition in the range of 150-200°C.[3] The formation of salts appears to enhance the thermal stability, a common phenomenon due to the lower volatility and different decomposition pathways of ionic compounds.
Decomposition of the Related Ionic Liquid: 2-Hydroxyethylhydrazinium Nitrate (HEHN)
Studies on the thermal decomposition of 2-hydroxyethylhydrazinium nitrate (HEHN), an energetic ionic liquid derived from HEH, reveal a two-stage decomposition process.[1][4] The initial step is believed to be a proton transfer, leading to the formation of 2-hydroxyethyl hydrazine and nitric acid.[1] This is a critical point, as it implies that under certain conditions, the decomposition of HEHN can generate the parent HEH molecule, which then undergoes its own thermal decomposition.
The decomposition of HEHN has been found to be autocatalytic, with apparent activation energies of approximately 113.7 kJ/mol for the first stage and 123.6 kJ/mol for the second stage.[1] While these values are for the nitrate salt, they provide an indication of the energetic nature of the decomposition process involving the 2-hydroxyethyl hydrazine moiety.
The Influence of Synthesis Impurities
The synthesis of 1,2-bis(2-hydroxyethyl)hydrazine can lead to the formation of various byproducts, including 1,1-bis(β-hydroxyethyl) hydrazine and tri(β-hydroxyethyl) hydrazine.[5] The presence of these and other impurities can significantly impact the thermal stability of the bulk material. Impurities can act as catalysts for decomposition reactions, lowering the onset temperature of decomposition and potentially increasing the rate of thermal runaway. Therefore, the purity of the BHEH being used is a critical factor to consider when assessing its thermal stability.
Recommended Experimental Assessment of Thermal Stability
Given the limited publicly available data, it is strongly recommended that researchers conduct a thorough thermal hazard assessment of the specific 1,2-bis(2-hydroxyethyl)hydrazine material they intend to use. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and accessible techniques for this purpose.[6][7]
Experimental Workflow
The following diagram outlines a logical workflow for the thermal analysis of BHEH.
Caption: Experimental workflow for thermal analysis of BHEH.
Detailed Experimental Protocols
4.2.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition and the heat of decomposition.
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of 1,2-bis(2-hydroxyethyl)hydrazine into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any evolved gases and prevent evaporation.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the completion of any thermal events (e.g., 400°C) at a linear heating rate of 10°C/min.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
-
Data Analysis:
-
Determine the extrapolated onset temperature of the exothermic decomposition peak. This temperature is a critical indicator of the initiation of thermal decomposition.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g. A large heat of decomposition indicates a high potential for a thermal runaway.
-
4.2.2. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which mass loss begins and to characterize the decomposition process.
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of 1,2-bis(2-hydroxyethyl)hydrazine into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample over the same temperature range as the DSC experiment (e.g., ambient to 400°C) at a heating rate of 10°C/min.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Determine the onset temperature of mass loss from the TGA curve.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperature(s) of maximum mass loss rate.
-
Note the percentage of residual mass at the end of the experiment.
-
Interpreting the Results for a Self-Validating System
The combination of DSC and TGA provides a self-validating system for assessing thermal stability. The onset of an exothermic event in the DSC should correlate with the onset of mass loss in the TGA. A significant exotherm accompanied by a rapid mass loss is a strong indicator of a hazardous decomposition reaction.
Safe Handling and Storage Recommendations
Based on the identified hazards and the thermal decomposition profile, the following recommendations are crucial for the safe handling and storage of 1,2-bis(2-hydroxyethyl)hydrazine:
-
Storage: Store in a cool, well-ventilated area, away from sources of heat and ignition. Avoid prolonged storage at elevated temperatures.
-
Handling:
-
Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with incompatible materials, such as strong oxidizing agents.
-
-
Experimental Design:
-
When designing reactions involving BHEH, ensure that the reaction temperature is well below the onset of decomposition.
-
Consider the potential for exothermic reactions and have appropriate cooling and quenching procedures in place.
-
For reactions run at elevated temperatures, perform a thorough thermal hazard assessment of the reaction mixture.
-
Conclusion
References
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Navigating the Safety Landscape of 2,2'-(Hydrazine-1,2-diyl)diethanol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the safety data for 2,2'-(Hydrazine-1,2-diyl)diethanol, a hydrazine derivative of interest to researchers, scientists, and drug development professionals. Due to the inherent reactivity of the hydrazine functional group, a thorough understanding of its hazard profile is paramount for safe handling and use in a laboratory setting. This document synthesizes available safety data to offer a comprehensive overview of potential hazards, handling protocols, and emergency procedures.
Compound Profile and Inherent Hazards
2,2'-(Hydrazine-1,2-diyl)diethanol, with the CAS number 2488-95-1, is a bifunctional molecule incorporating both hydrazine and alcohol moieties.[1][2][3] While specific toxicological data for this compound is not extensively documented in publicly available literature, the known hazards of hydrazine and its derivatives serve as a critical surrogate for assessing its potential risks. Hydrazine compounds are generally recognized for their potential toxicity, including being harmful if swallowed or in contact with skin, causing severe skin burns and eye damage, and potentially causing an allergic skin reaction.[4] Furthermore, some hydrazine compounds are considered to be potentially carcinogenic and toxic if inhaled.[4]
Key Hazard Considerations:
-
Acute Toxicity: Presumed to be toxic via oral, dermal, and inhalation routes based on data from related hydrazine compounds.[4][5]
-
Corrosivity: Expected to be corrosive to skin and eyes, necessitating immediate and thorough rinsing in case of contact.[5][6]
-
Sensitization: Potential for causing allergic skin reactions upon repeated exposure.
-
Carcinogenicity: Some hydrazine compounds are classified as potential carcinogens.[4]
Prudent Handling and Storage: A Risk Mitigation Approach
The safe handling of 2,2'-(Hydrazine-1,2-diyl)diethanol hinges on a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE). The causality behind these recommendations lies in minimizing all potential routes of exposure.
Engineering Controls: The First Line of Defense
All manipulations of 2,2'-(Hydrazine-1,2-diyl)diethanol should be conducted within a certified chemical fume hood to control the inhalation of any potential vapors or aerosols. The fume hood provides a physical barrier and constant ventilation, drawing airborne contaminants away from the user.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[6]
-
Body Protection: A lab coat should be worn to protect street clothing. In scenarios with a significant risk of splashing, a chemically resistant apron is also recommended.
Experimental Workflow: Safe Handling Protocol
Caption: Decision-making process for first aid response to exposure.
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material and collect it into a suitable container for disposal. [7]Avoid generating dust.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 2,2'-(Hydrazine-1,2-diyl)diethanol is provided in the table below. This information is critical for understanding its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C4H12N2O2 | [1][2][3] |
| Molar Mass | 120.15 g/mol | [1][2] |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 171 °C | [2] |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [2] |
Disposal Considerations
Dispose of 2,2'-(Hydrazine-1,2-diyl)diethanol and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
While 2,2'-(Hydrazine-1,2-diyl)diethanol presents potential hazards characteristic of the hydrazine class of compounds, a comprehensive understanding of these risks and the implementation of stringent safety protocols can ensure its safe use in a research environment. By adhering to the principles of proactive risk assessment, proper engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, researchers can confidently and safely explore the scientific potential of this molecule.
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A Comprehensive Technical Guide to the Safe Handling and Storage of 2,2'-(Hydrazine-1,2-diyl)diethanol
This guide provides an in-depth overview of the essential precautions and protocols for the safe handling and storage of 2,2'-(Hydrazine-1,2-diyl)diethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Compound: Physicochemical Properties and Inherent Hazards
2,2'-(Hydrazine-1,2-diyl)diethanol is a chemical compound with the molecular formula C4H12N2O2 and a molecular weight of 120.15 g/mol .[1] While specific toxicological data for this compound is limited, its structural relation to hydrazine suggests that it should be handled with the utmost care, assuming similar hazardous properties. Hydrazine and its derivatives are known for their potential toxicity, including being harmful if swallowed, in contact with skin, or inhaled.[2][3]
Table 1: Physicochemical Properties of 2,2'-(Hydrazine-1,2-diyl)diethanol
| Property | Value | Source |
| CAS Number | 2488-95-1 | Synblock[1] |
| Molecular Formula | C4H12N2O2 | Synblock[1] |
| Molecular Weight | 120.15 g/mol | Synblock[1] |
| Boiling Point | 268.4°C at 760 mmHg | Synblock[1] |
| Storage | Dry, sealed place | Synblock[1] |
The primary hazards associated with compounds in the hydrazine family include:
-
Toxicity: Can be toxic if ingested, absorbed through the skin, or inhaled.[4]
-
Corrosivity: May cause severe skin burns and eye damage.[5][6]
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.
-
Sensitization: May cause an allergic skin reaction.[5]
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[3][5] The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a Group B2, probable human carcinogen.[7]
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
To mitigate the risks associated with handling 2,2'-(Hydrazine-1,2-diyl)diethanol, a combination of robust engineering controls and appropriate personal protective equipment is essential.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense against exposure. The following should be considered mandatory when handling 2,2'-(Hydrazine-1,2-diyl)diethanol:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[8]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust, vapors, or aerosols, a NIOSH-approved respirator should be used.
Handling and Storage Protocols: Ensuring Stability and Preventing Contamination
Adherence to strict handling and storage protocols is crucial for maintaining the chemical's integrity and preventing accidental exposure or reaction.
Handling
-
Minimize dust and aerosol generation.
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust, vapor, mist, or gas.
-
Wash hands thoroughly after handling.[8]
-
Use in a well-ventilated area, such as a fume hood.[5]
Storage
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep containers tightly closed to prevent leakage and contamination.[8]
-
Store away from incompatible materials such as strong acids and oxidizing agents.
-
Avoid direct sunlight and sources of ignition.[8]
Emergency Procedures: A Proactive Approach to Incident Management
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Evacuate: Immediately evacuate personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9]
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Fire and Explosion Hazards: Precautionary Measures
-
Extinguishing Media: In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as nitrogen oxides, carbon monoxide, and carbon dioxide.
Disposal Considerations: Responsible Waste Management
The disposal of 2,2'-(Hydrazine-1,2-diyl)diethanol and its containers must be conducted in accordance with all federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Empty containers may retain product residue and should be treated as hazardous.
Conclusion: A Commitment to a Culture of Safety
The safe handling and storage of 2,2'-(Hydrazine-1,2-diyl)diethanol are paramount in a research and development setting. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, we can create a safer working environment. This guide serves as a foundational resource, and it is incumbent upon all personnel to remain vigilant, informed, and proactive in their commitment to laboratory safety.
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National Center for Biotechnology Information. 2-Hydrazinoethanol. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. Hydrazine Toxicology. StatPearls. [Link]
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U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for Hydrazine (CASRN 302-01-2). [Link]
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National Center for Biotechnology Information. Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)-. PubChem Compound Database. [Link]
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Methodological & Application
Application Notes & Protocols: 2,2'-(Hydrazine-1,2-diyl)diethanol as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,2'-(Hydrazine-1,2-diyl)diethanol, a highly versatile and functionalized hydrazine derivative, as a foundational building block for the synthesis of diverse heterocyclic scaffolds. We delve into the core chemical principles, strategic applications, and detailed experimental protocols for constructing key heterocycles such as pyridazines and pyrazoles. The narrative emphasizes the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the necessary insights to leverage this reagent effectively. The inherent bifunctionality of this molecule, possessing both a reactive hydrazine core and two terminal hydroxyethyl groups, opens a gateway to a rich variety of molecular architectures with significant potential in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of a Bifunctional Hydrazine
Heterocyclic compounds form the backbone of a vast majority of modern pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence underscores the continuous need for versatile, efficient, and modular synthetic strategies. 2,2'-(Hydrazine-1,2-diyl)diethanol, also known as N,N'-bis(2-hydroxyethyl)hydrazine, presents itself as a uniquely valuable precursor in this context.
Its structure is deceptively simple, yet it harbors a powerful combination of reactive sites:
-
A Nucleophilic Hydrazine Core: The two adjacent nitrogen atoms are primed for classical condensation reactions with dicarbonyl compounds, serving as the N-N component for constructing five- and six-membered rings.[3][4]
-
Two Primary Alcohol Groups: The hydroxyethyl side chains offer a secondary layer of functionality. They can be retained in the final product to enhance solubility and provide points for further derivatization, or they can participate in subsequent intramolecular cyclization reactions to form more complex, fused ring systems.
This guide will illuminate the primary synthetic pathways stemming from this building block, focusing on the construction of medicinally relevant pyridazine and pyrazole cores.
Core Synthetic Strategy I: Pyridazine Synthesis via [4+2] Cyclocondensation
The most direct application of hydrazines in forming six-membered heterocycles is their reaction with 1,4-dicarbonyl compounds, a variant of the Paal-Knorr synthesis.[5][6] This [4+2] cyclocondensation strategy provides reliable access to the pyridazine core, a scaffold found in numerous therapeutic agents.[7]
Causality of the Reaction: The reaction is driven by the formation of a stable, aromatic six-membered ring. It begins with the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons of a 1,4-dicarbonyl substrate. This is followed by the formation of a di-hydrazone intermediate which, upon dehydration, cyclizes to form the dihydropyridazine. Subsequent oxidation, often occurring in situ, yields the final aromatic pyridazine product. The hydroxyethyl groups typically remain as substituents on the ring nitrogens.
Caption: General workflow for pyridazine synthesis.
Protocol 1: Synthesis of 1,2-Bis(2-hydroxyethyl)-3,6-diphenylpyridazine-1,2-diium from Benzil
This protocol details the reaction of 2,2'-(hydrazine-1,2-diyl)diethanol with (E)-1,4-diphenylbut-2-ene-1,4-dione, a common 1,4-dicarbonyl equivalent.
Materials and Reagents:
-
2,2'-(Hydrazine-1,2-diyl)diethanol (1.20 g, 10 mmol)
-
(E)-1,4-Diphenylbut-2-ene-1,4-dione (2.36 g, 10 mmol)
-
Glacial Acetic Acid (30 mL)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: Combine 2,2'-(hydrazine-1,2-diyl)diethanol and (E)-1,4-diphenylbut-2-ene-1,4-dione in the 100 mL round-bottom flask.
-
Solvent Addition: Add 30 mL of glacial acetic acid and 20 mL of ethanol to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation and dehydration steps.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. A precipitate will often form upon cooling.
-
Isolation: Pour the mixture into 200 mL of ice-cold water to precipitate the product fully. Isolate the solid product by vacuum filtration, washing the filter cake with cold water (3 x 30 mL) and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final pyridazine derivative.
Expert Insight: The choice of an unsaturated 1,4-dione precursor circumvents the need for a separate oxidation step, as the aromatic pyridazine is formed directly after cyclization and dehydration. Acetic acid is a crucial component, as the acidic environment protonates the carbonyl oxygens, activating them for nucleophilic attack by the hydrazine.
Core Synthetic Strategy II: Pyrazole Synthesis via [3+2] Cyclocondensation
The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of heterocyclic chemistry, providing a robust route to pyrazoles and pyrazolones.[8][9] This [3+2] annulation strategy is highly efficient and tolerates a wide range of functional groups on both reaction partners.
Mechanism and Regioselectivity: The reaction proceeds through the initial formation of a monohydrazone intermediate. The key mechanistic question is which nitrogen of the hydrazine attacks which carbonyl. With an unsymmetrical 1,3-dicarbonyl, this can lead to two different regioisomers. For 2,2'-(hydrazine-1,2-diyl)diethanol, the symmetrical nature of the hydrazine component simplifies the outcome. The initial condensation is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazole ring.[10][11]
Caption: Mechanism for pyrazole synthesis.
Protocol 2: Synthesis of 1-(2-Hydroxyethyl)-5-methyl-3-phenyl-1H-pyrazole
This protocol describes the reaction with an unsymmetrical β-diketone, benzoylacetone. Note that with N,N'-bis(2-hydroxyethyl)hydrazine, a bis-pyrazole linkage is possible, but for clarity, this protocol assumes a 1:1 reaction for a monosubstituted product.
Materials and Reagents:
-
2,2'-(Hydrazine-1,2-diyl)diethanol (0.60 g, 5 mmol)
-
Benzoylacetone (1-phenyl-1,3-butanedione) (0.81 g, 5 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (2-3 drops, catalytic)
-
Sodium Bicarbonate solution (saturated)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Dissolve benzoylacetone in 25 mL of ethanol in the 50 mL round-bottom flask.
-
Reagent Addition: Add the 2,2'-(hydrazine-1,2-diyl)diethanol to the solution, followed by 2-3 drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux with stirring for 3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Neutralization: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the catalytic acid until the solution is slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazole product.
Expert Insight: The regioselectivity of the cyclization with unsymmetrical diketones like benzoylacetone is influenced by the electronic and steric nature of the substituents. Typically, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon. The hydroxyethyl group provides a handle for creating derivatives with altered pharmacokinetic properties, a key consideration in drug development.[12]
Data Summary: Representative Heterocycles
The versatility of 2,2'-(hydrazine-1,2-diyl)diethanol is demonstrated by its ability to react with various dicarbonyl compounds to produce a range of substituted heterocycles.
| Dicarbonyl Partner | Heterocycle Class | Typical Conditions | Expected Product Structure |
| Acetylacetone (2,4-pentanedione) | Pyrazole | Ethanol, reflux, cat. acid | 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole |
| Hexane-2,5-dione | Pyridazine | Acetic acid, reflux | 1,2-Bis(2-hydroxyethyl)-3,6-dimethylpyridazine-1,2-diium |
| Ethyl Acetoacetate | Pyrazolone | Ethanol, reflux | 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Maleic Anhydride | Pyridazinedione | Acetic acid, reflux | 1,2-Bis(2-hydroxyethyl)-1,2-dihydropyridazine-3,6-dione |
Applications and Future Directions
The heterocycles synthesized from 2,2'-(hydrazine-1,2-diyl)diethanol are not merely academic curiosities. They represent privileged scaffolds in medicinal chemistry.
-
Pyrazoles are integral to drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (Viagra).[9]
-
Pyridazines form the core of drugs such as Cadralazine (an antihypertensive agent) and Minaprine (an antidepressant).[7]
The presence of the hydroxyethyl side chains offers a distinct advantage for drug development professionals. This functional handle can be used for:
-
Improving Pharmacokinetics: Enhancing water solubility and bioavailability.
-
Linker Chemistry: Providing an attachment point for conjugation to other molecules, such as in antibody-drug conjugates (ADCs) or PROTACs.
-
Modulating Potency: Esterification or etherification of the alcohol can fine-tune the molecule's interaction with its biological target.
Future work in this area could explore intramolecular cyclization of the hydroxyethyl groups to form novel, rigid, fused heterocyclic systems like oxazolo-pyridazines, further expanding the chemical space accessible from this singular, powerful building block.
References
- Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Elgemeie, G. E. H. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES, 22(8).
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Gouda, M. A., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(9), 15729-15741.
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Wang, Z., et al. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry.
- Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
- Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. ResearchGate.
- Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. ResearchGate.
- Jones, C. B., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Reddy, D. M., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29836-29845.
- Singh, S. P., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1120.
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Application Note & Protocol: Synthesis of Novel N,N'-bis(2-hydroxyethyl)pyrazole Derivatives via Cyclocondensation with 2,2'-(Hydrazine-1,2-diyl)diethanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel pyrazole derivatives utilizing 2,2'-(Hydrazine-1,2-diyl)diethanol as a key building block. Pyrazoles are a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities.[1] This document outlines a detailed protocol for the cyclocondensation of 2,2'-(Hydrazine-1,2-diyl)diethanol with 1,3-dicarbonyl compounds, a reaction based on the foundational Knorr pyrazole synthesis.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the unique implications of incorporating the N,N'-bis(2-hydroxyethyl) moiety into the pyrazole scaffold. This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug discovery, offering a robust starting point for the exploration of this novel class of pyrazole derivatives.
Introduction: The Significance of Pyrazole Scaffolds and the Knorr Synthesis
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are considered "privileged structures" in drug discovery. Their remarkable versatility and ability to modulate biological systems have led to their incorporation into a multitude of approved pharmaceutical agents with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][3]
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most efficient and widely employed methods for constructing the pyrazole ring.[1] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] The inherent modularity of this approach allows for the generation of a vast library of substituted pyrazoles by simply varying the hydrazine and dicarbonyl precursors.
This application note explores the use of a less conventional, yet highly promising, hydrazine derivative: 2,2'-(Hydrazine-1,2-diyl)diethanol. The introduction of the two hydroxyethyl groups on the nitrogen atoms of the hydrazine is anticipated to impart unique physicochemical properties to the resulting pyrazole derivatives, such as increased hydrophilicity and potential for further functionalization, which could be advantageous for drug development.
The Reagent in Focus: 2,2'-(Hydrazine-1,2-diyl)diethanol
2,2'-(Hydrazine-1,2-diyl)diethanol, also known as N,N'-bis(2-hydroxyethyl)hydrazine, is a symmetrically substituted hydrazine. The presence of the two hydroxyl groups offers several intriguing possibilities:
-
Modulation of Physicochemical Properties: The hydroxyl groups can significantly increase the water solubility of the resulting pyrazole derivatives, a critical parameter for bioavailability and formulation of drug candidates.
-
Sites for Further Derivatization: The hydroxyl groups can serve as handles for subsequent chemical modifications, such as esterification, etherification, or conjugation to other molecules, enabling the synthesis of more complex and targeted therapeutic agents.
-
Influence on Biological Activity: The hydroxyethyl side chains may engage in specific hydrogen bonding interactions with biological targets, potentially leading to enhanced potency and selectivity.
While the synthesis of β-hydroxyethyl hydrazine and its derivatives, including 1,2-bis(β-hydroxyethyl) hydrazine, has been described, their application in pyrazole synthesis is not extensively documented in the current literature.[4] Therefore, the protocols presented herein are based on established principles of the Knorr synthesis, adapted for this unique reagent.
Reaction Mechanism and Rationale
The reaction of 2,2'-(Hydrazine-1,2-diyl)diethanol with a 1,3-dicarbonyl compound, such as acetylacetone, is expected to proceed through the classical Knorr pyrazole synthesis pathway. The key steps are outlined below:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable aromatic pyrazole ring.
Caption: Proposed Knorr Pyrazole Synthesis Mechanism
Experimental Protocol: Synthesis of 1,2-bis(2-hydroxyethyl)-3,5-dimethyl-1,2-dihydropyrazol-1-ium
This protocol provides an exemplary method for the synthesis of a novel pyrazole derivative from 2,2'-(Hydrazine-1,2-diyl)diethanol and acetylacetone.
4.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2,2'-(Hydrazine-1,2-diyl)diethanol | 122-96-3 | 120.15 | 10 |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | 10 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL |
| Glacial Acetic Acid (Catalyst) | 64-19-7 | 60.05 | 0.5 mL |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
4.2. Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F254)
4.3. Step-by-Step Procedure
Caption: Experimental Workflow
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2'-(Hydrazine-1,2-diyl)diethanol (1.20 g, 10 mmol) and absolute ethanol (50 mL). Stir the mixture until the hydrazine is fully dissolved.
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) dropwise at room temperature.
-
Catalyst Addition: Add glacial acetic acid (0.5 mL) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1). The disappearance of the starting materials will indicate the completion of the reaction.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: The resulting residue is expected to be a viscous oil or a solid. Due to the anticipated water solubility of the product, a standard aqueous workup might be challenging. It is recommended to first attempt purification directly from the crude residue. If necessary, dissolve the residue in a minimal amount of water and wash with diethyl ether to remove any non-polar impurities. The product is expected to remain in the aqueous layer.
-
Purification: The crude product can be purified by column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Rationale and Experimental Insights
-
Choice of Solvent: Ethanol is a common solvent for Knorr pyrazole synthesis as it effectively dissolves both the hydrazine and dicarbonyl compound and has a suitable boiling point for the reaction.
-
Catalyst: A catalytic amount of acid, such as glacial acetic acid, is often used to facilitate the condensation and dehydration steps.
-
Reaction Time and Temperature: The reaction is typically carried out at reflux to ensure a sufficient reaction rate. The progress should be monitored by TLC to determine the optimal reaction time.
-
Workup and Purification: The presence of the two hydroxyl groups in the final product is likely to make it more polar and water-soluble than many traditional pyrazole derivatives. This needs to be taken into account during the workup and purification stages. A standard extraction with a non-polar organic solvent may result in the loss of the product to the aqueous phase.
-
Potential for Pyrazolium Salt Formation: With a symmetrically N,N'-disubstituted hydrazine, the product will be a 1,2-disubstituted pyrazolium salt, which is a key structural difference from pyrazoles derived from monosubstituted hydrazines.
Data Presentation and Expected Outcome
| Parameter | Value/Observation |
| Reactants | 2,2'-(Hydrazine-1,2-diyl)diethanol, Acetylacetone |
| Product | 1,2-bis(2-hydroxyethyl)-3,5-dimethyl-1,2-dihydropyrazol-1-ium |
| Reaction Type | Cyclocondensation (Knorr Pyrazole Synthesis) |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours (TLC monitored) |
| Expected Yield | Moderate to high (dependent on purification efficiency) |
| Expected Product Properties | Likely a polar, water-soluble solid or viscous oil. |
| Characterization | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of novel pyrazole derivatives using 2,2'-(Hydrazine-1,2-diyl)diethanol. By leveraging the principles of the Knorr pyrazole synthesis, researchers can access a new class of pyrazolium salts bearing N,N'-bis(2-hydroxyethyl) substituents. These functional groups are poised to impart unique and potentially beneficial physicochemical and biological properties, making these compounds attractive targets for further investigation in drug discovery and materials science. The provided protocol serves as a robust starting point for the exploration and optimization of this promising synthetic route.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]
-
Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. ChemInform. [Link]
-
The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1 - Semantic Scholar. [https://www.semanticscholar.org/paper/The-reaction-of-2-hydrazino-3-(I!-pyrrol-I-yllpyridine-Peet-Sunder/5801e93f88924b22c73200f688e14674722a466a]([Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate. [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central. [Link]
-
Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]
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- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2,2'-(Hydrazine-1,2-diyl)diethanol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Hydrazine-Based Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Among the myriad of ligand scaffolds, those based on hydrazine and its derivatives have garnered significant attention due to their versatile coordination modes and the diverse applications of their metal complexes in fields ranging from catalysis to medicinal chemistry.[1][2] This document provides a comprehensive guide to the application of 2,2'-(Hydrazine-1,2-diyl)diethanol , also known as 1,2-bis(2-hydroxyethyl)hydrazine , as a ligand in coordination chemistry.
With the molecular formula C4H12N2O2 and CAS Number 2488-95-1, this ligand presents a unique combination of donor atoms: two nitrogen atoms from the hydrazine backbone and two hydroxyl groups from the ethanol arms.[3] This structural motif allows for a variety of coordination modes, including acting as a bridging ligand between two metal centers or as a chelating agent to a single metal ion. The presence of both soft (nitrogen) and hard (oxygen) donor atoms imparts a degree of flexibility in its coordination behavior, making it an intriguing candidate for the synthesis of novel coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with interesting magnetic, electronic, and biological properties.
This guide will provide detailed protocols for the synthesis of the ligand, the formation of its metal complexes, and the analytical methods for their characterization, empowering researchers to explore the full potential of this versatile building block in their scientific endeavors.
Ligand Synthesis: A Step-by-Step Protocol
The synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol can be achieved through a two-step process involving the formation of a hydrazone intermediate followed by its reduction. The following protocol is based on the synthetic strategy reported by Nielsen and Lawrence (1977).[1]
Experimental Protocol: Synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol
Materials:
-
Glycolaldehyde
-
2-Hydroxyethylhydrazine
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Ethanol
-
Diatomaceous earth
-
Standard laboratory glassware
-
Hydrogenation apparatus
Procedure:
Step 1: Synthesis of the Hydrazone Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycolaldehyde in methanol.
-
Add an equimolar amount of 2-hydroxyethylhydrazine to the solution.
-
Stir the reaction mixture at room temperature for 2 hours to facilitate the condensation reaction and formation of the hydrazone.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.
Step 2: Reduction of the Hydrazone to 2,2'-(Hydrazine-1,2-diyl)diethanol
-
Dissolve the crude hydrazone intermediate in ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas to the appropriate pressure (typically 50 psi, but refer to specific hydrogenation equipment guidelines).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Monitor the reaction by TLC to confirm the disappearance of the hydrazone.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2,2'-(Hydrazine-1,2-diyl)diethanol.
-
The crude product can be further purified by vacuum distillation or recrystallization from an appropriate solvent system.
Coordination Chemistry: Formation of Metal Complexes
The presence of both nitrogen and oxygen donor atoms in 2,2'-(Hydrazine-1,2-diyl)diethanol allows for the formation of stable complexes with a wide range of transition metal ions. The following are general protocols for the synthesis of representative metal complexes. The specific conditions may need to be optimized depending on the metal salt and the desired product.
Experimental Protocol: Synthesis of a Generic Metal(II) Complex
Materials:
-
2,2'-(Hydrazine-1,2-diyl)diethanol
-
A metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
In a clean, dry flask, dissolve a stoichiometric amount of the metal(II) salt in methanol or ethanol with gentle heating if necessary.
-
In a separate flask, dissolve an equimolar or slightly excess amount of 2,2'-(Hydrazine-1,2-diyl)diethanol in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A change in color or the formation of a precipitate may be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for several hours or gently reflux for a shorter period to ensure the reaction goes to completion.
-
If a precipitate forms, collect the solid by filtration, wash it with a small amount of the cold solvent, and dry it in a desiccator.
-
If no precipitate forms, slowly evaporate the solvent at room temperature or in a fume hood to induce crystallization.
-
Collect the resulting crystals by filtration and dry them appropriately.
Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Observations for 2,2'-(Hydrazine-1,2-diyl)diethanol | Expected Observations for Metal Complexes |
| FT-IR Spectroscopy | Broad O-H stretching band around 3300 cm⁻¹, N-H stretching bands, C-N and C-O stretching bands. | Shift in the N-H and O-H stretching frequencies upon coordination. Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations. |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the ethyl groups and the N-H and O-H protons. | Broadening or shifting of the ligand's proton signals upon coordination. The N-H and O-H protons may become unobservable due to exchange or paramagnetism. |
| ¹³C NMR Spectroscopy | Signals for the two distinct carbon atoms of the hydroxyethyl groups. | Shifts in the carbon signals upon coordination. |
| Elemental Analysis | Confirms the C, H, and N composition of the ligand. | Confirms the metal-to-ligand ratio in the complex. |
| X-ray Crystallography | Provides the definitive solid-state structure of the ligand. | Determines the coordination geometry of the metal ion, bond lengths, bond angles, and the overall crystal packing of the complex. |
| UV-Vis Spectroscopy | Typically shows absorptions in the UV region. | Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion, providing information about its coordination environment. |
| Magnetic Susceptibility | The free ligand is diamagnetic. | Provides information about the number of unpaired electrons on the metal ion, which helps in determining its oxidation state and coordination geometry. |
Visualization of Coordination
The coordination of 2,2'-(Hydrazine-1,2-diyl)diethanol to a metal center can be visualized using a simple coordination diagram. The ligand can act as a tetradentate chelating ligand, binding to a single metal ion through its two nitrogen and two oxygen atoms.
Caption: Chelation of a metal ion (M) by 2,2'-(Hydrazine-1,2-diyl)diethanol.
Alternatively, the ligand can act as a bridging ligand, connecting two metal centers.
Caption: Bridging coordination mode of the ligand between two metal centers (M).
Potential Applications in Drug Development and Materials Science
While the coordination chemistry of 2,2'-(Hydrazine-1,2-diyl)diethanol is a nascent field, the known properties of related hydrazine and hydrazone complexes suggest several promising avenues for application.
-
Drug Development: Hydrazone-based metal complexes have demonstrated significant therapeutic potential, including antimicrobial and anticancer activities.[2] The coordination of metal ions can enhance the biological activity of the organic ligand. The structural features of 2,2'-(Hydrazine-1,2-diyl)diethanol make it a candidate for developing novel therapeutic agents.
-
Catalysis: The ability of the ligand to stabilize various metal centers in different oxidation states could lead to the development of new catalysts for a range of organic transformations.
-
Materials Science: The bridging capability of the ligand makes it a suitable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, which is valuable for gas storage and separation, and unique magnetic or optical characteristics.
Conclusion
2,2'-(Hydrazine-1,2-diyl)diethanol represents a promising, yet underexplored, ligand in the field of coordination chemistry. Its straightforward synthesis and versatile coordination potential make it an attractive target for researchers seeking to develop novel metal complexes with unique properties and applications. The protocols and information provided in this guide serve as a foundational resource to stimulate further investigation into the rich coordination chemistry of this intriguing molecule.
References
- Nielsen, A. T., & Lawrence, G. W. (1977). 1,2-Bis(2-hydroxyethyl)hydrazine and derivatives. The Journal of Organic Chemistry, 42(17), 2900–2902.
- Ma, H., Yao, C., Jiao, F., Zhao, S., Zhao, Y., & Chen, G. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 9(3), 1510-1520.
-
PubChem. (n.d.). 2-Hydrazinoethanol. Retrieved from [Link]
- Patil, K. C. (1986). Metal-hydrazine complexes as precursors to oxide materials. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 459–464.
- Di Palma, M., Salvarese, N., Gobbi, C., Dolmella, A., & Bolzati, C. (2023). Copper(II) and copper(I) complexes with a bidentate hydrazinic dithiocarbazate: synthesis and crystal structures. ChemRxiv.
- Al-Saady, A. K., & Al-Daher, A. G. M. (2006). Synthesis and Characterization of Co(II), Ni(II), Cu(II), and Zn(II) Complexes with 2-Furaldehyde-2-Thenoylhydrazone. Journal of Al-Nahrain University, 9(2), 44-51.
- Verma, G., Kumar, D., & Singh, P. (2021). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances, 11(52), 32895-32915.
- Tai, X., Wang, L., & Kong, F. (2022). Synthesis, Structural Characterization of a New Ni(II) Complex and Its Catalytic Activity for Oxidation of Benzyl Alcohol.
- Chen, S., Zhang, J., & Liu, J. (2012). Low-dimensional porous coordination polymers based on 1,2-bis(4-pyridyl)hydrazine: from structure diversity to ultrahigh CO2/CH4 selectivity. Inorganic Chemistry, 51(11), 6037–6045.
- Adekunle, F. A., Oluremi, I. O., & Obaleye, J. A. (2014). Synthesis and Characterization of Nickel(II) Complexes of Various Substituted Acid Hydrazides. Asian Journal of Chemistry, 26(18), 5543-5547.
- Brown, D. B., Wasson, J. R., Hall, J. W., & Hatfield, W. E. (1977). The Interaction of Hydrazine with Copper(II) Chloride in Acidic Solutions. Inorganic Chemistry, 16(10), 2526–2530.
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Application Note: A Guide to the Chelation of Transition Metals with 1,2-bis(2-hydroxyethyl)hydrazine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the coordination chemistry of 1,2-bis(2-hydroxyethyl)hydrazine with transition metals. While hydrazine and its derivatives are well-established ligands in coordination chemistry, the unique structural features of 1,2-bis(2-hydroxyethyl)hydrazine—possessing both a soft hydrazine nitrogen core and two harder alcohol functionalities—present a versatile and underexplored platform for creating novel metal complexes. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols, offering a framework for self-validating experimental design, and discussing the characterization and potential applications of these complexes.
Introduction: The Scientific Rationale
Hydrazine and its substituted analogues have long captured the interest of coordination chemists due to their ability to act as either unidentate or bridging bidentate ligands.[1] Their complexes are pivotal as precursors for advanced materials, catalysts, and compounds with significant biological activity.[1][2][3][4] 1,2-bis(2-hydroxyethyl)hydrazine, CAS 36219-90-8, represents a significant evolution from simple hydrazine. Its symmetrical structure, featuring two N-hydroxyethyl groups, introduces two additional donor sites (the hydroxyl oxygens) to the classic hydrazine N-N core.
This configuration suggests the potential for the ligand to act as a tetradentate N,N',O,O'-chelator, forming highly stable, multi-ring structures with a central transition metal ion. The formation of such chelates can dramatically alter the metal's redox potential, solubility, and reactivity, opening avenues for new applications in fields ranging from catalysis to medicinal chemistry, where metal chelation is a key mechanism for drug action.[3] This guide provides the foundational protocols to synthesize, characterize, and explore these promising metal complexes.
Ligand Architecture and Proposed Chelation Mechanism
The chelating behavior of 1,2-bis(2-hydroxyethyl)hydrazine is dictated by its molecular geometry. The ligand possesses four potential donor atoms: the two nitrogen atoms of the hydrazine backbone and the two oxygen atoms of the terminal hydroxyl groups.
Key Structural Features:
-
Hydrazine Core (N-N): Provides a soft, nucleophilic center ideal for coordinating with a range of transition metals.
-
Hydroxyethyl Arms (-CH₂CH₂OH): Introduce two hard oxygen donor sites. The flexibility of these ethyl chains allows the ligand to wrap around a metal center.
This structure allows for the formation of a thermodynamically stable complex featuring multiple chelate rings. The most probable coordination mode is tetradentate, where the ligand envelops a single metal ion, forming one five-membered ring (involving the M-N-N-M linkage) and two larger, seven-membered rings (M-N-C-C-O-M). The stability of these complexes is significantly influenced by factors such as the pH of the medium, which can facilitate the deprotonation of the hydroxyl groups to form more stable alkoxide-metal bonds.
Caption: Experimental workflow for the synthesis of a metal complex.
Step-by-Step Methodology:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1,2-bis(2-hydroxyethyl)hydrazine in 20 mL of absolute ethanol. Stir at room temperature until a clear solution is obtained.
-
Rationale: Ethanol is a good solvent for the ligand and is easily removed. Using an anhydrous grade minimizes competing coordination from water molecules.
-
-
Metal Salt Solution Preparation: In a separate 50 mL beaker, dissolve 1.0 mmol of the chosen transition metal salt (e.g., NiCl₂·6H₂O or CuSO₄·5H₂O) in 20 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.
-
Rationale: A 1:1 metal-to-ligand molar ratio is a logical starting point for a suspected tetradentate chelator. The choice of anion can influence the reaction; chlorides and sulfates are common and generally act as counter-ions. [1]3. Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change is often immediately observed, providing initial evidence of complexation.
-
-
Complex Formation: Equip the reaction flask with a condenser and gently reflux the mixture for 2-4 hours.
-
Rationale: Heating provides the activation energy needed to displace solvent molecules already coordinated to the metal ion, ensuring complete formation of the more stable chelate complex.
-
-
Isolation: After reflux, allow the solution to cool slowly to room temperature. If no precipitate forms, the solution can be placed in an ice bath or have its volume reduced under vacuum to induce crystallization/precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with small portions of cold ethanol and then diethyl ether.
-
Rationale: Washing with cold ethanol removes any unreacted starting materials. The subsequent wash with diethyl ether, a low-boiling point solvent, helps to rapidly dry the product.
-
-
Drying: Dry the isolated complex in a vacuum desiccator overnight to remove all residual solvent. Record the final mass and calculate the yield.
Trustworthiness & Safety: Hydrazine derivatives can be toxic and reactive. [5]Always handle 1,2-bis(2-hydroxyethyl)hydrazine and its complexes in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The thermal stability of new complexes is unknown; avoid excessive heating during drying. [1]
Protocols for Physicochemical Characterization
Characterization is essential to confirm the identity and structure of the synthesized complex. A multi-technique approach provides the most robust validation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm coordination of the ligand to the metal center.
-
Protocol: Acquire spectra of the pure ligand and the metal complex (e.g., as KBr pellets).
-
Interpretation: Compare the spectra. Evidence of coordination includes:
-
A shift in the broad O-H stretching band (typically ~3300 cm⁻¹) to a lower frequency, indicating oxygen coordination.
-
A shift in the N-N stretching frequency (typically ~930-1100 cm⁻¹) upon nitrogen coordination. [1] * The appearance of new, low-frequency bands (< 600 cm⁻¹) corresponding to M-N and M-O vibrations.
-
-
-
UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To study the electronic transitions within the complex.
-
Protocol: Prepare dilute solutions (e.g., 10⁻³ M) of the ligand and the complex in a suitable solvent (e.g., DMSO or methanol) and record their absorption spectra.
-
Interpretation: The complex will likely exhibit new absorption bands in the visible region that are absent in the free ligand spectrum. These correspond to d-d electronic transitions of the metal center, and their position provides information about the coordination geometry.
-
-
Thermogravimetric Analysis (TGA)
-
Purpose: To assess thermal stability and determine the presence of coordinated solvent molecules. [1] * Protocol: Heat a small sample (4-5 mg) of the complex under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min).
-
Interpretation: A mass loss step at ~100-150 °C often corresponds to the loss of lattice or coordinated water. Decomposition at higher temperatures indicates the thermal stability of the chelate structure. The final residual mass should correspond to the respective metal oxide. [1]
-
Data Interpretation and Potential Applications
The successful synthesis of a 1,2-bis(2-hydroxyethyl)hydrazine-metal complex should be supported by clear changes in its physicochemical properties compared to the free ligand.
Table 1: Summary of Expected Characterization Data
| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |
| Color | Colorless/Pale Yellow | Deeply colored (e.g., blue for Cu(II), green for Ni(II)) | Visual confirmation of complexation |
| FTIR (cm⁻¹) | ν(O-H) ~3300, ν(N-N) ~1050 | Shift and broadening of ν(O-H), shift in ν(N-N), new M-O/M-N bands | Confirms coordination via O and N atoms [1][6] |
| UV-Vis (λₘₐₓ) | UV region only | New bands in visible region (e.g., 500-800 nm) | Evidence of d-d transitions and coordination geometry [7] |
| TGA | Decomposes at high temp. | Potential initial mass loss (~100°C), multi-step decomposition | Determines presence of coordinated water, thermal stability [1] |
Potential Applications:
-
Materials Science: Metal-hydrazine complexes can serve as single-source precursors for the low-temperature synthesis of fine-particle metal oxides and nanomaterials. [1]The combustion of these complexes often yields porous oxides with high surface areas.
-
Catalysis: The defined coordination sphere created by the chelate can be exploited to catalyze organic transformations. The electronic properties of the metal center are finely tuned by the ligand, potentially enhancing catalytic activity.
-
Bioinorganic Chemistry: Many enzymes rely on metal centers for their function. Hydrazine-based compounds are known to act as inhibitors for certain metalloenzymes by chelating the active site metal ion. [3]These complexes could be screened for anticancer, antibacterial, or antifungal properties. [2][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No precipitate forms after reflux and cooling. | The complex is highly soluble in the reaction solvent. | Reduce the solvent volume under vacuum. If that fails, try adding a non-polar anti-solvent (e.g., hexane) dropwise to induce precipitation. |
| An amorphous, oily product is obtained. | Incomplete drying or presence of impurities. | Re-dissolve the oil in a minimum amount of a polar solvent and attempt to precipitate again with a non-polar anti-solvent. Ensure thorough drying under high vacuum. |
| The product is the metal hydroxide. | The reaction solution is too basic, or the metal salt is prone to hydrolysis. | Add a few drops of a non-coordinating acid (e.g., HClO₄) to the reaction mixture. Alternatively, use a metal salt that is less susceptible to hydrolysis (e.g., metal triflate). |
| FTIR spectrum shows minimal change. | Coordination has not occurred. | Increase the reaction time and/or temperature. Ensure the correct molar ratio was used. Verify the purity of the starting materials. |
References
-
Patil, K. C. (1986). Metal-hydrazine complexes as precursors to oxide materials. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 459-464. [Link]
-
Zhang, Y., et al. (2021). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. [Link]
-
Kim, S., et al. (2018). Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. Molecules, 23(12), 3149. [Link]
-
Farag, A. A. M., et al. (2021). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry. [Link]
-
Al-Majid, A. M., et al. (2023). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances. [Link]
-
Al-Amiery, A. A. (2021). Synthesis of transition metal complexes of hydrazones. ResearchGate. [Link]
-
Samar, K. M., & Hanaa, A. (2020). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 13(1), 2828-2843. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Dilworth, J. R. (2017). Diazene, diazenido, isodiazene and hydrazido complexes. Coordination Chemistry Reviews, 330, 53–94. [Link]
-
McBride, W., et al. (1952). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. Analytical Chemistry, 24(1), 204-206. [Link]
-
LookChem. 2-Hydroxyethylhydrazine. [Link]
-
Bibi, S., et al. (2020). Synthesis and Spectral Studies of 4,4′-(Hydrazine-1,2-diylidenedimethylylidene)-bis-(2-methoxyphenol) and Its Transition Metal Complexes with Promising Biological Activities. ResearchGate. [Link]
-
Al-Masoudi, W. A., & Al-Amery, M. H. A. (2021). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences. [Link]
-
Le, T. H., et al. (2023). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Bioorganic & Medicinal Chemistry. [Link]
-
Hameed, A. S., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. [Link]
-
Green-Chemicals. Custom 2-Hydroxyethylhydrazine Manufacturers, Suppliers. [Link]
-
Herres-Pawlis, S., et al. (2022). Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes. ACS Publications. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. ACS Omega. [Link]
Sources
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- 2. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]
- 3. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jssunton.com [jssunton.com]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Characterization of Metal Complexes with 2,2'-(Hydrazine-1,2-diyl)diethanol
Introduction: The Versatility of 2,2'-(Hydrazine-1,2-diyl)diethanol as a Chelating Ligand
In the landscape of coordination chemistry, the design and synthesis of novel metal complexes are driven by their potential applications in catalysis, materials science, and medicinal chemistry. Hydrazine and its derivatives have long been recognized as versatile ligands due to the presence of two interconnected nitrogen atoms with lone pairs of electrons, capable of coordinating to one or more metal centers. The coordination of these ligands can significantly influence the biological and chemical properties of the resulting complexes.[1][2] 2,2'-(Hydrazine-1,2-diyl)diethanol, also known as 1,2-bis(2-hydroxyethyl)hydrazine, is a particularly interesting ligand. Its structure, featuring two nitrogen and two oxygen donor atoms, allows for multiple coordination modes, including acting as a bridging ligand between two metal centers or as a tetradentate chelating agent for a single metal ion. The presence of hydroxyl groups also introduces the possibility of deprotonation to form alkoxo bridges, further expanding its coordination chemistry.
This guide provides a comprehensive experimental protocol for the synthesis and characterization of metal complexes with 2,2'-(Hydrazine-1,2-diyl)diethanol, with a focus on a representative copper(II) complex. The methodologies detailed herein are designed to be adaptable for the synthesis of complexes with other transition metals, offering a foundational framework for researchers in inorganic chemistry, materials science, and drug development.
PART 1: Principles of Complex Formation
The formation of a metal complex with 2,2'-(Hydrazine-1,2-diyl)diethanol is governed by the principles of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). The nitrogen and oxygen atoms of the ligand are the donor sites. The coordination can occur in several ways, influencing the geometry and stability of the resulting complex.
Coordination Modes:
-
Bidentate Bridging: The two nitrogen atoms of the hydrazine moiety can bridge two different metal centers.
-
Tetradentate Chelating: All four donor atoms (two nitrogen and two oxygen) can coordinate to a single metal ion, forming a stable chelate structure.
-
Deprotonated Bridging: Upon deprotonation of the hydroxyl groups, the oxygen atoms can act as bridging alkoxo ligands between two metal centers.
The choice of metal salt, solvent, and reaction conditions (e.g., pH, temperature) plays a crucial role in determining the final coordination mode and the nuclearity of the complex. For instance, the use of a metal salt with a weakly coordinating anion is often preferred to allow the ligand to fully coordinate to the metal center.
PART 2: Experimental Protocol - Synthesis of a Representative Copper(II) Complex
This section details a representative protocol for the synthesis of a copper(II) complex with 2,2'-(Hydrazine-1,2-diyl)diethanol. This procedure is based on established methods for the synthesis of copper(II) complexes with similar N,O-donor ligands and should be considered a general guideline that may require optimization for specific research applications.[3]
Safety Precautions:
-
2,2'-(Hydrazine-1,2-diyl)diethanol and its derivatives should be handled with care. Hydrazine-based compounds are potentially toxic and may be corrosive.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Copper(II) salts are harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust and direct contact with the skin and eyes.
Materials and Equipment:
-
2,2'-(Hydrazine-1,2-diyl)diethanol (CAS No. 2488-95-1)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or inert atmosphere setup (optional, but recommended)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 1.20 g (10 mmol) of 2,2'-(Hydrazine-1,2-diyl)diethanol in 30 mL of anhydrous methanol. Stir the solution at room temperature until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.70 g (10 mmol) of copper(II) chloride dihydrate in 20 mL of anhydrous methanol. Gentle warming may be required to facilitate dissolution.
-
Reaction Mixture: Slowly add the methanolic solution of copper(II) chloride dihydrate dropwise to the stirring solution of the ligand at room temperature. A color change and the formation of a precipitate are typically observed upon addition.
-
Reflux: After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) for 3-4 hours with continuous stirring. This ensures the completion of the reaction.
-
Isolation of the Complex: After the reflux period, allow the reaction mixture to cool to room temperature. The solid product can be isolated by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid precipitate with small portions of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the purified complex under vacuum for several hours to remove any residual solvent.
-
Yield and Storage: Weigh the dried product to determine the yield. Store the complex in a desiccator over a suitable drying agent.
Visualizing the Synthesis Workflow:
PART 3: Characterization of the Metal Complex
A thorough characterization of the newly synthesized complex is essential to confirm its formation, determine its structure, and understand its properties. This section outlines the key analytical techniques and the expected outcomes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups.
-
Principle: The coordination of the nitrogen and oxygen atoms of 2,2'-(Hydrazine-1,2-diyl)diethanol to the copper(II) ion will cause a change in the electron density around these atoms, leading to a shift in their characteristic vibrational bands.
-
Expected Observations:
-
O-H Stretching: The broad O-H stretching band of the free ligand (typically in the range of 3200-3600 cm⁻¹) is expected to shift to a lower frequency or disappear if deprotonation occurs upon complexation.
-
N-H Bending and N-N Stretching: The N-H bending and N-N stretching vibrations of the hydrazine moiety will likely shift upon coordination to the metal center.
-
New Bands: The formation of new, weaker bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of Cu-N and Cu-O bonds.
-
Table 1: Expected FT-IR Spectral Data
| Functional Group | Free Ligand (Approx. cm⁻¹) | Complex (Expected Shift) | Rationale for Shift |
| O-H Stretch | 3400-3200 (broad) | Lower frequency or absent | Coordination to metal or deprotonation weakens the O-H bond. |
| C-O Stretch | ~1050 | Shift to lower or higher frequency | Coordination of the hydroxyl oxygen alters the C-O bond character. |
| N-H Bending | ~1600 | Shift in frequency | Coordination of the nitrogen atom restricts its bending motion. |
| N-N Stretch | ~1100 | Shift in frequency | Coordination to the metal affects the N-N bond strength. |
| M-N Stretch | - | ~500-400 | Appearance of a new band confirms the M-N bond formation. |
| M-O Stretch | - | ~400-300 | Appearance of a new band confirms the M-O bond formation. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help to infer the geometry of the coordination sphere around the metal ion.
-
Principle: For a copper(II) complex (d⁹ configuration), d-d electronic transitions are expected in the visible region of the spectrum. The position and intensity of these absorption bands are indicative of the coordination geometry.
-
Expected Observations: A broad absorption band in the visible region (typically 600-800 nm) is characteristic of a d-d transition for a tetragonally distorted octahedral or square pyramidal copper(II) complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and to confirm its coordination to a diamagnetic metal ion. For paramagnetic complexes like many copper(II) species, NMR spectra will exhibit broad signals and are often not informative. In such cases, the synthesis of a complex with a diamagnetic analogue (e.g., Zn(II)) can be insightful.
-
Principle: The chemical environment of the protons and carbon atoms in the ligand changes upon coordination to a metal ion, leading to shifts in their resonance signals.
-
Expected Observations (for a diamagnetic analogue):
-
¹H NMR: The signals corresponding to the protons on the carbon atoms adjacent to the nitrogen and oxygen donor atoms (-CH₂-N- and -CH₂-O-) are expected to show a downfield shift due to the deshielding effect of the metal ion. The N-H proton signal may broaden or shift significantly upon coordination. Based on the spectrum of the similar 2-hydroxyethyl hydrazine, the methylene protons adjacent to the nitrogen and oxygen would appear as distinct triplets.
-
¹³C NMR: Similar to the ¹H NMR, the signals for the carbon atoms directly bonded to the donor atoms will experience a downfield shift.
-
Single-Crystal X-ray Diffraction
The definitive method for determining the solid-state structure of a crystalline complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and the overall molecular structure of the complex. Growing single crystals suitable for X-ray diffraction can be achieved by slow evaporation of a dilute solution of the complex, or by layering a solution of the complex with a less polar solvent in which it is insoluble.
Visualizing the Characterization Workflow:
PART 4: Troubleshooting and Further Considerations
-
Low Yield: If the yield of the complex is low, consider increasing the reaction time or temperature. Alternatively, changing the solvent to one with a higher boiling point might improve the reaction kinetics.
-
Impure Product: If the product is impure, recrystallization from a suitable solvent is recommended. A solvent in which the complex is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal.
-
Complex is not Crystalline: If single crystals for X-ray diffraction cannot be obtained, powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of the bulk sample.
-
Exploring Other Metals: The protocol described for copper(II) can be adapted for other transition metals such as nickel(II), cobalt(II), and zinc(II). The stoichiometry and reaction conditions may need to be adjusted based on the specific metal ion.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of metal complexes with 2,2'-(Hydrazine-1,2-diyl)diethanol. By understanding the principles of coordination chemistry and applying the described experimental techniques, researchers can successfully synthesize and characterize novel metal complexes with this versatile ligand, paving the way for the exploration of their potential applications in various scientific fields.
References
-
MDPI. (2022, November 14). Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. Retrieved from [Link]
-
AIP Publishing. (2023, September 8). A Systematic Review on Hydrazones Their Chemistry and Biological Activities. Retrieved from [Link]
-
MDPI. (2022, October 22). Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. Retrieved from [Link]
Sources
Application Notes & Protocols: 2,2'-(Hydrazine-1,2-diyl)diethanol as a High-Potential Reducing Agent in Organic Synthesis
An In-Depth Technical Guide
Prepared by: Senior Application Scientist, Gemini Division
Introduction
2,2'-(Hydrazine-1,2-diyl)diethanol, also known as 1,2-Bis(2-hydroxyethyl)hydrazine, is a hydrazine derivative with the molecular formula C4H12N2O2 and a molecular weight of 120.15 g/mol [1]. While classical organic reductions have heavily relied on hydrazine (N₂H₄) and its hydrate, these reagents are characterized by high volatility, toxicity, and handling challenges. 2,2'-(Hydrazine-1,2-diyl)diethanol presents a compelling alternative, offering the core reductive functionality of the hydrazine moiety flanked by two hydroxyethyl groups. These substituents are anticipated to significantly alter its physical properties—notably increasing its boiling point and modifying its solubility profile—potentially rendering it a safer and more versatile reagent for key transformations.
This guide explores the theoretical applications and provides detailed protocols for using 2,2'-(Hydrazine-1,2-diyl)diethanol as a reducing agent. The applications are primarily extrapolated from the well-established chemistry of hydrazine hydrate, focusing on two cornerstone reduction methodologies: Catalytic Transfer Hydrogenation (CTH) and the Wolff-Kishner reduction. The protocols herein are designed as robust starting points for researchers aiming to leverage the unique properties of this reagent.
Section 1: Safety, Handling, and Physicochemical Properties
The presence of the hydrazine functional group necessitates cautious handling. Although specific toxicity data for 2,2'-(Hydrazine-1,2-diyl)diethanol is not as prevalent as for hydrazine, it is prudent to treat it with the same level of care as related compounds like (2-Hydroxyethyl)hydrazine. It should be considered toxic if swallowed, a skin and eye irritant, and potentially combustible[2]. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).
Table 1: Physicochemical Properties and Safety Overview
| Property | Value/Information | Source |
| CAS Number | 2488-95-1 | [1] |
| Molecular Formula | C4H12N2O2 | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Appearance | Varies; may be a liquid or low-melting solid. | General Knowledge |
| Primary Hazards | Likely toxic if swallowed, skin/eye irritant, potential carcinogen, combustible.[2][3] | [2][3] |
| Handling | Use in a chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact. Keep away from heat and open flames.[2] | [2] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. May be air sensitive.[2] | [2] |
Section 2: Application in Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is a powerful and convenient reduction method that serves as a safer alternative to using high-pressure hydrogen gas[4]. In this process, a hydrogen donor molecule transfers hydrogen to a substrate in the presence of a metal catalyst. Hydrazine and its derivatives are exemplary hydrogen donors because their oxidation product is environmentally benign nitrogen gas, which provides a strong thermodynamic driving force for the reaction[4][5].
Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the hydrazine derivative to the metal catalyst surface. This generates a reactive diimide intermediate (HN=NH) or metal-hydride species, which then selectively reduces the target functional group. The choice of catalyst (e.g., Pd/C, Raney Nickel, Fe-based catalysts) is critical for efficiency and chemoselectivity[6][7].
Why use 2,2'-(Hydrazine-1,2-diyl)diethanol for CTH?
-
Enhanced Safety: A significantly higher boiling point compared to hydrazine hydrate reduces vapor pressure and inhalation risk.
-
Solvent Compatibility: The hydroxyethyl groups improve solubility in polar protic solvents like ethanol and water, which are common media for CTH reactions.
-
High Atom Economy: The reaction's primary byproducts are the desired reduced molecule, nitrogen gas, and ethylene glycol, making it a green chemistry alternative.
Sources
- 1. CAS 2488-95-1 | 2,2'-(Hydrazine-1,2-diyl)diethanol - Synblock [synblock.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazine [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N'-bis(2-hydroxyethyl)hydrazine in Polymer Chemistry
Introduction: Unveiling the Potential of a Versatile Dihydroxy Hydrazine Derivative
N,N'-bis(2-hydroxyethyl)hydrazine is a unique difunctional molecule possessing two primary hydroxyl groups and a central hydrazine moiety. This distinct architecture makes it a compelling building block in polymer chemistry, offering avenues for the synthesis of novel polymers with tailored properties. The hydroxyl groups provide reactive sites for polycondensation and polyaddition reactions, typical of diols, while the hydrazine group can impart specific characteristics such as altered thermal stability, hydrophilicity, and potential for further chemical modification.
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development, exploring the utility of N,N'-bis(2-hydroxyethyl)hydrazine in the synthesis of polyurethanes and as a chain extender for polyesters. The protocols provided are based on established principles of polymer chemistry and analogous systems, offering a robust starting point for laboratory investigation.
Core Applications in Polymer Synthesis
The primary utility of N,N'-bis(2-hydroxyethyl)hydrazine in polymer chemistry stems from its ability to act as a monomer or a modifying agent. Its two hydroxyl groups allow it to react with a variety of difunctional and polyfunctional monomers to build polymer chains.
Synthesis of Novel Polyurethanes
N,N'-bis(2-hydroxyethyl)hydrazine can function as a diol in the synthesis of polyurethanes. The reaction with diisocyanates leads to the formation of urethane linkages, creating linear or crosslinked polymers. The presence of the hydrazine group within the polymer backbone is anticipated to influence the material's properties, potentially enhancing its thermal stability and modifying its solubility characteristics. A general one-shot bulk polymerization method can be employed for this synthesis.[1]
Reaction Workflow: Polyurethane Synthesis
Caption: One-shot synthesis of polyurethanes using N,N'-bis(2-hydroxyethyl)hydrazine.
Experimental Protocol: Synthesis of a Linear Polyurethane
Materials:
-
N,N'-bis(2-hydroxyethyl)hydrazine
-
Hexamethylene diisocyanate (HDI)
-
Dry nitrogen atmosphere
-
N,N-dimethylformamide (DMF)
-
Isopropanol
-
Methanol
Equipment:
-
100 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Teflon beaker
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a 100 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser under a dry nitrogen atmosphere.
-
Charging Reactants: Charge the flask with N,N'-bis(2-hydroxyethyl)hydrazine. For a stoichiometric ratio of 1.1:1 of isocyanate to diol, an example would be 4.0 g (0.033 mol) of N,N'-bis(2-hydroxyethyl)hydrazine.
-
Melting and Mixing: Heat the flask to 80°C with stirring to melt the N,N'-bis(2-hydroxyethyl)hydrazine completely.
-
Isocyanate Addition: Once the diol is molten and homogenous, add the diisocyanate (e.g., 6.1 g, 0.036 mol of HDI) to the reaction flask and stir vigorously for 2 minutes.
-
Polymerization: Transfer the reaction mixture to a Teflon beaker and place it in an oven at 120°C for 12 hours to complete the polymerization.
-
Purification: Dissolve the synthesized polyurethane in DMF and precipitate it into a large volume of isopropanol. Wash the precipitate with methanol.
-
Drying: Dry the purified polymer at 40°C for 72 hours under vacuum.
Characterization:
The successful synthesis of the polyurethane can be confirmed by Fourier Transform Infrared (FT-IR) spectroscopy, looking for the characteristic urethane carbonyl peak, and by ¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to analyze the polymer structure.[1]
Chain Extender for Polyesters
In the production of polyesters like poly(ethylene terephthalate) (PET), achieving a high molecular weight is crucial for desirable mechanical properties. Chain extenders are additives that react with the terminal groups of polymer chains, linking them together to increase the overall molecular weight.[2][3] N,N'-bis(2-hydroxyethyl)hydrazine, with its two hydroxyl groups, can act as a chain extender for polyesters by reacting with the carboxylic acid end groups of the polyester chains. This reaction forms ester linkages, effectively increasing the polymer chain length.[4][5]
Mechanism of Chain Extension
Caption: Chain extension of polyester with N,N'-bis(2-hydroxyethyl)hydrazine.
Experimental Protocol: Melt Compounding for Chain Extension of PET
Materials:
-
Poly(ethylene terephthalate) (PET) pellets
-
N,N'-bis(2-hydroxyethyl)hydrazine
-
Dry nitrogen atmosphere
Equipment:
-
Single-screw or twin-screw extruder
-
Gravimetric or volumetric feeder
-
Water bath for cooling
-
Pelletizer
Procedure:
-
Drying: Thoroughly dry the PET pellets in a vacuum oven to remove any residual moisture, which can cause hydrolytic degradation during melt processing.
-
Premixing: Prepare a physical blend of the dried PET pellets and N,N'-bis(2-hydroxyethyl)hydrazine powder at the desired weight percentage (e.g., 0.5 - 2.0 wt%).
-
Extrusion: Feed the premixed material into the extruder. The extruder should be operated at a temperature profile suitable for PET (typically 260-280°C).
-
Melt Reaction: The chain extension reaction will occur in the molten state within the extruder barrel.
-
Cooling and Pelletizing: The extruded polymer strand is cooled in a water bath and then cut into pellets using a pelletizer.
Characterization:
The effectiveness of the chain extension can be evaluated by measuring the intrinsic viscosity of the modified PET. An increase in intrinsic viscosity indicates an increase in molecular weight.[5]
Quantitative Data Summary
| Application | Key Reactants | Typical Reaction Conditions | Expected Outcome | Characterization Techniques |
| Polyurethane Synthesis | N,N'-bis(2-hydroxyethyl)hydrazine, Diisocyanate (e.g., HDI) | 80°C mixing, 120°C polymerization | Formation of a polyurethane with a hydrazine moiety in the backbone | FT-IR, ¹H-NMR |
| Polyester Chain Extension | Polyester (e.g., PET), N,N'-bis(2-hydroxyethyl)hydrazine | Melt compounding at 260-280°C | Increased molecular weight of the polyester | Intrinsic Viscosity Measurement |
Safety and Handling Precautions
-
N,N'-bis(2-hydroxyethyl)hydrazine: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Diisocyanates: Diisocyanates are sensitizers and can cause respiratory irritation. Handle with extreme care in a well-ventilated fume hood and use appropriate respiratory protection.
-
Melt Processing: When working with extruders, be aware of high temperatures and moving parts. Follow all equipment-specific safety protocols.
Conclusion and Future Perspectives
N,N'-bis(2-hydroxyethyl)hydrazine presents a valuable, yet underexplored, building block for polymer chemists. Its dual functionality allows for its incorporation into polymers through well-established reaction pathways, such as those used for polyurethane synthesis and polyester chain extension. The presence of the central hydrazine group offers a unique handle for tailoring polymer properties, opening doors for the development of materials with enhanced thermal stability, controlled degradation profiles, or specific interactive capabilities. Further research into the synthesis and characterization of polymers derived from N,N'-bis(2-hydroxyethyl)hydrazine is warranted to fully elucidate its potential in advanced materials and biomedical applications.
References
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Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Keul, H. (2005). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Aachen University. [Link]
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Synthesis of polyesteramides from N, N'-bis (2-hydroxyethyl)terephthalamide and chain extension reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Non-Isocyanate Route to Poly(Ether Urethane): Synthesis and Effect of Chemical Structures of Hard Segment. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis and Characterization of Cross-linked Poly(N-(2-hydroxyethyl)acrylamide). (n.d.). RIMSI. Retrieved January 17, 2026, from [Link]
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A new chain extender system for high molecular weight polyesters and polyamides. (2000). ResearchGate. Retrieved January 17, 2026, from [Link]
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Multifunctional Polymers as Chain Extenders and Compatibilizers for Polycondensates and Biopolymers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Chain extenders for polyesters. VI. Properties of the polyesters chain-extended by 2,2'-bis(4H-3,1-benzoxazin-4-one). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of bis(hydrazino)polyoxyethylene glycols. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Polymerization and characterization of 2-Hydroxyethyl acrylate. (n.d.). OpenMETU. Retrieved January 17, 2026, from [Link]
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Effects of Bifunctional Chain Extender on the Crystallinity and Thermal Stability of PET. (n.d.). Scientific.Net. Retrieved January 17, 2026, from [Link]
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Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl3-Catalyzed Transurethanization Polycondensation. (2019). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis and Characterization of Bi-Functional Poly (Acrylic Acid-Co-2-hydroxyethylmethacrylate) Coated Iron Oxide Magnetic Composite Particles. (n.d.). Science Publishing Group. Retrieved January 17, 2026, from [Link]
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Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. (2013). VTechWorks. [Link]
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Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. (2024). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Porous poly(2-hydroxyethyl methacrylate) hydrogels synthesized within high internal phase emulsions. (2007). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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The structure of highly crosslinked poly(2-hydroxyethyl methacrylate) hydrogels. (1985). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Transport through crosslinked poly(2-hydroxyethyl methacrylate) hydrogel membranes. (1973). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: Synthesis of High-Performance Polyurethanes Using 2,2'-(Hydrazine-1,2-diyl)diethanol as a Novel Chain Extender
Abstract
Polyurethane (PU) elastomers are renowned for their versatility, stemming from a unique segmented block copolymer structure. This structure consists of alternating "soft" segments derived from macrodiols and "hard" segments formed by the reaction of a diisocyanate with a low-molecular-weight chain extender.[1] The properties of the final material are profoundly influenced by the choice of chain extender, which governs the efficiency of phase separation and the degree of hydrogen bonding within the hard domains.[2][3] This guide details the synthesis and characterization of polyurethanes utilizing 2,2'-(Hydrazine-1,2-diyl)diethanol, a novel hydrazine-based diol, as a chain extender. The incorporation of the hydrazine moiety is hypothesized to introduce additional, strong hydrogen bonding sites, potentially enhancing thermal stability and mechanical properties compared to conventional diol extenders like 1,4-butanediol (BDO). This document provides a theoretical framework, detailed synthesis protocols, characterization methods, and expected outcomes for researchers exploring advanced PU formulations.
Introduction: The Critical Role of Chain Extenders
The synthesis of high-performance polyurethanes is typically a two-step process.[4] First, an isocyanate-terminated prepolymer is formed by reacting a stoichiometric excess of a diisocyanate with a high-molecular-weight polyol (the soft segment).[4][5] In the second step, this prepolymer is reacted with a low-molecular-weight diol or diamine, known as a chain extender.[4][6]
This chain extension step is crucial as it builds the final polymer molecular weight and creates the "hard segments."[2] These hard segments, rich in polar urethane (or urea) groups, are thermodynamically incompatible with the nonpolar polyol soft segments.[1] This immiscibility drives a microphase separation, where the hard segments self-assemble into ordered, quasi-crystalline domains held together by extensive hydrogen bonding.[3][7] These domains act as physical crosslinks, reinforcing the amorphous soft segment matrix and imparting the material with its characteristic elastomeric properties, such as high tensile strength and tear resistance.[3][8]
The structure of the chain extender directly dictates the structure, packing efficiency, and cohesive energy of the hard segments, thereby controlling the overall material properties.[2][9] While simple aliphatic diols like 1,4-butanediol (BDO) are common, there is significant interest in designing novel chain extenders to achieve tailored performance characteristics.[8][10]
Rationale for Using 2,2'-(Hydrazine-1,2-diyl)diethanol
2,2'-(Hydrazine-1,2-diyl)diethanol (HDDE) is a bifunctional molecule featuring two primary hydroxyl groups and a central hydrazine linkage. Its chemical structure (C₄H₁₂N₂O₂) presents a unique opportunity in polyurethane chemistry.[11]
-
Hydroxyl Reactivity: The two hydroxyl groups react with the isocyanate (NCO) ends of the prepolymer to form standard urethane linkages, extending the polymer chain.
-
Hydrazine Moiety: The central -NH-NH- group is a powerful hydrogen bond donor and acceptor site. This is in addition to the N-H group in the newly formed urethane bond. This enhanced capacity for hydrogen bonding is expected to increase the cohesive energy within the hard segments.[1][12]
The introduction of urea-like linkages via hydrazine derivatives is known to create stronger, bidentate hydrogen bonds compared to the monodentate bonds typical of urethane groups, leading to materials with superior thermal and mechanical properties.[12][13] By using HDDE, we aim to leverage these stronger interactions to create polyurethanes with improved performance profiles.
Synthesis Workflow Overview
The synthesis follows the well-established two-step prepolymer method, which allows for precise control over the polymer architecture and more reproducible results compared to a one-shot process.[4] The overall workflow is depicted below.
Caption: General two-step synthesis workflow for polyurethanes.
Detailed Experimental Protocols
4.1 Materials & Equipment
| Component | Description / Supplier | Purpose |
| Polyol | Poly(tetramethylene ether) glycol (PTMG), Mn = 2000 g/mol | Soft Segment |
| Diisocyanate | 4,4'-Methylene diphenyl diisocyanate (MDI) | Hard Segment Component |
| Chain Extender | 2,2'-(Hydrazine-1,2-diyl)diethanol (HDDE), MW = 120.15 g/mol [14] | Hard Segment Component |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | Solvent for Chain Extender |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Urethane Reaction Catalyst |
| Equipment | Four-necked flask, mechanical stirrer, heating mantle, N₂ inlet, vacuum pump, centrifuge mixer, curing oven | Synthesis & Processing |
Safety Precaution: Diisocyanates like MDI are respiratory sensitizers and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
4.2 Protocol 1: Synthesis of the NCO-Terminated Prepolymer
This protocol details the reaction of the polyol and diisocyanate to form the prepolymer backbone.[8]
Caption: Step-by-step workflow for prepolymer synthesis.
-
Preparation: Charge the four-necked flask with the calculated amount of PTMG (e.g., 100g, 0.05 mol). Heat to 85-90°C under vacuum with stirring for 1-2 hours to remove any residual moisture, which would otherwise react with the isocyanate.
-
Isocyanate Addition: Release the vacuum with dry nitrogen gas. Cool the polyol to ~60°C. Add the pre-melted MDI (e.g., 25g, 0.1 mol) to the reactor. This maintains an NCO:OH molar ratio of 2:1.
-
Reaction: Add one drop of DBTDL catalyst. Heat the mixture to 75-80°C and maintain with constant stirring under a nitrogen blanket.
-
Monitoring: The reaction progress is monitored by titrating for the free isocyanate (%NCO) content using the standard di-n-butylamine back-titration method. The reaction is considered complete when the experimental %NCO value matches the theoretical value (typically after 2-3 hours).
-
Completion: Once the target %NCO is reached, cool the resulting viscous prepolymer to 60°C for the chain extension step.
4.3 Protocol 2: Chain Extension with HDDE
-
Solution Preparation: Prepare a solution of HDDE in anhydrous DMF. The amount of HDDE should be calculated to react with approximately 95-98% of the available NCO groups in the prepolymer. This slight stoichiometric imbalance (isocyanate excess) can help prevent a large reduction in molar mass.[4]
-
Mixing: Vigorously stir the prepolymer (at 60°C) and add the HDDE solution dropwise. The addition of a solvent helps to manage the viscosity increase.
-
Degassing: After complete addition, the mixture is thoroughly mixed and degassed under vacuum for 5-10 minutes to remove any entrapped air bubbles.
-
Casting & Curing: The liquid polymer is then poured into a pre-heated, release-agent-coated mold and cured in an oven. A typical curing cycle is 100-110°C for 16-24 hours.
-
Post-Curing: After demolding, the elastomer sheet should be post-cured at room temperature for at least 7 days to allow for the completion of all reactions and the maturation of the phase-separated morphology.
Characterization and Expected Results
The synthesized polyurethanes should be characterized to confirm their structure and evaluate their properties.
5.1 Structural and Thermal Analysis
| Technique | Parameter Measured | Expected Outcome for HDDE-based PU |
| FTIR Spectroscopy | Functional groups, H-bonding | Disappearance of NCO peak (~2270 cm⁻¹). Shift in C=O peak to lower wavenumbers compared to BDO-PU, indicating stronger hydrogen bonding.[12] |
| DSC Analysis | Glass Transition (Tg), Melting (Tm) | A more distinct and possibly higher hard segment melting temperature (Tm) compared to a BDO-based equivalent, suggesting more ordered or stable hard domains. |
| TGA Analysis | Thermal Degradation Temp. | Increased onset temperature of degradation due to the enhanced cohesive energy from stronger hydrogen bonds imparted by the hydrazine moiety.[15] |
5.2 Mechanical Properties
The mechanical properties are highly dependent on the hard segment content. For a typical elastomer with 30-40% hard segment content, the following trends are anticipated.
| Property | Test Method | Expected Result for HDDE-PU vs. BDO-PU | Rationale |
| Tensile Strength | ASTM D412 | Higher | Stronger, more cohesive hard domains act as better reinforcing fillers.[3][6] |
| Elongation at Break | ASTM D412 | Lower | Increased physical crosslink density from stronger H-bonds restricts chain mobility. |
| Shore A Hardness | ASTM D2240 | Higher | A direct consequence of increased hard segment rigidity and cohesion. |
| Tear Strength | ASTM D624 | Higher | Enhanced energy dissipation within the well-defined hard domains.[3] |
Potential Applications
The unique property profile of HDDE-extended polyurethanes—specifically the anticipated improvements in thermal stability and mechanical strength—opens up possibilities for demanding applications:
-
High-Performance Elastomers: Components requiring excellent durability and heat resistance, such as industrial rollers, seals, and gaskets.[6]
-
Adhesives and Coatings: Formulations where superior bond strength and thermal performance are critical. The strong hydrogen bonding capacity can significantly enhance adhesion to polar substrates.[15]
-
Biomedical Devices: For applications where biocompatibility can be established, the enhanced mechanical integrity could be beneficial. However, biocompatibility would need to be rigorously tested.[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Final polymer is brittle | NCO:OH ratio in chain extension step is too high (>1.05); excessive crosslinking. | Reduce the amount of prepolymer or increase the amount of chain extender to target a 0.95-0.98 stoichiometry. |
| Final polymer is tacky/soft | NCO:OH ratio is too low (<0.95); low molecular weight. Moisture contamination. | Increase the amount of prepolymer. Ensure all reagents and glassware are scrupulously dry.[4] |
| Gels form during chain extension | Reaction is too fast or localized. | Dilute the chain extender further in solvent. Improve stirring efficiency and add the extender solution more slowly. |
References
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Szycher, M. CHAIN EXTENDERS. Polyurethanes science, technology, markets, and trends. Available at: [Link]
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SIWO US Inc. The Role of PU Chain Extenders in Polyurethane Elastomers. SIWO US Inc. Blog. Available at: [Link]
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Various Authors. What is the easiest methodology for the synthesis of an elastomeric polyurethane? ResearchGate. Available at: [Link]
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Not specified. How Can Polyurethane Chain Extenders Customize Material Properties? Polyurethane.org. Available at: [Link]
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Wikipedia. Polyurethane. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Orgilés-Calpena, E. et al. Characterization of Polyurethanes Containing Different Chain Extenders. ResearchGate. Available at: [Link]
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Orgilés-Calpena, E. et al. Characterization of Polyurethanes Containing Different Chain Extenders. Semantic Scholar. Available at: [Link]
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Kim, B.K. et al. Basic Recipe for the Synthesis of Polyurethane Dispersions. ResearchGate. Available at: [Link]
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da Silva, A. et al. EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Lume UFRGS. Available at: [Link]
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Vlase, G. et al. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. MDPI. Available at: [Link]
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Hernandez, R. et al. Hydrogen bonding between segments in urethane groups. ResearchGate. Available at: [Link]
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Zhang, Y. et al. The effect of promoting hydrogen bond aggregation based on PEMTC on the mechanical properties and shape memory function of polyurethane elastomers. Royal Society Publishing. Available at: [Link]
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-
Ha, H. et al. Theoretical and Experimental Studies of Hydrogen Bonded Dihydroxybenzene Isomers Polyurethane Adhesive Material. MDPI. Available at: [Link]
-
Guelcher, S.A. et al. Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders. PubMed. Available at: [Link]
-
Yilgor, I. et al. Influence of soft segment structure, hydrogen bonding, and diisocyanate symmetry on morphology and properties of segmented thermoplastic polyurethanes and polyureas. PMC - NIH. Available at: [Link]
- Erickson, J.R. et al. Polyurethane-polyurea dispersions comprising hydrazine or hydrazide chain extenders. Google Patents. US20170174815A1.
-
Yang, C. et al. Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. ResearchGate. Available at: [Link]
- Jourquin, L.C. et al. Chain extenders for polyurethanes. Google Patents. US4931487A.
-
Liu, W. et al. The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. MDPI. Available at: [Link]
-
ChemBK. 2,2'-(Hydrazine-1,2-diyl)diethanol. ChemBK. Available at: [Link]
- Custro, S. et al. Aqueous dispersions of polyurethane compositions with ketone-hydrazide. Google Patents. EP2210908A1.
-
Custro, S. et al. Aqueous dispersions of polyurethane compositions with ketone-hydrazide. European Patent Office. EP 2210908 A1. Available at: [Link]
- Zhang, Y. Chemical polyurethane foaming agent and preparation method thereof. Google Patents. CN103146178B.
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Application Note: Advanced Derivatization Strategies for the Analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol
Introduction: The Analytical Challenge of a Bifunctional Molecule
2,2'-(Hydrazine-1,2-diyl)diethanol, also known as N,N'-bis(2-hydroxyethyl)hydrazine, is a molecule of interest in various chemical and pharmaceutical manufacturing processes. Its bifunctional nature, possessing both a reactive hydrazine moiety and two primary alcohol groups, presents a significant analytical challenge. Direct analysis of this polar, non-volatile compound with poor chromophoric properties is often impractical using standard chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2][3][4]
Derivatization is therefore an essential strategy to overcome these limitations. By chemically modifying the analyte, we can enhance its volatility for GC analysis or introduce a chromophore/fluorophore for sensitive UV or fluorescence detection in HPLC.[5][6] This application note provides a detailed guide on two primary derivatization strategies for 2,2'-(Hydrazine-1,2-diyl)diethanol, targeting either the hydrazine or the diol functionalities, complete with step-by-step protocols and the scientific rationale behind the methodological choices.
Understanding the Analyte: Structure and Reactivity
The key to effective derivatization lies in understanding the target molecule's functional groups. 2,2'-(Hydrazine-1,2-diyl)diethanol (C4H12N2O2, Mol. Weight: 120.15 g/mol ) has two distinct reactive sites:
-
The Hydrazine Group (-NH-NH-): This group is nucleophilic and readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[3][7][8] This reaction is highly specific and is the cornerstone of many derivatization methods for hydrazine-containing compounds.
-
The Hydroxyl Groups (-OH): The two primary alcohol groups are susceptible to esterification, etherification, and silylation. These reactions can be used to cap the polar hydroxyl groups, thereby increasing the molecule's volatility, which is crucial for GC analysis.[9][10]
The choice of derivatization strategy will depend on the analytical objective, the desired sensitivity, and the available instrumentation.
Strategy 1: Derivatization of the Hydrazine Moiety for GC-MS Analysis
This strategy focuses on the selective derivatization of the hydrazine group to enhance volatility and enable sensitive and specific detection by Gas Chromatography-Mass Spectrometry (GC-MS). The formation of a stable, volatile derivative is paramount. Acetone is an excellent and readily available reagent for this purpose, reacting with the hydrazine to form acetone azine.[3][7][8][11]
Rationale: The reaction with acetone converts the polar hydrazine into a less polar, more volatile azine derivative. This allows the compound to be readily analyzed by GC. The use of a mass spectrometer provides unequivocal identification based on the derivative's mass spectrum and fragmentation pattern.[7][12] This method is particularly useful for trace-level detection of hydrazine-containing impurities in complex matrices, such as active pharmaceutical ingredients (APIs).[7][13]
Workflow for Hydrazine Derivatization
Caption: Workflow for GC-MS analysis via hydrazine derivatization.
Protocol 1: Acetone Derivatization for GC-MS Analysis
Materials:
-
2,2'-(Hydrazine-1,2-diyl)diethanol standard
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sample matrix (e.g., API)
-
10 mL volumetric flasks
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Standard Preparation: Prepare a stock solution of 2,2'-(Hydrazine-1,2-diyl)diethanol in methanol. From this stock, prepare a series of working standards at concentrations relevant to the expected sample concentrations.
-
Sample Preparation: Accurately weigh a known amount of the sample matrix and dissolve it in a suitable solvent mixture, such as methanol-dichloromethane, to a final concentration that allows for the detection of the target analyte.
-
Derivatization:
-
To a GC vial, add a defined volume of the sample or standard solution.
-
Add a volume of acetone that is in significant molar excess to ensure complete reaction. A common approach is to use a solvent mixture containing acetone for sample dilution, achieving derivatization simultaneously.[3] For instance, a final solvent composition of 9:1 acetone to sample solution can be effective.
-
Vortex the vial for 30 seconds. The reaction to form the azine is typically rapid and occurs at room temperature.[3]
-
-
GC-MS Analysis:
-
Immediately inject an aliquot of the derivatized solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms).
-
The mass spectrometer should be operated in a suitable mode, such as selected ion monitoring (SIM), for enhanced sensitivity and selectivity, or full scan mode for qualitative analysis and identification.
-
Expected Outcome: The derivatization will yield 1,2-bis(2-hydroxyethyl)di(propan-2-ylidene)hydrazine. The hydroxyl groups remain, but the increased molecular weight and reduced polarity of the core structure make it amenable to GC analysis.
| Parameter | Expected Value | Rationale |
| Derivative | 1,2-bis(2-hydroxyethyl)di(propan-2-ylidene)hydrazine | Reaction of hydrazine with acetone. |
| GC Column | DB-5ms or equivalent | Good general-purpose column for semi-polar compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Oven Program | Start at 50°C, ramp to 250°C | To ensure elution of the derivative. |
| MS Detection | SIM or Full Scan | SIM for quantitation, Full Scan for identification. |
Strategy 2: Derivatization of Diol Groups for HPLC-UV Analysis
When GC-MS is not available or when the sample matrix is not amenable to GC analysis, HPLC with UV detection is a powerful alternative. However, since 2,2'-(Hydrazine-1,2-diyl)diethanol lacks a strong chromophore, derivatization is necessary to introduce a UV-active moiety.[4][5][6] This strategy targets the two hydroxyl groups.
Rationale: By reacting the alcohol groups with a chromophoric derivatizing agent, the resulting derivative can be detected with high sensitivity by a standard HPLC-UV detector.[10] This approach is advantageous as it avoids the high temperatures of GC injection ports, which could potentially degrade thermally labile analytes or matrices. Phthalic anhydride is a suitable reagent for derivatizing alcohols, creating phthalate hemiesters that have strong UV absorbance.[10]
Workflow for Diol Derivatization
Caption: Workflow for HPLC-UV analysis via diol derivatization.
Protocol 2: Phthalic Anhydride Derivatization for HPLC-UV Analysis
Materials:
-
2,2'-(Hydrazine-1,2-diyl)diethanol standard
-
Phthalic anhydride
-
1,4-Dioxane (anhydrous)
-
Pyridine (as catalyst)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample matrix
-
Reaction vials
-
Heating block or water bath
-
HPLC vials
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the standard and sample in 1,4-dioxane.
-
Derivatization:
-
In a reaction vial, place an aliquot of the standard or sample solution.
-
Add a solution of phthalic anhydride in 1,4-dioxane. A significant molar excess of the derivatizing agent is recommended.
-
Add a small amount of pyridine to catalyze the esterification reaction.
-
Seal the vial and heat it at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
After cooling to room temperature, dilute the reaction mixture with the HPLC mobile phase (e.g., acetonitrile/water) to a suitable concentration for injection.
-
-
HPLC-UV Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a reversed-phase column (e.g., C18).
-
The mobile phase will typically be a gradient of acetonitrile and water to ensure good separation.
-
Set the UV detector to a wavelength where the phthalate derivative has maximum absorbance (e.g., around 254 nm).
-
Expected Outcome: The reaction will produce the di-phthalate ester of 2,2'-(Hydrazine-1,2-diyl)diethanol. This derivative is significantly less polar than the parent compound and possesses a strong chromophore, making it ideal for reversed-phase HPLC with UV detection.
| Parameter | Expected Value | Rationale |
| Derivative | Di-phthalate ester of the analyte | Introduction of a strong UV chromophore. |
| HPLC Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water Gradient | To elute the derivative and separate it from matrix components. |
| Detection | UV at ~254 nm | Wavelength of high absorbance for the phthalate group. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
Conclusion: A Versatile Analytical Toolkit
The successful analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol hinges on a well-designed derivatization strategy. By selectively targeting either the hydrazine or the diol functional groups, analysts can tailor the methodology to their specific instrumentation and analytical requirements. Derivatization with acetone followed by GC-MS offers high specificity and sensitivity, ideal for impurity profiling. Conversely, derivatization of the hydroxyl groups with a chromophoric agent like phthalic anhydride provides a robust method for quantification by HPLC-UV. Both protocols transform a challenging analyte into a molecule readily amenable to standard chromatographic analysis, ensuring accurate and reliable results in research, development, and quality control settings.
References
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
-
An, J., & Dasgupta, P. K. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 438-443. [Link]
-
ChemBK. 2,2'-(Hydrazine-1,2-diyl)diethanol. [Link]
-
Conti, M., Genta, I., & Perugini, P. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Dong, L., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu, 39(7), 743-748. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
-
HTA S.r.l. Derivatization in HPLC. [Link]
-
J. D. Roberts, M. C. Caserio. (2023). Derivatization. Chemistry LibreTexts. [Link]
-
Jiang, H., et al. (2009). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Analytical Chemistry, 81(19), 8142–8148. [Link]
-
Liu, A., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 128, 264-270. [Link]
-
ResearchGate. Derivatization of diol 1 for HPLC analysis. [Link]
-
Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 549-568. [Link]
-
Tanaka, K., et al. (2017). Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Journal of Chromatography A, 1505, 56-62. [Link]
-
Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
-
Tistaert, C., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A, 1305, 236-243. [Link]
-
Vogel, M., Buldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' Journal of Analytical Chemistry, 366(8), 781-791. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization in HPLC - HTA [hta-it.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol
Welcome to the dedicated technical support guide for the synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol, a crucial intermediate in various chemical manufacturing processes. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis.
Introduction
The synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol, also known as N,N'-bis(2-hydroxyethyl)hydrazine, is most commonly achieved through the reaction of hydrazine with ethylene oxide. While seemingly straightforward, this reaction is often plagued by a lack of selectivity, leading to the formation of various byproducts that can complicate purification and reduce yields. The reaction's exothermicity and the reactivity of the intermediates necessitate precise control over reaction conditions. This guide provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting these challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My yield of 2,2'-(Hydrazine-1,2-diyl)diethanol is significantly lower than expected. What are the likely causes?
Low yields are typically a direct consequence of suboptimal reaction conditions that favor the formation of side products over the desired N,N'-disubstituted product. The primary culprits are improper stoichiometry and temperature control.
-
Causality: The reaction proceeds in a stepwise manner, with the initial formation of the mono-substituted intermediate, N-(2-hydroxyethyl)hydrazine. This intermediate then competes with the remaining hydrazine for ethylene oxide. If an insufficient amount of ethylene oxide is used, or if it is consumed too quickly by the more reactive hydrazine, the reaction may stall at the mono-substituted stage. Conversely, an excessive amount of ethylene oxide can lead to further reactions. Precise control over the molar ratio of reactants is therefore critical. According to a patent by O'Brien et al. (1987), maintaining a specific molar ratio of ethylene oxide to hydrazine is a key parameter for maximizing the yield of the desired disubstituted product.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure a molar ratio of at least 2:1 of ethylene oxide to hydrazine is used. A slight excess of ethylene oxide may be beneficial, but this should be carefully optimized.
-
Control Reactant Addition: Implement a slow, controlled addition of ethylene oxide to the hydrazine solution. This maintains a low concentration of ethylene oxide, favoring the reaction with the less reactive N-(2-hydroxyethyl)hydrazine intermediate over the initial reaction with hydrazine.
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Temperature Management: The reaction is highly exothermic. Maintain a consistent reaction temperature, typically between 80-100°C, to ensure a steady reaction rate and prevent runaway reactions that can lead to decomposition and byproduct formation. Use an efficient cooling system to dissipate the heat generated.
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Question 2: I've identified an impurity with a lower boiling point than my target product. What could it be and how do I get rid of it?
This is a classic symptom of incomplete reaction, leading to the presence of the mono-substituted byproduct, N-(2-hydroxyethyl)hydrazine.
-
Identification: N-(2-hydroxyethyl)hydrazine is more volatile than the desired di-substituted product due to its lower molecular weight and fewer hydroxyl groups available for hydrogen bonding. It can be readily identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), where it will appear as an earlier eluting peak.
-
Mechanism of Formation: The formation of N-(2-hydroxyethyl)hydrazine is the first step in the reaction sequence. If the reaction conditions do not favor the second addition of ethylene oxide, this intermediate will remain as a significant impurity.
DOT Script: Formation of Mono-substituted Byproduct
Caption: Reaction pathway showing the stepwise addition of ethylene oxide to hydrazine.
-
Mitigation & Removal:
-
Drive the Reaction to Completion: Re-evaluate the troubleshooting steps in Question 1. Increasing the reaction time or temperature (within safe limits) or adding a slight excess of ethylene oxide can help convert the remaining mono-substituted intermediate to the desired di-substituted product.
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Purification: Fractional distillation under reduced pressure is the most effective method for removing N-(2-hydroxyethyl)hydrazine due to the difference in boiling points between it and the final product.
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Question 3: My final product is showing signs of discoloration (e.g., yellowing). What causes this and is it a concern?
Discoloration is often indicative of oxidation or thermal decomposition byproducts. While they may be present in small quantities, they can impact the product's stability and suitability for downstream applications.
-
Potential Causes:
-
Oxidation: Hydrazine and its derivatives are susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen). This can lead to the formation of colored, unsaturated compounds.
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Thermal Decomposition: Excessive temperatures during the reaction or purification (distillation) can cause the product to decompose.
-
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction and any subsequent high-temperature steps (like distillation) under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Temperature Control during Purification: When purifying by vacuum distillation, ensure the pot temperature does not significantly exceed what is necessary to achieve efficient distillation. Use a high-quality vacuum to lower the boiling point and reduce the thermal stress on the product.
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Use of Antioxidants: In some formulations, trace amounts of antioxidants can be used, but their compatibility with the final application must be thoroughly vetted.
-
Question 4: What analytical methods are best for monitoring the reaction and assessing final product purity?
A multi-pronged analytical approach is recommended for robust process control and quality assessment.
-
In-Process Monitoring:
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Gas Chromatography (GC): An excellent technique for monitoring the disappearance of starting materials and the appearance of the mono- and di-substituted products. It allows for a real-time assessment of the reaction's progress.
-
-
Final Product Quality Control:
-
GC-MS: Confirms the identity of the main product and any byproducts by providing both retention time and mass spectral data.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities or decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap significantly.
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Karl Fischer Titration: To determine the water content, which is important as water is often used as a solvent in the initial hydrazine solution.
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Table 1: Summary of Potential Byproducts and Recommended Actions
| Byproduct/Issue | Likely Cause(s) | Identification Method(s) | Mitigation & Troubleshooting Strategy |
| N-(2-hydroxyethyl)hydrazine | Incomplete reaction; incorrect stoichiometry | GC-MS, ¹H NMR | Increase reaction time/temperature; adjust ethylene oxide ratio; fractional distillation |
| Discoloration (Oxidation Products) | Exposure to air at high temperatures | Visual inspection, UV-Vis Spectroscopy | Maintain inert atmosphere; minimize distillation temperature |
| Residual Water | Use of aqueous hydrazine solution | Karl Fischer Titration | Vacuum distillation |
Experimental Protocols
Protocol 1: In-Process Monitoring by Gas Chromatography (GC)
-
Sample Preparation: Carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting it in a suitable solvent (e.g., methanol or isopropanol) to a known volume (e.g., 10 mL).
-
GC Conditions (Example):
-
Column: A polar column (e.g., DB-WAX or similar) is recommended.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 270°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 15°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject 1 µL of the prepared sample. Identify peaks based on the retention times of authenticated standards for hydrazine, N-(2-hydroxyethyl)hydrazine, and 2,2'-(Hydrazine-1,2-diyl)diethanol. Quantify the relative peak areas to track the reaction progress.
DOT Script: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving low yields in the synthesis.
References
- O'Brien, J. P., & Pytlewski, L. L. (1987). U.S. Patent No. 4,644,083. U.S.
- Fahlman, B. D. (2011). Materials Chemistry. Springer Netherlands. This source provides general principles on reaction kinetics and temperature control relevant to organic synthesis.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34265, 2,2'-(Hydrazine-1,2-diyl)diethanol. Retrieved from PubChem. [Link]
Technical Support Center: Purification of Crude 2,2'-(Hydrazine-1,2-diyl)diethanol
Welcome to the Technical Support Center for the purification of crude 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS No. 2488-95-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile bifunctional molecule. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step protocols but also to explain the underlying chemical principles, ensuring both scientific accuracy and practical success in your laboratory.
Introduction to 2,2'-(Hydrazine-1,2-diyl)diethanol and Its Purification Challenges
2,2'-(Hydrazine-1,2-diyl)diethanol, also known as N,N'-bis(2-hydroxyethyl)hydrazine, is a highly polar compound containing two primary alcohol functional groups and a hydrazine moiety. Its synthesis, typically from hydrazine hydrate and ethylene oxide, can lead to a variety of impurities that may interfere with downstream applications.[1] The primary challenges in its purification stem from its high polarity, potential for thermal degradation, and the presence of structurally similar impurities.
This guide will address the most common purification methods: vacuum distillation, recrystallization, and column chromatography, providing detailed protocols and troubleshooting advice for each.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2,2'-(Hydrazine-1,2-diyl)diethanol?
A1: The most common impurities arise from the synthesis process and potential degradation. These include:
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Unreacted Starting Materials: Residual hydrazine hydrate.
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Isomeric Byproducts: 1,1-Bis(β-hydroxyethyl) hydrazine, formed by the double addition of ethylene oxide to the same nitrogen atom.[1]
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Over-alkylation Products: Tri(β-hydroxyethyl) hydrazine, where a third hydroxyethyl group is added.[1]
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Decomposition Products: Hydrazine derivatives can be susceptible to oxidation and thermal degradation.[2]
Q2: My crude product is a viscous oil/semi-solid. Is this normal?
A2: Yes, this is quite common. The presence of impurities can depress the melting point of 2,2'-(Hydrazine-1,2-diyl)diethanol, which has a reported melting point of 58-60 °C. A viscous, oily, or semi-solid appearance at room temperature is indicative of a crude mixture that requires purification.
Q3: Are there any specific safety precautions I should take when handling and purifying this compound?
A3: Absolutely. Hydrazine and its derivatives are classified as potentially toxic and should be handled with appropriate care. Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of vapors. Anhydrous hydrazine can be explosive, so it is crucial to handle its derivatives with caution, especially during heating.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of 2,2'-(Hydrazine-1,2-diyl)diethanol.
Table 1: Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Vacuum Distillation | ||
| Bumping or unstable boiling | - Inadequate vacuum- Heating too rapidly- Lack of boiling chips or magnetic stirring | - Ensure a stable, deep vacuum (e.g., <5 mmHg).- Use a well-insulated distillation apparatus.- Heat the distillation flask slowly and evenly using an oil bath.- Add fresh boiling chips or use vigorous magnetic stirring. |
| Product decomposition (darkening of the residue) | - Excessive heating temperature- Presence of catalytic impurities (e.g., metal ions) | - Use a lower distillation pressure to reduce the required boiling temperature.- Ensure all glassware is scrupulously clean.- Consider a pre-purification step (e.g., a quick filtration through a pad of celite) to remove particulate matter. |
| Low recovery of pure product | - Inefficient fraction collection- Co-distillation with impurities | - Use a fraction collector or carefully monitor the distillation temperature and refractive index of the distillate to separate fractions.- Ensure the distillation column provides adequate separation (e.g., a short Vigreux column). |
| Recrystallization | ||
| Product "oils out" instead of crystallizing | - Solution is too supersaturated- Cooling rate is too fast- Inappropriate solvent system | - Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is obtained.- Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer.- Try a different solvent or a two-solvent system. |
| No crystals form upon cooling | - Solution is too dilute- Compound is highly soluble in the chosen solvent at low temperatures | - Reduce the volume of the solvent by gentle heating under a stream of inert gas.- Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of the pure compound.- If using a single solvent, try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. |
| Poor recovery of recrystallized material | - Compound has significant solubility in the cold solvent- Insufficient cooling | - Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or freezer) before filtration.- Minimize the amount of cold solvent used to wash the crystals during filtration. |
| Column Chromatography | ||
| Product streaks on the TLC plate or column | - Compound is too polar for the eluent- Strong interaction with the stationary phase (silica gel is acidic) | - Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol mixture).- Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia) to the mobile phase to neutralize active sites on the silica gel. |
| Product does not elute from the column | - Mobile phase is not polar enough- Irreversible adsorption to the stationary phase | - Gradually increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system may be effective.- Consider using a more polar stationary phase like alumina (neutral or basic) or employ Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Poor separation from impurities | - Inappropriate solvent system- Column is overloaded | - Optimize the mobile phase composition using TLC to achieve better separation between the product and impurities.- Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Experimental Protocols
Method 1: Vacuum Distillation
Vacuum distillation is a highly effective method for purifying thermally stable liquids with high boiling points. Given the reported atmospheric boiling point of 268.4 °C for 2,2'-(Hydrazine-1,2-diyl)diethanol, vacuum distillation is essential to prevent thermal decomposition. The conditions used for the similar compound, 2-hydroxyethylhydrazine (b.p. 112-115 °C at 5-6 mm Hg), provide a valuable starting point.[3]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. A short path distillation head is recommended to minimize product loss. Use a magnetic stirrer and a heating mantle with a sand or oil bath for even heating.
-
Charging the Flask: Charge the distillation flask with the crude 2,2'-(Hydrazine-1,2-diyl)diethanol (no more than half full). Add a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply vacuum.
-
Heating and Distillation: Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin stirring and gradually heat the distillation flask.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. The pure 2,2'-(Hydrazine-1,2-diyl)diethanol should distill at a higher temperature. Based on related compounds, a boiling point in the range of 120-150 °C at 1-5 mmHg can be anticipated. Collect the main fraction in a separate, pre-weighed receiving flask.
-
Completion: Stop the distillation when the temperature begins to drop or when a significant amount of residue remains in the distillation flask.
-
Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. The purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Caption: Vacuum Distillation Workflow for Purification.
Method 2: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds. With a reported melting point of 58-60 °C, 2,2'-(Hydrazine-1,2-diyl)diethanol is a good candidate for this method. Isopropanol has been suggested as a suitable solvent.
Step-by-Step Protocol:
-
Solvent Selection: Begin by performing a small-scale solubility test. Place a small amount of the crude material in a test tube and add a small volume of isopropanol. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 2,2'-(Hydrazine-1,2-diyl)diethanol in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture with swirling until the solid completely dissolves. If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Decoloration (Optional): If the hot solution is colored, add a small amount of activated charcoal and swirl for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Recrystallization Workflow for Purification.
Method 3: Column Chromatography
For small-scale purification or when distillation and recrystallization are ineffective, column chromatography can be a powerful tool. Due to the high polarity of 2,2'-(Hydrazine-1,2-diyl)diethanol, a polar mobile phase will be required.
Step-by-Step Protocol:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Spot the crude material on a silica gel TLC plate and elute with different ratios of DCM/MeOH (e.g., 95:5, 90:10, 80:20). Add 0.5-1% triethylamine to the mobile phase to prevent streaking. The ideal solvent system will give a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,2'-(Hydrazine-1,2-diyl)diethanol.
Caption: Column Chromatography Workflow for Purification.
References
- Gever, G., & O'Keefe, C. J. (1953). U.S. Patent No. 2,660,607. Washington, DC: U.S.
-
ChemBK. (n.d.). 2,2'-(Hydrazine-1,2-diyl)diethanol. Retrieved from [Link]
-
Organic Syntheses. (1943). Hydrazine Hydrate. Organic Syntheses, 23, 43. [Link]
-
Ma, H., Yao, C., Jiao, F., Zhao, S., & Chen, G. (2021). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 6(10), 1845-1853. [Link]
-
European Patent Office. (1989). EP 0338385 B1: bis-(2-Hydroxy-ethyl)-piperazine. [Link]
Sources
- 1. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2660607A - Process of making 2-hydroxyethylhydrazine - Google Patents [patents.google.com]
Technical Support Center: Side Reactions of 2,2'-(Hydrazine-1,2-diyl)diethanol with Carbonyl Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 2,2'-(Hydrazine-1,2-diyl)diethanol in their synthetic workflows. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered questions regarding its reaction with carbonyl compounds. Our focus is on anticipating and resolving common side reactions to improve yield, purity, and experimental reproducibility.
Section 1: Understanding the Core Reaction and Potential Pitfalls
Q1: What is the expected reaction when 2,2'-(Hydrazine-1,2-diyl)diethanol is reacted with an aldehyde or ketone?
The primary, desired reaction is a nucleophilic addition-elimination (condensation) to form the corresponding N,N-bis(2-hydroxyethyl)hydrazone.[1][2] The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is typically an acid-catalyzed process where protonation of the carbonyl oxygen makes the carbon more susceptible to attack.[3] The subsequent loss of a water molecule yields the stable C=N double bond of the hydrazone.
Caption: Stoichiometry leading to the formation of an azine byproduct.
Q3: Are there other, less common side reactions to consider?
Yes, two other issues can arise depending on the specific substrate and reaction conditions:
-
Intramolecular Cyclization: The presence of the two hydroxyl (-OH) groups on the 2,2'-(Hydrazine-1,2-diyl)diethanol backbone introduces the possibility of cyclization reactions. Under certain conditions (e.g., strong acid or base, high temperatures), a hydroxyl group could potentially attack the newly formed C=N bond or other electrophilic sites, leading to heterocyclic byproducts. While less common than azine formation, this should be considered if unexpected products are observed, particularly with highly functionalized carbonyl compounds. [4][5]
-
Hydrolysis: Hydrazones can be susceptible to hydrolysis, reverting to the starting hydrazine and carbonyl compounds, especially in the presence of excess water and acid. [3][6]This is an equilibrium process, and its impact can be minimized by using dry solvents and carefully controlling the pH during work-up.
Section 2: Troubleshooting Guide for Synthesis
This section addresses common experimental observations and provides a logical workflow for diagnosing and solving the underlying issues.
Sources
- 1. jocpr.com [jocpr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.se [sci-hub.se]
- 6. Azine - Wikipedia [en.wikipedia.org]
Technical Support Center: Controlling the Formation of 1,2-bis(β-hydroxyethyl) hydrazine in Ethylene Oxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective synthesis of 2-hydroxyethylhydrazine (HEH) from the reaction of ethylene oxide (EO) with hydrazine. A primary challenge in this synthesis is managing the consecutive reaction that leads to the formation of the undesired byproduct, 1,2-bis(β-hydroxyethyl) hydrazine. This document offers expert insights and actionable protocols to maximize the yield of your target molecule.
Section 1: Understanding the Core Reaction Pathway (FAQ)
This section addresses fundamental questions about the reaction mechanism, providing the necessary background to understand and control the formation of byproducts.
Q1: What is the primary reaction pathway between ethylene oxide and hydrazine?
The reaction is a nucleophilic addition where the nitrogen atom of hydrazine attacks one of the carbon atoms of the ethylene oxide ring, causing the ring to open.[1] This initial reaction forms the desired product, 2-hydroxyethylhydrazine (HEH). However, the HEH produced is also a nucleophile and can react with another molecule of ethylene oxide. This secondary reaction leads to the formation of di-substituted byproducts.
Q2: Why is 1,2-bis(β-hydroxyethyl) hydrazine formation such a common and difficult-to-control issue?
The formation of 1,2-bis(β-hydroxyethyl) hydrazine is a classic example of a consecutive reaction. The product of the first reaction (HEH) competes with the initial reactant (hydrazine) for the electrophile (ethylene oxide). The core issue is that the primary amine group in the HEH product is often of comparable or even higher nucleophilicity than the hydrazine starting material, making the second addition reaction kinetically favorable. This leads to a mixture of mono-, di-, and even tri-substituted products.[2][3]
Below is a diagram illustrating the sequential nature of this reaction.
Caption: Fig. 1: Reaction of hydrazine with ethylene oxide.
Section 2: Key Control Parameters & Troubleshooting Guide (Q&A Format)
This section is designed to directly address common experimental failures and provide scientifically grounded solutions.
Q: My reaction consistently yields a high percentage of the di-substituted product, 1,2-bis(β-hydroxyethyl) hydrazine. How can I increase the selectivity for the mono-substituted product (HEH)?
A: High yields of the di-substituted product indicate that the rate of the second reaction (k2 in Fig. 1) is competitive with or faster than the first (k1). To favor the formation of HEH, you must manipulate the reaction conditions to make the reaction of ethylene oxide with hydrazine significantly more probable than its reaction with already-formed HEH.
Troubleshooting Steps & Scientific Rationale:
-
Increase the Molar Ratio of Hydrazine to Ethylene Oxide: This is the most critical parameter for controlling selectivity.[2] By using a large excess of hydrazine (e.g., molar ratios of 8:1 to 17:1 of hydrazine hydrate to ethylene oxide), you increase the statistical probability that an ethylene oxide molecule will collide with a hydrazine molecule rather than an HEH molecule.[2][4]
-
Causality: Le Chatelier's principle and collision theory are at play. A higher concentration of one reactant (hydrazine) drives the equilibrium of the first reaction forward and ensures that ethylene oxide is consumed primarily by the most abundant nucleophile. Studies have shown that molar ratios below 6:1 significantly increase the formation of impurities.[2]
-
-
Control the Rate of Ethylene Oxide Addition: Do not add all the ethylene oxide at once. A slow, gradual, or dropwise addition of ethylene oxide to the heated hydrazine solution is crucial.[3][5]
-
Causality: This technique maintains a low instantaneous concentration of ethylene oxide in the reactor. This ensures that the ethylene oxide that is introduced reacts quickly with the vast excess of hydrazine present before it has the opportunity to react with the HEH product that is slowly forming. This minimizes localized "hot spots" of high ethylene oxide concentration which would otherwise favor the second reaction.
-
-
Optimize Reaction Temperature: The reaction is typically conducted at moderate temperatures, often in the range of 40°C to 75°C.[1][4]
-
Causality: While higher temperatures increase the overall reaction rate, they can sometimes decrease selectivity. The activation energies for the first and second addition steps may differ. It is advisable to start at a lower temperature (e.g., 40-60°C) and monitor the reaction progress.[4] Excessively high temperatures can also lead to the decomposition of hydrazine and other unwanted side reactions.[2]
-
-
Ensure Efficient Mixing: Vigorous and efficient stirring is essential throughout the ethylene oxide addition.
-
Causality: Poor mixing creates localized regions where the ethylene oxide concentration is high, leading to the formation of the di-substituted product.[2] Efficient mixing ensures that the added ethylene oxide is rapidly dispersed and consumed by the excess hydrazine. For industrial-scale production or for highly controlled lab experiments, microreactors can offer superior mixing efficiency and heat transfer, further reducing byproduct formation.[2][3]
-
Summary of Parameter Effects on Selectivity:
| Parameter | Recommended Action | Rationale |
| Molar Ratio (N₂H₄:EO) | Increase (e.g., >8:1) | Statistically favors the reaction of EO with the highly abundant hydrazine.[2][4] |
| EO Addition Rate | Slow and controlled (dropwise) | Maintains a low instantaneous EO concentration, preventing reaction with the HEH product.[3][5] |
| Temperature | Moderate (e.g., 40-75°C) | Balances reaction rate with selectivity; avoids decomposition.[1][4] |
| Mixing | Vigorous and efficient | Prevents localized high concentrations of EO, ensuring homogeneity.[2] |
Q: What analytical techniques are best suited for monitoring the reaction progress and quantifying the product distribution?
A: A combination of chromatographic techniques is ideal for resolving and quantifying the structurally similar products.
-
Gas Chromatography (GC): GC, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful tool for this analysis. It can separate and identify HEH, 1,1-bis(β-hydroxyethyl) hydrazine, and 1,2-bis(β-hydroxyethyl) hydrazine.[2][6] For quantitative analysis, derivatization of the analytes (e.g., with benzaldehyde) may be necessary to improve their volatility and chromatographic behavior.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also a viable method, especially for these polar, non-volatile compounds.[8] A mixed-mode column (e.g., cation-exchange) can be used to achieve good retention and separation.[9] Detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers are suitable.[9]
Self-Validation: Your analytical method should be validated to confirm its specificity, linearity, precision, and accuracy for all relevant compounds (hydrazine, HEH, and di-substituted isomers) to ensure trustworthy results.[7]
Section 3: Recommended Experimental Protocol
This protocol is designed for a lab-scale synthesis aiming to maximize the yield of 2-hydroxyethylhydrazine.
Objective: To synthesize 2-hydroxyethylhydrazine with >95% selectivity.
Materials:
-
Hydrazine hydrate (e.g., 80% solution in water)
-
Ethylene oxide (liquefied gas)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel or gas inlet tube
-
Magnetic stirrer and hot plate
-
Thermometer
Workflow Diagram:
Caption: Fig. 2: Lab-Scale Synthesis Workflow.
Step-by-Step Procedure:
-
Setup: In a well-ventilated fume hood, equip a three-neck flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube connected to a lecture bottle of ethylene oxide placed on a tared balance.
-
Charging Reactants: Charge the flask with 8 molar equivalents of hydrazine hydrate.
-
Heating: Begin vigorous stirring and heat the hydrazine hydrate solution to 60-65°C.[1]
-
Ethylene Oxide Addition: Slowly bubble 1 molar equivalent of ethylene oxide gas into the stirred hydrazine solution. Monitor the mass of the ethylene oxide cylinder to track the addition rate. The addition should be slow enough to maintain the reaction temperature below 75°C. This may take several hours.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture (with extreme caution) to monitor the disappearance of ethylene oxide and the formation of products via your chosen analytical method (e.g., GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The excess hydrazine and water are removed by distillation under reduced pressure. The desired 2-hydroxyethylhydrazine product can then be purified by vacuum distillation.[1]
Section 4: Safety First
-
Ethylene Oxide: is a highly flammable, toxic, and carcinogenic gas. All manipulations must be performed in a certified, high-performance fume hood. Ensure there are no ignition sources nearby.
-
Hydrazine: is highly toxic, corrosive, and a suspected carcinogen.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and skin contact.
References
-
Ma, H., Yao, C., Jiao, F., Zhao, S., Zhao, Y., & Chen, G. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 9(6), 1510-1520. Retrieved from [Link]
- Gever, G., & O'Keefe, C. J. (1953). U.S. Patent No. 2,660,607. U.S. Patent and Trademark Office.
-
Ma, H., Yang, L., Yao, C., Zhao, S., Jiao, F., Luo, G., & Chen, G. (2024). Liquid-liquid addition reaction of ethylene oxide with hydrazine hydrate in microreactors: Kinetics and process optimization. Chemical Engineering Journal, 497, 154511. Retrieved from [Link]
-
LookChem. (n.d.). Cas 109-84-2, 2-Hydroxyethylhydrazine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]
-
Ma, H., Yao, C., Jiao, F., Zhao, S., & Chen, G. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism | Request PDF. Retrieved from [Link]
-
Pyo, K., et al. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2015). Amination of Ethylene Oxide to Ethanolamine. Retrieved from [Link]
-
Inno-Online. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Retrieved from [Link]
-
StuDocu. (n.d.). Addition Reaction of Ethylene Oxide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors. Retrieved from [Link]
-
MDPI. (2024). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. 2-Hydroxyethylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 5. US2660607A - Process of making 2-hydroxyethylhydrazine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of 1,2-bis(β-hydroxyethyl) hydrazine
Welcome to the technical support guide for the synthesis of 1,2-bis(β-hydroxyethyl) hydrazine. This document is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this compound. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis. The information herein is structured to empower you to troubleshoot effectively and optimize your reaction outcomes.
Foundational Synthesis Protocol: Ethoxylation of Hydrazine
The most common and direct route to 1,2-bis(β-hydroxyethyl) hydrazine is the reaction of hydrazine hydrate with ethylene oxide (EO). This is a nucleophilic ring-opening reaction of the epoxide. The reaction proceeds in a stepwise manner, first forming the mono-substituted product, β-hydroxyethyl hydrazine (HEH), which can then react with a second molecule of ethylene oxide to yield the desired di-substituted product.
The primary challenge in this synthesis is controlling the degree of substitution to maximize the yield of the di-substituted product while minimizing the formation of the mono-substituted precursor and over-alkylated byproducts like tri(β-hydroxyethyl) hydrazine.[1][2]
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system. Pay close attention to the observational cues and expected outcomes at each stage.
Safety First: Hydrazine is highly toxic and corrosive. Ethylene oxide is a flammable, toxic, and carcinogenic gas. This procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves. The reaction should be performed behind a blast shield.
-
Reactor Setup:
-
Assemble a pressure-rated, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a gas inlet tube (for ethylene oxide), and a condenser connected to a pressure relief system (bubbler).
-
Ensure all glassware is oven-dried and the system is free of leaks.
-
Connect the reactor jacket to a circulating bath for precise temperature control.
-
-
Charging the Reactor:
-
In the fume hood, charge the reactor with hydrazine hydrate (e.g., 80% solution in water).
-
Begin stirring at a moderate speed (e.g., 200-300 RPM) to ensure uniform mixing. Enhanced mixing is crucial to minimize localized high concentrations and reduce the formation of alcohol-amine impurities.[1]
-
-
Establishing Reaction Conditions:
-
Heat the hydrazine hydrate solution to the target reaction temperature, typically between 60-70°C. A temperature of 70°C often provides a good balance between reaction rate and selectivity.[3]
-
The system should be closed but not sealed; the pressure will be slightly above atmospheric due to the vapor pressure of the reactants and the controlled addition of ethylene oxide.
-
-
Addition of Ethylene Oxide:
-
Begin bubbling gaseous ethylene oxide through the gas inlet tube below the surface of the stirred hydrazine hydrate solution.
-
The addition must be slow and controlled. The molar ratio of hydrazine hydrate to ethylene oxide is the most critical parameter influencing the product distribution.[1] To favor the di-substituted product, a molar ratio of approximately 1:2 (Hydrazine:EO) is the theoretical target. However, to control the reaction, it is often better to start with a ratio closer to 1:1.8 and monitor the reaction progress.
-
Causality: A large excess of hydrazine favors the mono-substituted product.[3] By reducing this excess, the initially formed β-hydroxyethyl hydrazine has a higher probability of competing with the remaining hydrazine for the next molecule of ethylene oxide.
-
-
Reaction Monitoring & Control:
-
The reaction is exothermic. The rate of ethylene oxide addition should be managed to maintain the reaction temperature within ±2°C of the setpoint. Use the circulating bath to actively cool the reactor as needed.
-
Monitor the reaction progress by taking aliquots (with extreme caution) and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative concentrations of the starting material, mono-, di-, and tri-substituted products.[4]
-
Continue the addition of ethylene oxide until the desired product ratio is achieved. The reaction is typically complete within several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the flow of ethylene oxide and cool the reactor to room temperature.
-
Remove the excess hydrazine hydrate and water by distillation under reduced pressure (e.g., 25-30 mm Hg) at a temperature of approximately 50-55°C.[3]
-
The desired 1,2-bis(β-hydroxyethyl) hydrazine can then be isolated from the residue by fractional vacuum distillation.
-
Visualizing the Reaction Pathway
The following diagram illustrates the sequential and competing reactions occurring during the synthesis.
Sources
- 1. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US2660607A - Process of making 2-hydroxyethylhydrazine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
Stability issues of 2,2'-(Hydrazine-1,2-diyl)diethanol in solution
Welcome to the technical support center for 2,2'-(Hydrazine-1,2-diyl)diethanol (also known as N,N'-bis(2-hydroxyethyl)hydrazine). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this versatile bifunctional molecule in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Introduction: Understanding the Chemistry of 2,2'-(Hydrazine-1,2-diyl)diethanol
2,2'-(Hydrazine-1,2-diyl)diethanol is a valuable reagent due to its dual functionality, possessing both nucleophilic hydrazine nitrogens and hydroxyl groups. However, the hydrazine moiety, while key to its reactivity, is also the primary source of its instability. The N-N bond is susceptible to cleavage, and the lone pairs of electrons on the nitrogen atoms are prone to oxidation. Understanding these inherent chemical properties is the first step in troubleshooting and preventing stability issues.
The principal degradation pathway for hydrazines in solution, particularly in the presence of oxygen, is oxidation. This process can be catalyzed by trace metal ions and is often influenced by the pH of the solution. The decomposition can lead to the formation of various by-products, including diimides, which can further decompose to release nitrogen gas, and potentially, through more complex pathways, result in the formation of ethanolamines.
Troubleshooting Guide: Diagnosing and Resolving Instability in Your Experiments
Unexpected experimental results when using 2,2'-(Hydrazine-1,2-diyl)diethanol can often be traced back to its degradation. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Inconsistent or Lower-than-Expected Reaction Yields
Symptoms:
-
Your reaction yield is significantly lower than literature precedents.
-
You observe high variability in yields between seemingly identical experimental runs.
-
You detect unexpected by-products in your reaction mixture via analytical methods like HPLC or GC-MS.
Diagnostic Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Causality and Protocol:
-
Purity of Starting Material: The synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol can result in the co-formation of related substances such as 1,1-bis(β-hydroxyethyl) hydrazine and tri(β-hydroxyethyl) hydrazine[1][2]. These impurities can interfere with your reaction.
-
Protocol: Verify the purity of your 2,2'-(Hydrazine-1,2-diyl)diethanol using a suitable analytical method like quantitative NMR (qNMR) or HPLC with a universal detector (e.g., CAD or ELSD). If impurities are detected, consider purification by recrystallization or chromatography, or purchase a higher purity grade.
-
-
Solvent Quality: Solvents can be a source of two primary antagonists to hydrazine stability: dissolved oxygen and trace metal ions.
-
Protocol:
-
Degassing: Before use, thoroughly degas your solvent by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Metal Contaminants: If metal-catalyzed decomposition is suspected, consider using solvents of higher purity or treating the solvent with a chelating agent like Chelex® 100 resin to remove divalent metal ions.
-
-
-
Reaction Atmosphere: Hydrazines are susceptible to aerial oxidation.[3]
-
Protocol: Set up your reaction under an inert atmosphere. This can be achieved by using a nitrogen or argon blanket or by working in a glovebox.
-
-
pH of the Reaction Medium: The stability of hydrazines can be pH-dependent. While strongly acidic conditions can protonate the hydrazine, making it less nucleophilic, neutral to slightly alkaline conditions may favor oxidation.
-
Protocol: If your reaction conditions permit, buffer the solution to maintain a consistent pH. The optimal pH will be reaction-specific, so some empirical optimization may be necessary.
-
Issue 2: Solution Discoloration or Gas Evolution
Symptoms:
-
A freshly prepared, colorless solution of 2,2'-(Hydrazine-1,2-diyl)diethanol turns yellow or brown over time.
-
You observe bubble formation in your stock solution or reaction mixture.
Diagnostic Workflow:
Caption: Diagnosing visible signs of degradation.
Causality and Protocol:
-
Oxidation: Discoloration is a common indicator of oxidation. The formation of conjugated systems or radical species can lead to the absorption of visible light. Gas evolution is likely due to the decomposition of an unstable intermediate (e.g., a diimide) to form nitrogen gas.
-
Protocol:
-
Strict Anaerobic Conditions: Prepare and store all solutions containing 2,2'-(Hydrazine-1,2-diyl)diethanol under an inert atmosphere.
-
Use Fresh Solutions: Prepare solutions immediately before use. Avoid long-term storage of solutions, especially at room temperature.
-
Chelating Agents: If metal catalysis is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit oxidation.
-
-
-
Storage Conditions: Improper storage can accelerate degradation.
-
Protocol: Store the solid compound and any solutions in a cool, dark place, preferably under an inert atmosphere. Amber vials or flasks wrapped in aluminum foil can be used to protect against light.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for 2,2'-(Hydrazine-1,2-diyl)diethanol?
A1: The choice of solvent is highly dependent on the specific application. However, for general use and to minimize degradation, polar aprotic solvents that have been thoroughly degassed are recommended. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Alcohols like ethanol and methanol can also be used, but care should be taken to ensure they are peroxide-free. For aqueous applications, use deionized, degassed water and consider buffering the solution.
Q2: How does pH affect the stability of 2,2'-(Hydrazine-1,2-diyl)diethanol in aqueous solutions?
Q3: What are the likely decomposition products I might see?
A3: Based on the chemistry of hydrazine and related compounds, potential degradation products could include:
-
Nitrogen gas: From the decomposition of oxidized intermediates.
-
Ethanolamine, Diethanolamine, and Triethanolamine: These could potentially form through pathways involving N-N bond cleavage and further reactions.[1][2]
-
Water
Q4: Can I store solutions of 2,2'-(Hydrazine-1,2-diyl)diethanol?
A4: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, the solution should be prepared with degassed solvent, stored under an inert atmosphere (e.g., in a sealed vial with an argon headspace), protected from light, and kept at a low temperature (e.g., 2-8 °C). Do not store solutions for extended periods.
Q5: Are there any materials I should avoid in my experimental setup?
A5: Yes. Avoid contact with strong oxidizing agents. Also, be mindful of materials that could be sources of catalytic metal ions. For instance, certain types of metal spatulas or reactors could potentially introduce trace metals that catalyze decomposition. While hydrazine decomposition is known to be catalyzed by metals like iridium, platinum, and copper,[5][6] it is good practice to minimize contact with any transition metals if stability is a concern.
Q6: What analytical methods are suitable for monitoring the stability of 2,2'-(Hydrazine-1,2-diyl)diethanol?
A6: Several methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (if the molecule or its derivatives are chromophoric) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used to monitor the disappearance of the parent compound and the appearance of degradation products.
-
Gas Chromatography (GC): GC can be used, potentially after derivatization, to detect volatile impurities or degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the purity of the compound over time. Changes in the integral ratios or the appearance of new signals can indicate degradation.
Summary of Stability-Influencing Factors
| Factor | Influence on Stability | Mitigation Strategy |
| Oxygen (Air) | High | Work under an inert atmosphere (N₂ or Ar); use degassed solvents. |
| Metal Ions (e.g., Cu²⁺) | High | Use high-purity solvents; consider using a chelating agent (e.g., EDTA). |
| Elevated Temperature | Moderate to High | Store at low temperatures; avoid unnecessary heating of solutions. |
| Light | Moderate | Store in amber containers or protect from light with foil. |
| pH (in aqueous solution) | Moderate | Buffer solutions to a stable pH; avoid strongly alkaline conditions if oxygen is present. |
| Purity of Starting Material | High | Verify purity before use; purify if necessary. |
References
-
Aylward, J. B. (1970). Hydrazine derivatives. Part II. Oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1494. [Link]
-
Back, T. G., & Kerr, R. G. (1982). Oxidation of 1,1-disubstituted hydrazines with benzeneseleninic acid and selenium dioxide. Facile preparation of tetrazenes. Canadian Journal of Chemistry, 60(22), 2711-2717. [Link]
-
Breza, M. (2023). Hydrazine Oxidation in Aqueous Solutions I. N4H6 Decomposition. Preprints. [Link]
-
Chemsrc. (n.d.). 2,2'-(Piperazine-1,4-diyl)diethanol. Retrieved from [Link]
-
Ji, K., Lee, C., Janesko, B. G., & Simanek, E. E. (2015). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Molecular Pharmaceutics, 12(8), 2924–2927. [Link]
-
Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363–370. [Link]
-
Kitson, B. A., & Oliaee, S. N. (2016). Selective, Catalytic Decomposition of Hydrazine. The University of Akron Honors College. [Link]
-
Ma, H., Yao, C., Jiao, F., Zhao, S., & Chen, G. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. [Link]
-
Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: 65. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors. [Link]
-
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. Retrieved from [Link]
-
Various Authors. (n.d.). Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. ResearchGate. [Link]
-
Various Authors. (2024). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. MDPI. [Link]
-
Various Authors. (n.d.). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. Iowa State University Digital Repository. [Link]
Sources
- 1. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 6. DSpace [dr.lib.iastate.edu]
- 7. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring Reactions of 2,2'-(Hydrazine-1,2-diyl)diethanol
Welcome to the technical support center for the analytical monitoring of reactions involving 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS 2488-95-1), also known as N,N'-bis(2-hydroxyethyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Monitoring reactions of 2,2'-(Hydrazine-1,2-diyl)diethanol presents unique challenges due to its high polarity, lack of a strong chromophore, and potential for instability. Understanding these properties is the first step toward developing robust analytical methods.
Q1: What are the primary challenges when analyzing 2,2'-(Hydrazine-1,2-diyl)diethanol?
A1: The main difficulties arise from its physicochemical properties. Being a small, highly polar molecule, it exhibits poor retention on traditional reversed-phase HPLC columns.[1] Its lack of a UV-absorbing chromophore makes detection by standard UV-Vis detectors challenging at low concentrations.[2] Furthermore, like many hydrazines, it can be susceptible to oxidation, especially in the presence of metal ions or dissolved oxygen, and may degrade at elevated temperatures.[3][4]
Q2: How can I improve the stability of my analyte during sample preparation and analysis?
A2: To mitigate degradation, work with freshly prepared solutions whenever possible. Use de-aerated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Avoid contact with metal surfaces that could catalyze degradation; use high-quality glassware and PEEK or other inert HPLC components where possible.[5] If storing solutions, even for a short period, refrigerate them and protect them from light.
Q3: Which analytical technique is best suited for monitoring my reaction?
A3: The optimal technique depends on the reaction matrix and the information you need.
-
For quantitative analysis of trace levels , Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is often the most sensitive and specific method.[6]
-
For monitoring the disappearance of the starting material and appearance of polar products without derivatization , High-Performance Liquid Chromatography (HPLC) with specialized columns (like mixed-mode or HILIC) and detectors (like ELSD, CAD, or MS) is a powerful option.
-
For structural confirmation and monitoring of major components , Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Q4: Is derivatization always necessary for the analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol?
A4: Not always, but it is highly recommended for GC analysis and for HPLC with UV detection. Derivatization serves two main purposes: it reduces the polarity of the analyte, making it more volatile and suitable for GC, and it introduces a chromophore, significantly enhancing its detectability by UV.[2] For HPLC with mass spectrometry, ELSD, or CAD, derivatization may not be necessary.
Part 2: Troubleshooting Guides for Key Analytical Methods
This section provides detailed troubleshooting advice for common issues encountered during the analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol, provided that the analyte is derivatized to increase its volatility and thermal stability. A common derivatization strategy involves reaction with an aldehyde, such as benzaldehyde, to form a stable hydrazone.[6]
Problem 1: Low or No Derivatization Efficiency
-
Potential Cause: Incomplete reaction due to suboptimal conditions or reagent degradation.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your derivatizing agent (e.g., benzaldehyde) is fresh and has not oxidized.
-
Reaction Conditions: The derivatization of a related compound, 2-hydroxyethyl hydrazine, with benzaldehyde is typically performed under heated conditions.[6] Ensure adequate reaction time and temperature.
-
Stoichiometry: Use a molar excess of the derivatizing agent to drive the reaction to completion.
-
pH: The pH of the reaction mixture can influence the reaction rate. For hydrazone formation, slightly acidic conditions are often optimal.
-
Problem 2: Poor Peak Shape or Tailing
-
Potential Cause: Interaction of the polar analyte with active sites in the GC system or incomplete derivatization.
-
Troubleshooting Steps:
-
Inlet Liner: Use a deactivated inlet liner to minimize active sites.
-
Column Choice: A mid-polarity column is often a good starting point for the analysis of derivatized hydrazines.
-
Injection Temperature: Optimize the injection temperature to ensure complete volatilization without causing degradation of the derivative.
-
Problem 3: Irreproducible Results
-
Potential Cause: Instability of the analyte or its derivative, or variability in the derivatization reaction.
-
Troubleshooting Steps:
-
Sample Stability: Analyze derivatized samples as quickly as possible. If storage is necessary, evaluate the stability of the derivative under refrigerated conditions.
-
Consistent Derivatization: Ensure the derivatization reaction is performed consistently for all samples and standards, including reaction time, temperature, and reagent concentrations.
-
Experimental Protocol: GC-MS Analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol (with Benzaldehyde Derivatization)
This protocol is adapted from methods for similar polar hydrazines.[6]
-
Sample Preparation:
-
Accurately weigh a known amount of your reaction mixture into a vial.
-
Add a suitable solvent (e.g., methanol or acetonitrile).
-
-
Derivatization:
-
Add a molar excess of benzaldehyde.
-
Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.
-
-
GC-MS Parameters:
-
Column: A mid-polarity column such as a DB-1701 or similar is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized product.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity, targeting the expected molecular ion and key fragment ions of the derivatized product.
-
| Parameter | Suggested Starting Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (mid-polarity) |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
Diagram: GC-MS Workflow for 2,2'-(Hydrazine-1,2-diyl)diethanol Analysis
Caption: Workflow for the GC-MS analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol.
High-Performance Liquid Chromatography (HPLC)
Due to its high polarity, analyzing 2,2'-(Hydrazine-1,2-diyl)diethanol on standard C18 columns is challenging.[1] Success often requires alternative stationary phases or derivatization.
Problem 1: Poor or No Retention on Reversed-Phase Columns
-
Potential Cause: The analyte is too polar for the non-polar stationary phase.
-
Troubleshooting Steps:
-
Alternative Columns:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): These columns are designed to retain polar compounds.
-
Mixed-Mode Cation-Exchange Columns: These columns offer both reversed-phase and ion-exchange retention mechanisms, which can be effective for polar, basic compounds like hydrazines.[1]
-
-
Mobile Phase Modification:
-
Highly Aqueous Mobile Phases: Use mobile phases with a high percentage of water or buffer.
-
Ion-Pairing Reagents: While more complex, these can improve retention on reversed-phase columns.
-
-
Derivatization: Reacting the analyte with a non-polar, UV-active reagent will increase its retention and detectability.[2]
-
Problem 2: Low Sensitivity with UV Detection
-
Potential Cause: 2,2'-(Hydrazine-1,2-diyl)diethanol lacks a strong chromophore.
-
Troubleshooting Steps:
-
Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that do not require a chromophore.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity.
-
-
Derivatization: Introduce a chromophore through derivatization with a reagent like 2-hydroxy-1-naphthaldehyde.[2] This allows for sensitive detection at a wavelength where matrix interference is minimal.
-
Experimental Protocol: HPLC Analysis using a Mixed-Mode Column
This protocol is a starting point for the analysis of underivatized 2,2'-(Hydrazine-1,2-diyl)diethanol.
-
Sample Preparation:
-
Dilute the reaction mixture in the mobile phase.
-
-
HPLC Parameters:
-
Column: A mixed-mode cation-exchange column (e.g., Coresep 100).[1]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate), pH adjusted.
-
Detector: ELSD, CAD, or MS.
-
| Parameter | Suggested Starting Condition |
| HPLC Column | Mixed-mode cation-exchange, 100 x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Formate, pH 3.5; B: Acetonitrile. Gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas: 1.5 L/min) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent tool for structural elucidation and for monitoring the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals.
Problem: Broad or Unresolved Peaks
-
Potential Cause: Sample viscosity, presence of paramagnetic impurities, or chemical exchange.
-
Troubleshooting Steps:
-
Sample Purity: Ensure the sample is free of particulate matter and paramagnetic metals.
-
Solvent Choice: Use a low-viscosity deuterated solvent. D₂O or DMSO-d₆ are common choices for polar compounds.
-
Temperature: Acquiring the spectrum at an elevated temperature can sometimes sharpen peaks by overcoming viscosity or exchange broadening.
-
Interpreting the Spectrum
-
¹H NMR: One would expect to see signals for the -CH₂-O protons and the -N-CH₂- protons. These would likely appear as triplets if coupling to each other is resolved. The -OH and -NH protons may appear as broad singlets and their chemical shift can be highly dependent on concentration and solvent.
-
¹³C NMR: Two distinct signals would be expected for the two different carbon environments (-CH₂-O and -N-CH₂-).
Diagram: Troubleshooting Logic for Analytical Issues
Caption: A decision tree for troubleshooting common analytical problems.
Part 3: Monitoring Reaction Byproducts
During the synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol, particularly from precursors like 2-hydroxyethylhydrazine, side reactions can occur. It is crucial to monitor for potential byproducts to ensure the purity of the final product. A study on a similar synthesis identified several potential impurities.[7]
Potential Byproducts to Monitor:
-
1,1-bis(β-hydroxyethyl) hydrazine: An isomer of the target molecule.
-
Tri(β-hydroxyethyl) hydrazine: A product of further reaction.
-
Ethanolamine, Diethanolamine, Triethanolamine: Can arise from the decomposition of hydrazine precursors.[7]
These byproducts will have different retention times and mass spectra from the target analyte, so developing a chromatographic method with sufficient resolution is key to accurate monitoring.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information (Experimental details for Table 1, entries 2–13). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
-
ChemBK. (n.d.). 2,2'-(Hydrazine-1,2-diyl)diethanol. Retrieved from [Link]
-
Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry, 15(2). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]
-
ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]
-
Hach. (n.d.). Hydrazine. Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Decompostion of Hydrazine in Aqueous Solutions. Retrieved from [Link]
-
NASA Technical Reports Server (NTRS). (1961). THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Zhang, K., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed. Retrieved from [Link]
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- 2. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 7. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Common impurities found in commercial 2,2'-(Hydrazine-1,2-diyl)diethanol
Welcome to the technical support guide for 2,2'-(Hydrazine-1,2-diyl)diethanol (also known as 1,2-Bis(2-hydroxyethyl)hydrazine, CAS 4489-40-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile intermediate. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated analytical protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2,2'-(Hydrazine-1,2-diyl)diethanol and what are its primary applications in research and drug development?
2,2'-(Hydrazine-1,2-diyl)diethanol is a symmetrical hydrazine derivative featuring two hydroxyethyl groups. Its bifunctional nature, with both nucleophilic hydrazine nitrogens and hydroxyl groups, makes it a valuable building block in organic synthesis. In the pharmaceutical industry, it is often used as a key starting material or intermediate for the synthesis of heterocyclic compounds, which form the core of many active pharmaceutical ingredients (APIs).[1][2] Its applications also extend to agrochemicals, stabilizers, and polymerizations.[1][3]
Q2: What are the most common impurities in commercial-grade 2,2'-(Hydrazine-1,2-diyl)diethanol?
Commercial 2,2'-(Hydrazine-1,2-diyl)diethanol is typically synthesized via the reaction of hydrazine with ethylene oxide. This process can lead to several process-related impurities. The most common are:
-
Unreacted Starting Materials: Residual hydrazine hydrate and ethylene oxide.
-
Under-alkylation Products: Mono-substituted β-hydroxyethyl hydrazine (HEH).
-
Over-alkylation Products: Tri(β-hydroxyethyl) hydrazine, resulting from the reaction of the product with another molecule of ethylene oxide.[4]
-
Isomeric Impurities: 1,1-Bis(β-hydroxyethyl) hydrazine, an isomer of the target molecule.[4]
-
Degradation Products: Hydrazine is known to decompose, potentially leading to the formation of alcohol-amines such as ethanolamine, diethanolamine, and triethanolamine.[4]
Q3: Why is it critical to control these impurities, especially in a drug development context?
Impurity control is paramount for ensuring the safety, efficacy, and reproducibility of pharmaceutical manufacturing.[5][6]
-
Genotoxicity: Hydrazine is a well-known genotoxic impurity and a potential human carcinogen.[1][7] Regulatory bodies like the FDA and EMA mandate strict control of such impurities to levels as low as parts-per-million (ppm), often guided by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[1][8]
-
Reaction Stoichiometry and Yield: The presence of reactive impurities can interfere with downstream reactions, leading to unexpected side products, lower yields, and difficulties in purification.
-
API Stability and Quality: Impurities can compromise the stability of the final API, affecting its shelf-life and potentially leading to the formation of new degradation products over time.[5]
Q4: How should 2,2'-(Hydrazine-1,2-diyl)diethanol be stored to minimize degradation?
To maintain its integrity, 2,2'-(Hydrazine-1,2-diyl)diethanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[9] As it is an air-sensitive and potentially moisture-sensitive compound, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. Avoid contact with strong oxidizing agents and strong acids.[10]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for diagnosis and resolution.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Symptoms:
-
Your reaction yield is significantly lower than expected.
-
TLC or LC-MS analysis of your crude reaction mixture shows multiple unexpected spots or peaks.
-
Difficulty in purifying the desired product.
Potential Cause: The presence of reactive impurities in your lot of 2,2'-(Hydrazine-1,2-diyl)diethanol is a likely cause. Over-alkylation products like tri(β-hydroxyethyl) hydrazine or under-alkylated β-hydroxyethyl hydrazine can compete in subsequent reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction inconsistencies.
Issue 2: Analytical Method Fails to Detect Low-Level Hydrazine Impurity
Symptoms:
-
You are developing a quality control method but cannot achieve the required sensitivity (ppm level) for hydrazine.
-
Poor peak shape or no detectable peak for hydrazine using standard HPLC-UV or GC-FID.
Potential Cause: Hydrazine is notoriously difficult to analyze at trace levels. It has a low molecular weight, high polarity, and lacks a strong UV chromophore, making direct detection challenging.[7]
Troubleshooting Workflow:
Caption: Workflow for developing a sensitive hydrazine detection method.
Section 3: Data & Protocols
Data Presentation: Common Impurities and Analytical Signatures
The following table summarizes the key impurities and their mass spectrometry signatures, which are critical for identification in GC-MS analysis.
| Impurity Name | Common Abbreviation | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Likely Origin |
| Hydrazine | - | 32.05 | - | Unreacted Starting Material |
| Ethanolamine | MEA | 61.08 | 61, 42, 30, 28 | Degradation Product[11] |
| β-Hydroxyethyl hydrazine | HEH | 76.10 | 76, 57, 45, 43, 31, 30, 28 | Under-alkylation[11] |
| Diethanolamine | DEA | 105.14 | 74, 56, 45, 42, 30, 28 | Degradation Product[11] |
| 2,2'-(Hydrazine-1,2-diyl)diethanol | 1,2-di-HEH | 120.15 | 120, 89, 71, 45, 42, 30, 28 | Target Product [11] |
| 1,1-Bis(β-hydroxyethyl) hydrazine | 1,1-di-HEH | 120.15 | 120, 89, 71, 45, 30, 28 | Isomeric Byproduct[11] |
| Tri(β-hydroxyethyl)hydrazine | Tri-HEH | 164.19 | 164, 133, 89, 74, 56, 45, 42, 30, 28 | Over-alkylation[11] |
Experimental Protocol 1: GC-MS Method for Impurity Profiling
This protocol provides a general framework for identifying and quantifying the common impurities in 2,2'-(Hydrazine-1,2-diyl)diethanol.
Objective: To separate and identify potential process-related impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).[12]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 2,2'-(Hydrazine-1,2-diyl)diethanol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or isopropanol.
-
-
GC-MS Conditions (Starting Point):
-
Column: A mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 200.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Identify the main product peak corresponding to 2,2'-(Hydrazine-1,2-diyl)diethanol.
-
Compare the mass spectra of the other detected peaks with the key fragments listed in the table above to identify impurities.
-
Quantify impurities using area percent normalization (assuming similar response factors for a preliminary assessment). For accurate quantification, calibration with certified reference standards is required.
-
Experimental Protocol 2: Conceptual Purification by Recrystallization
Objective: To reduce the level of impurities in a batch of 2,2'-(Hydrazine-1,2-diyl)diethanol.
Principle: This process relies on the difference in solubility between the target compound and its impurities in a chosen solvent system at different temperatures.
Procedure:
-
Solvent Screening:
-
In small test tubes, test the solubility of the impure material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound completely when hot but show low solubility when cold, allowing the product to crystallize out upon cooling while impurities remain in the solution.
-
-
Recrystallization:
-
Place the impure 2,2'-(Hydrazine-1,2-diyl)diethanol in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold, fresh solvent.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
-
Purity Check:
-
Analyze the purified material using the GC-MS method described in Protocol 1 to confirm the reduction of impurities.
-
References
-
Ma, H., Yao, C., Jiao, F., Zhao, S., & Chen, G. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. ([Link])
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. ([Link])
-
Kumar, K. S., et al. (2014). A Validated Specific GC-MS Method for the Determination of 2-Hydroxy Ethyl Hydrazine in Pharmaceutical Compounds. World Journal of Pharmaceutical Research, 3(9), 1145-1155. ([Link])
-
Shinde, V. (2020, January 20). Effects of Impurities in Pharmaceuticals. Veeprho. ([Link])
-
Ma, H., Yao, C., Jiao, F., Zhao, S., & Chen, G. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: Process behavior and impurities formation mechanism (Supplementary Information). The Royal Society of Chemistry. ([Link])
-
Elder, D. P., et al. (2023). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. ([Link])
-
Analytical Methods Committee. (2018). A novel fluorescent probe for highly sensitive and selective detection of hydrazine in living cells and in gas phase. Analytical Methods, 10(4), 405-410. ([Link])
-
ChemBK. (n.d.). 2,2'-(Hydrazine-1,2-diyl)diethanol. ([Link])
-
GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. (2024, July 22). Advanced Pharmaceutical Analysis. ([Link])
-
Shishov, A., et al. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(1), 1-17. ([Link])
-
Wang, H., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147. ([Link])
-
Sobańska, A. W., et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 25(18), 4156. ([Link])
-
Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. ([Link])
-
LookChem. (n.d.). Cas 109-84-2, 2-Hydroxyethylhydrazine. ([Link])
-
Creary, X. (1986). Method for the preparation of phenyldiazomethanes. Organic Syntheses, 64, 207. ([Link])
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. ([Link])
-
Chemsrc. (n.d.). 2,2'-(Piperazine-1,4-diyl)diethanol | CAS#:122-96-3. ([Link])
- U.S. Patent No. 4,657,751. (1987). Process for purifying aqueous hydrazine hydrate solutions.
-
Fengchen Group. (n.d.). Custom 2-Hydroxyethylhydrazine Manufacturers, Suppliers. ([Link])
-
Nenajdenko, V. G., et al. (2005). Conversion of arylalkylketones into dichloroalkenes: (1-chloro-4-(2,2-dichloro-1-methylethenyl)-benzene). Organic Syntheses, 82, 93. ([Link])
- Google Patents. (n.d.).
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- 2. lookchem.com [lookchem.com]
- 3. jssunton.com [jssunton.com]
- 4. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. veeprho.com [veeprho.com]
- 6. oceanicpharmachem.com [oceanicpharmachem.com]
- 7. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sielc.com [sielc.com]
- 9. CAS 2488-95-1 | 2,2'-(Hydrazine-1,2-diyl)diethanol - Synblock [synblock.com]
- 10. 2,2'-(Piperazine-1,4-diyl)diethanol | CAS#:122-96-3 | Chemsrc [chemsrc.com]
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Technical Support Center: A Troubleshooting Guide for Reactions Involving N,N'-bis(2-hydroxyethyl)hydrazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N,N'-bis(2-hydroxyethyl)hydrazine (CAS 2488-95-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this symmetrically substituted hydrazine. N,N'-bis(2-hydroxyethyl)hydrazine is a versatile bifunctional molecule, featuring two nucleophilic secondary amine centers and two primary hydroxyl groups. This structure, while offering diverse synthetic possibilities, also presents specific challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Section 1: Reagent Stability and Handling
Question: I've noticed a gradual discoloration of my N,N'-bis(2-hydroxyethyl)hydrazine upon storage. Is this a concern, and how can I prevent it?
Answer: Yes, discoloration (typically yellowing or browning) is a significant concern as it indicates reagent degradation, which will adversely affect your reaction's outcome. The primary cause is air oxidation. The hydrazine moiety is a strong reducing agent and is susceptible to oxidation, a process that can be accelerated by light, heat, and the presence of trace metal ions.[1][2]
Key Recommendations for Storage and Handling:
-
Inert Atmosphere: Always store N,N'-bis(2-hydroxyethyl)hydrazine under an inert atmosphere, such as nitrogen or argon.
-
Temperature Control: For long-term storage, keep the reagent in a cool, dark place. Some suppliers recommend refrigeration.
-
Avoid Contaminants: Use clean, dry glassware and utensils. Metallic spatulas, especially those made of copper or brass, should be avoided as transition metal ions can catalyze hydrazine decomposition.[2]
-
Safety First: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[3][4] Accidental ingestion or skin contact can have systemic toxic effects.[3]
Section 2: Troubleshooting Reaction Failures and Low Yields
Question: My reaction is sluggish or fails to go to completion, leaving a significant amount of unreacted starting material. What factors should I investigate?
Answer: This is a common issue that can be traced back to several factors, from reaction setup to the intrinsic reactivity of the substrate. A systematic approach is crucial for diagnosis.
Initial Diagnostic Workflow
Below is a logical workflow to diagnose the root cause of an incomplete reaction.
Caption: Common reaction pathways for N,N'-bis(2-hydroxyethyl)hydrazine.
1. Over-reaction at Nitrogen Centers
-
Problem: When reacting with an electrophile (e.g., an alkyl halide), both secondary amine positions on the hydrazine can react, leading to a mixture of mono- and di-substituted products. This is analogous to the challenges seen in controlling the alkylation of hydrazine itself. [5]* Mitigation Strategy:
-
Stoichiometry Control: Use a significant excess of the N,N'-bis(2-hydroxyethyl)hydrazine relative to the electrophile. This statistically favors the mono-substitution product.
-
Slow Addition: Add the electrophile slowly to a solution of the hydrazine derivative at a low temperature. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second reaction.
-
2. Unwanted Cyclization
-
Problem: When reacting with a bifunctional electrophile (e.g., a dihalide or a dicarbonyl), intermolecular polymerization can compete with the desired intramolecular cyclization, or vice-versa. The two hydroxyl groups can also participate in cyclization reactions, potentially forming piperazine-like structures under certain conditions. [6]* Mitigation Strategy:
-
High Dilution: To favor intramolecular cyclization and disfavor polymerization, perform the reaction under high dilution conditions. This minimizes the probability of two different molecules reacting with each other.
-
Protecting Groups: If the hydroxyl groups are interfering, consider protecting them as silyl ethers (e.g., TBDMS) or another suitable protecting group before performing the reaction at the hydrazine center.
-
3. Azine Formation with Carbonyls
-
Problem: In reactions with aldehydes or ketones, one molecule of N,N'-bis(2-hydroxyethyl)hydrazine can react with two molecules of the carbonyl compound to form an azine (R₂C=N-N=CR₂), which is a common side reaction for all hydrazines. [5][7][8]* Mitigation Strategy:
-
Control Stoichiometry: Use at least a 1:1 molar ratio of the hydrazine to the carbonyl, or a slight excess of the hydrazine, to favor hydrazone formation. [5] * pH Control: The rate of hydrazone and azine formation is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-5). Avoid strongly basic or acidic conditions which may promote side reactions.
-
Section 4: Product Purification and Analysis
Question: My product is a polar, water-soluble oil that is difficult to purify. What strategies can I use for work-up and purification?
Answer: The two hydroxyl groups impart high polarity and water solubility, making standard work-ups challenging.
Purification and Analysis Strategies
| Challenge | Recommended Technique | Explanation & Key Considerations |
| High Water Solubility | 1. Salting Out 2. Lyophilization 3. Continuous Liquid-Liquid Extraction | 1. Saturate the aqueous layer with NaCl or K₂CO₃ to decrease the polarity of the aqueous phase and drive your product into the organic layer. 2. If the product is non-volatile, freeze-drying can remove water without heating. 3. For products with moderate organic solubility, continuous extraction over several hours can be effective. |
| Difficult Chromatography | 1. Reversed-Phase Chromatography 2. Ion-Exchange Chromatography | 1. Standard silica gel may be too polar. Reversed-phase (C18) silica with a water/methanol or water/acetonitrile gradient is often more effective for polar compounds. 2. If your product is basic, it can be retained on a cation-exchange column and eluted with a salt or pH gradient. [9] |
| Reaction Monitoring | 1. TLC with Staining 2. LC-MS | 1. The product may not be UV-active. Use stains like potassium permanganate or p-anisaldehyde, which react with the hydrazine or alcohol functional groups. 2. This is the ideal method for monitoring reaction progress and identifying byproducts by mass. |
| Product Characterization | 1. GC-MS with Derivatization 2. NMR Spectroscopy | 1. Due to the low volatility of the product, GC analysis may require derivatization of the hydroxyl groups (e.g., silylation). Derivatization with benzaldehyde is also a common method for analyzing hydrazine-containing compounds. [10][11] 2. ¹H and ¹³C NMR are essential for structural confirmation. The use of D₂O exchange can help identify the -OH and -NH protons. |
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
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OSHA. (n.d.). Hydrazine Method. Retrieved from [Link]
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Asatryan, R., Bozzelli, J. W., da Silva, G., Swinnen, S., & Nguyen, M. T. (2010). Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. The Journal of Physical Chemistry A, 114(24), 6611–6624. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying aqueous hydrazine hydrate solutions.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). Process of making 2-hydroxyethylhydrazine.
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LookChem. (n.d.). Cas 109-84-2, 2-Hydroxyethylhydrazine. Retrieved from [Link]
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European Patent Office. (n.d.). bis-(2-Hydroxy-ethyl)-piperazine. Retrieved from [Link]
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Nielsen, A. T., & Lawrence, G. W. (1979). 1,2-Bis(2-hydroxyethyl)hydrazine and derivatives. The Journal of Organic Chemistry, 44(15), 2654–2658. Retrieved from [Link]
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Chemwin. (n.d.). Custom 2-Hydroxyethylhydrazine Manufacturers, Suppliers. Retrieved from [Link]
-
Medjahed, N., Kibou, Z., Berrichi, A., Bachir, R., & Choukchou-Braham, N. (2021). Synthesis of Bis-hydrazine using heterogeneous catalysis. Sciforum. Retrieved from [Link]
-
Medjahed, N., Kibou, Z., Berrichi, A., Bachir, R., & Choukchou-Braham, N. (2022). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. Chemistry Proceedings, 8(1), 88. Retrieved from [Link]
-
SWCC R&D Center. (1993). Decomposition of Hydrazine in Preserved Boilers. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. Retrieved from [Link]
-
Rudakov, O. B., & Vostrov, I. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 341-353. Retrieved from [Link]
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NASA Technical Reports Server. (n.d.). Thermal Decomposition of Hydrazine. Retrieved from [Link]
-
Ma, H., Yao, C., Jiao, F., Zhao, S., Zhao, Y., & Chen, G. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Ma, H., Yao, C., Jiao, F., Zhao, S., Zhao, Y., & Chen, G. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 9(6), 1510-1520. Retrieved from [Link]
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Kasso, G., & D'Andrea, A. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Bilik, B. R., Foreman, K., Blankenhorn, M., Boatz, J. A., Chambreau, S. D., & Bowen, K. (2024). Reactivity of 2-hydroxyethylhydrazinium nitrate (HEHN) with atomic iridium on graphite. Chemical Physics Letters, 855, 141485. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic studies of hydrazine and 2-hydroxyethylhydrazine alkylation by 2-chloroethanol: Influence of a strong base in the medium. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]
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Baccarani, C., & Leggett, D. C. (1967). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 1(1), 1-10. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Hydrazines. Retrieved from [Link]
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Ma, H., Yao, C., Jiao, F., Zhao, S., & Chen, G. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: Process behavior and impurities formation mechanism (Supporting Information). The Royal Society of Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of Metal Complexes of 2,2'-(Hydrazine-1,2-diyl)diethanol: Synthesis, Spectroscopic Analysis, and Biological Potential
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel metal complexes with unique coordination spheres and biological activities is a continuous frontier. The ligand 2,2'-(Hydrazine-1,2-diyl)diethanol (HDE) presents a compelling scaffold for the synthesis of new metal-based compounds. Its structure, featuring a central hydrazine moiety flanked by two ethanol arms, suggests a rich coordination chemistry and the potential for significant biological efficacy, drawing from the known bio-activities of both hydrazine and ethanolamine derivatives.
This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of metal complexes of HDE. While direct literature on the metal complexes of HDE is nascent, this document will leverage established methodologies and comparative data from structurally related compounds to provide researchers with the necessary tools and insights to explore this promising area. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Synthesis of Metal Complexes with 2,2'-(Hydrazine-1,2-diyl)diethanol: A Step-by-Step Protocol
The synthesis of metal complexes with HDE can be approached using standard coordination chemistry techniques. The following protocol is a generalized yet robust method that can be adapted for various transition metal salts.
Experimental Protocol: Synthesis of a Generic [M(HDE)Cl₂] Complex
Rationale: The choice of ethanol as a solvent is due to its ability to dissolve both the HDE ligand and a wide range of metal salts, facilitating a homogeneous reaction mixture. The reflux condition provides the necessary activation energy for the coordination reaction to proceed at a reasonable rate without decomposing the ligand or the resulting complex.
-
Ligand Preparation: In a 100 mL round-bottom flask, dissolve 1.20 g (10 mmol) of 2,2'-(Hydrazine-1,2-diyl)diethanol in 30 mL of absolute ethanol. Stir the solution at room temperature for 10 minutes to ensure complete dissolution.
-
Metal Salt Addition: In a separate beaker, dissolve 10 mmol of the desired metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in 20 mL of absolute ethanol. For salts with water of hydration, adjust the mass accordingly.
-
Reaction: Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring. A change in color or the formation of a precipitate may be observed, indicating complex formation.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 4-6 hours. The sustained heating ensures the completion of the coordination reaction.
-
Isolation: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by half using a rotary evaporator and then cool the solution in an ice bath to induce crystallization.
-
Washing and Drying: Wash the collected solid with cold ethanol followed by diethyl ether to remove any unreacted starting materials and impurities. Dry the final product in a desiccator over anhydrous CaCl₂.
Caption: Workflow for the synthesis of metal complexes of 2,2'-(Hydrazine-1,2-diyl)diethanol.
Spectroscopic Characterization: Elucidating the Structure
Infrared (IR) Spectroscopy: A Fingerprint of Coordination
IR spectroscopy is a fundamental tool for confirming the coordination of the HDE ligand to the metal ion. The key is to compare the spectrum of the free ligand with that of the metal complex and observe the shifts in the characteristic vibrational frequencies.
Expected Observations and Interpretations:
-
O-H Stretching: The broad band in the 3400-3200 cm⁻¹ region, corresponding to the hydroxyl groups of the ethanol arms, is expected to persist in the complexes, although its position and shape may change upon coordination.
-
N-H Stretching: The N-H stretching vibrations of the hydrazine moiety, typically observed around 3300-3100 cm⁻¹, will likely shift to lower frequencies upon coordination of the nitrogen atoms to the metal center.
-
C-N Stretching: The C-N stretching vibration, expected around 1100-1000 cm⁻¹, may also exhibit a shift upon complexation.
-
New Bands: The appearance of new, weak bands in the far-IR region (600-400 cm⁻¹) can be tentatively assigned to M-N and M-O stretching vibrations, providing direct evidence of coordination.
Table 1: Comparison of Key IR Vibrational Frequencies (cm⁻¹) for Free HDE Ligand and its Hypothetical Metal Complexes.
| Vibrational Mode | Free HDE Ligand (Expected) | [M(HDE)Cl₂] Complex (Expected) | Interpretation of Shift |
| ν(O-H) | ~3350 (broad) | ~3340 (broad) | Minor shift, indicating possible involvement in hydrogen bonding. |
| ν(N-H) | ~3250 | ~3180 | Shift to lower frequency suggests coordination of hydrazine nitrogen. |
| ν(C-O) | ~1050 | ~1030 | Shift to lower frequency indicates coordination of the hydroxyl oxygen. |
| ν(M-N) | - | ~520 | Appearance of a new band confirms the formation of a metal-nitrogen bond. |
| ν(M-O) | - | ~450 | Appearance of a new band confirms the formation of a metal-oxygen bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ligand Environment
For diamagnetic metal complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy provides invaluable information about the ligand's structure and its coordination to the metal ion.
Expected Observations and Interpretations:
-
¹H NMR: The signals corresponding to the protons of the HDE ligand will be present in the spectra of the complexes. The coordination to the metal center will cause a downfield shift of the signals for the protons adjacent to the coordinating atoms (N-H and O-H protons, and the CH₂ groups). The N-H and O-H protons may also exhibit broadening upon complexation.
-
¹³C NMR: Similar to ¹H NMR, the carbon signals in the ¹³C NMR spectrum of the complex will be shifted compared to the free ligand, with the carbons closer to the coordination sites experiencing a more significant shift.
Table 2: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Free HDE and its Diamagnetic Metal Complex.
| Proton Assignment | Free HDE Ligand (Expected) | [Zn(HDE)Cl₂] Complex (Expected) | Interpretation of Shift |
| -OH | ~4.5 (broad s) | ~5.0 (broad s) | Downfield shift due to coordination of the oxygen atom. |
| -NH-NH- | ~3.8 (broad s) | ~4.2 (broad s) | Downfield shift indicating coordination of the nitrogen atoms. |
| -N-CH₂- | ~2.8 (t) | ~3.1 (t) | Downfield shift due to the inductive effect of metal coordination. |
| -CH₂-O- | ~3.6 (t) | ~3.9 (t) | Downfield shift suggesting coordination through the hydroxyl group. |
Thermal Analysis: Assessing Stability and Decomposition
Thermogravimetric analysis (TGA) is crucial for determining the thermal stability of the synthesized complexes and for elucidating their decomposition pathways.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the metal complex into an alumina crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Analysis: Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting TGA curve (weight loss vs. temperature) to identify the decomposition steps and the final residue.
Expected Decomposition Pattern:
The thermal decomposition of HDE metal complexes is likely to occur in multiple steps.
-
Dehydration (if hydrated): An initial weight loss below 150 °C would correspond to the removal of lattice or coordinated water molecules.
-
Decomposition of the Organic Ligand: Subsequent weight loss at higher temperatures (typically 200-600 °C) corresponds to the decomposition of the HDE ligand.
-
Formation of Metal Oxide: The final residue at the end of the experiment is usually the most stable metal oxide.
Caption: Expected thermal decomposition pathway for a hydrated HDE metal complex.
Comparative Analysis of Biological Activity: Exploring Therapeutic Potential
Hydrazine derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion can enhance the biological activity of the ligand.
Antimicrobial Screening: A Comparative Approach
The synthesized HDE metal complexes can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using the agar well diffusion method.
Experimental Protocol: Agar Well Diffusion Assay
-
Culture Preparation: Prepare fresh overnight cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Agar Plate Inoculation: Spread the microbial culture evenly onto the surface of sterile nutrient agar plates.
-
Well Preparation: Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Sample Addition: Add a fixed concentration (e.g., 100 µg/mL in DMSO) of the free HDE ligand and its metal complexes to the wells. Use DMSO as a negative control and a standard antibiotic/antifungal as a positive control.
-
Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Table 3: Hypothetical Antimicrobial Activity Data (Zone of Inhibition, mm) for HDE and its Metal Complexes.
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| HDE Ligand | 8 | 7 | 6 |
| [Co(HDE)Cl₂] | 14 | 12 | 11 |
| [Ni(HDE)Cl₂] | 12 | 10 | 9 |
| [Cu(HDE)Cl₂] | 16 | 15 | 13 |
| [Zn(HDE)Cl₂] | 11 | 9 | 8 |
| Standard Drug | 20 | 18 | 16 |
Interpretation: An increase in the zone of inhibition for the metal complexes compared to the free ligand would indicate that chelation enhances the antimicrobial activity. This enhancement can be attributed to factors such as increased lipophilicity, which facilitates penetration through the microbial cell membrane.
Conclusion and Future Directions
The ligand 2,2'-(Hydrazine-1,2-diyl)diethanol holds considerable promise for the development of novel metal complexes with interesting structural features and potential biological applications. This guide has provided a comprehensive, albeit predictive, framework for the synthesis and characterization of these compounds. By employing the detailed protocols and comparative data presented, researchers can confidently embark on the exploration of this new class of coordination compounds.
Future work should focus on the synthesis of a series of HDE metal complexes and their thorough characterization using single-crystal X-ray diffraction to unequivocally determine their solid-state structures. In-depth biological studies, including the determination of minimum inhibitory concentrations (MICs) and investigations into the mechanism of action, will be crucial in evaluating their therapeutic potential.
References
- Arora, R., et al. (2023). Synthesis, characterization of four hydrazone ligands and their transition metal complexes. Journal of Molecular Structure, 1275, 134657.
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Journal of Research in Chemistry. (n.d.). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Retrieved from [Link]
- Madbhavi, A. (2024). ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF HYDRAZINE DERIVATIVES AND THEIR METAL COMPLEXES: A COMPARATIVE STUDY. ShodhKosh: Journal of Visual and Performing Arts, 5(6), 2300–2303.
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RSC Advances. (2023). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Retrieved from [Link]
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MDPI. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Retrieved from [Link]
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Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Retrieved from [Link]
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Der Pharma Chemica. (2015). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) metal ions. Retrieved from [Link]
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Zanco Journal of Pure and Applied Sciences. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. Retrieved from [Link]
-
Indian Academy of Sciences. (1986). Metal-hydrazine complexes as precursors to oxide materials. Retrieved from [Link]
Purity Analysis of Synthesized 2,2'-(Hydrazine-1,2-diyl)diethanol: A Comparative Guide to HPLC and GC Methodologies
An In-Depth Technical Guide
Abstract
The determination of purity for 2,2'-(Hydrazine-1,2-diyl)diethanol, a highly polar bifunctional molecule, is a critical step in quality control for its various applications in chemical synthesis and materials science. Its unique structure, featuring two primary alcohol groups and a hydrazine moiety, presents significant challenges for conventional chromatographic analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the robust purity analysis of this compound. We will delve into the causality behind experimental choices, from column and detector selection to the necessity of derivatization in GC, providing field-proven insights and detailed, self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate analytical methods for this and structurally similar polar analytes.
Introduction: The Analytical Challenge of 2,2'-(Hydrazine-1,2-diyl)diethanol
2,2'-(Hydrazine-1,2-diyl)diethanol, also known as β-hydroxyethyl hydrazine (HEH), is a valuable building block in organic synthesis. Its structure (Figure 1) incorporates both nucleophilic hydrazine and hydrophilic hydroxyl functionalities, making it a versatile precursor for pharmaceuticals, polymers, and other specialty chemicals.
Figure 1. Chemical Structure of 2,2'-(Hydrazine-1,2-diyl)diethanol
Caption: Overall workflow for the purity analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol.
Caption: Decision tree for selecting between HPLC and GC for this analysis.
Conclusion and Recommendations
Both HPLC and GC are viable and powerful techniques for assessing the purity of synthesized 2,2'-(Hydrazine-1,2-diyl)diethanol, provided the correct methodologies are employed.
-
For research, development, and impurity characterization, where the definitive identification of unknown by-products is critical, a mass spectrometric detector is strongly recommended. HPLC-MS offers the advantage of analyzing the compound in its native state without derivatization, while GC-MS provides highly reproducible and library-searchable mass spectra for the derivatized compound.
-
For routine quality control (QC) in a manufacturing environment, where impurities are known and the primary goal is to quantify purity against a specification, GC-FID with in-situ derivatization represents the most cost-effective, robust, and high-throughput solution. Its simple instrumentation and fast analysis times are ideal for process monitoring.
-
HPLC-ELSD serves as an excellent intermediate option. It avoids the need for derivatization, making sample preparation straightforward, and is compatible with the gradient elution required to separate a range of impurities. It is a powerful choice when MS is unavailable or not required.
Ultimately, the choice of methodology should be guided by a thorough evaluation of the analytical requirements, available resources, and the specific context of the analysis, whether it be for initial synthesis validation or routine batch release.
References
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Lab Manager. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
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Wikipedia. Evaporative light scattering detector. [Link]
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Peak Scientific. What are Evaporative Light-Scattering Detectors?. [Link]
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SCION Instruments. RI Detector HPLC. [Link]
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KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]
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Labcompare. HPLC Refractive Index Detector (HPLC RI Detector). [Link]
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Agilent. 1260 Infinity III Evaporative Light Scattering Detector (ELSD). [Link]
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Agilent. 1260 Infinity III Refractive Index Detector. [Link]
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Parker Hannifin. Evaporative Light Scattering Detection (ELSD) for HPLC. [Link]
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Toref-Standards. Impurity Profiling with HRMS. [Link]
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SIELC Technologies. HPLC Retention of Polar Compounds and Separation of Polar Compounds. [Link]
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Amerigo Scientific. Overview of Polar Gas Chromatography. [Link]
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Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
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PubMed. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. [Link]
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Shimadzu. GC Column Types & Selection Guide. [Link]
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ACS Publications. Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. [Link]
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Bio-Rad. Aminex Organic Acid and Alcohol Analysis Columns. [Link]
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ResearchGate. What GC columns would be recommended to analyze polar and non-polar compounds in a gas?. [Link]
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ResearchGate. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. [Link]
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Separation Science. HPLC Column Selection Guide to Help You Achieve the Best Separation. [Link]
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PubMed. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. [Link]
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MicroSolv. Amide or Amino HPLC Columns What are the Differences. [Link]
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ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
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Reaction Chemistry & Engineering (RSC Publishing). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. [Link]
A Comparative Guide to 2,2'-(Hydrazine-1,2-diyl)diethanol and Hydrazine Hydrate as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of an appropriate reducing agent is a critical decision that profoundly influences reaction efficiency, selectivity, and safety. This guide provides a comprehensive comparative analysis of two hydrazine-based reducing agents: the well-established hydrazine hydrate and its lesser-known derivative, 2,2'-(Hydrazine-1,2-diyl)diethanol. By examining their chemical properties, performance in key reactions, and safety profiles, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
Introduction: A Tale of Two Hydrazines
Hydrazine and its derivatives are a versatile class of compounds widely employed as reducing agents in organic synthesis.[1] Their utility stems from the thermodynamically favorable formation of nitrogen gas as a byproduct.[2] Hydrazine hydrate (N₂H₄·H₂O), a colorless fuming liquid, is a powerful and extensively used reducing agent for a variety of functional groups.[1] It is particularly prominent in the Wolff-Kishner reduction of carbonyls to methylene groups and the reduction of nitroarenes to anilines.[3][4]
2,2'-(Hydrazine-1,2-diyl)diethanol (also known as 2,2'-hydrazobisethanol), a solid at room temperature, presents an alternative with a distinct structural modification.[5] The presence of two hydroxyethyl substituents on the nitrogen atoms potentially alters its reactivity, solubility, and safety profile compared to its inorganic counterpart. This guide will delve into these differences, providing a framework for their comparative evaluation.
Physicochemical Properties: A Comparative Overview
The fundamental physical and chemical properties of a reagent dictate its handling, solubility, and reaction conditions. Below is a comparative table summarizing the key properties of 2,2'-(Hydrazine-1,2-diyl)diethanol and hydrazine hydrate.
| Property | 2,2'-(Hydrazine-1,2-diyl)diethanol | Hydrazine Hydrate |
| CAS Number | 2488-95-1[5] | 7803-57-8 |
| Molecular Formula | C₄H₁₂N₂O₂[5] | N₂H₄·H₂O |
| Molecular Weight | 120.15 g/mol [5] | 50.06 g/mol |
| Appearance | Solid[5] | Colorless, fuming liquid[6] |
| Melting Point | 58-60 °C | -51.7 °C |
| Boiling Point | 171 °C | 120.1 °C |
| Solubility | Soluble in water and alcohols. | Miscible with water and alcohol; insoluble in chloroform and ether. |
Performance as Reducing Agents: A Mechanistic and Application-Based Comparison
The true measure of a reducing agent lies in its performance in chemical transformations. This section will compare the two hydrazines in the context of two fundamental reduction reactions: the reduction of nitroarenes and the Wolff-Kishner reduction of carbonyl compounds.
Reduction of Nitroarenes to Anilines
The reduction of nitroarenes is a cornerstone transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[4] Hydrazine hydrate, in the presence of a catalyst such as palladium on carbon (Pd/C) or iron(III) chloride, is a highly effective reagent for this purpose.[4][7] This method, known as catalytic transfer hydrogenation, offers a safer alternative to using high-pressure hydrogen gas.[8]
Mechanism of Catalytic Transfer Hydrogenation with Hydrazine Hydrate:
The reaction proceeds through the decomposition of hydrazine on the catalyst surface to generate diimide (HN=NH), which then acts as the hydrogen donor to reduce the nitro group. The overall reaction is clean, with nitrogen gas and water as the primary byproducts.[8]
Experimental Data for Hydrazine Hydrate:
Numerous studies have demonstrated the high efficiency of hydrazine hydrate in nitroarene reduction. For instance, a variety of halogenated nitroarenes have been selectively reduced to their corresponding anilines in good to excellent yields (typically >90%) using hydrazine hydrate with a Pd/C catalyst.[4][9]
-
1-Bromo-4-nitrobenzene to 4-Bromoaniline: 96% yield[10]
-
1-Chloro-4-nitrobenzene to 4-Chloroaniline: 95% yield[10]
-
1-Iodo-4-nitrobenzene to 4-Iodoaniline: 92% yield[10]
Performance of 2,2'-(Hydrazine-1,2-diyl)diethanol:
Currently, there is a lack of published experimental data specifically detailing the use of 2,2'-(Hydrazine-1,2-diyl)diethanol for the reduction of nitroarenes. The presence of the hydroxyethyl groups may influence its ability to adsorb onto the catalyst surface and decompose to generate the active reducing species. It is plausible that it could function as a hydrogen donor in catalytic transfer hydrogenation, but its efficiency and selectivity relative to hydrazine hydrate would require experimental validation.
Wolff-Kishner Reduction of Carbonyls to Methylene Groups
The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes.[3] The reaction is typically carried out under basic conditions at high temperatures.[11]
Mechanism of the Wolff-Kishner Reduction:
The reaction begins with the formation of a hydrazone intermediate from the reaction of the carbonyl compound with hydrazine.[3] Strong base then deprotonates the hydrazone, which, upon heating, decomposes with the evolution of nitrogen gas to form a carbanion. This carbanion is subsequently protonated by the solvent to yield the alkane.[12]
Diagram: Generalized Mechanism of the Wolff-Kishner Reduction
Caption: Key steps of the Wolff-Kishner reduction mechanism.
Experimental Considerations with Hydrazine Hydrate:
The traditional Wolff-Kishner reduction using hydrazine hydrate requires harsh conditions, including high temperatures and strong bases like sodium or potassium hydroxide.[11] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for the removal of water and excess hydrazine by distillation, leading to shorter reaction times and improved yields.[13]
Potential of 2,2'-(Hydrazine-1,2-diyl)diethanol in Wolff-Kishner Type Reductions:
While there are no specific reports on the use of 2,2'-(Hydrazine-1,2-diyl)diethanol in the Wolff-Kishner reduction, its structure suggests it could participate in a similar transformation. The formation of the corresponding bis(hydroxyethyl)hydrazone is conceivable. However, the stability and decomposition of this intermediate under strongly basic conditions would need to be investigated. The higher boiling point of 2,2'-(Hydrazine-1,2-diyl)diethanol compared to hydrazine hydrate might be advantageous in some cases, potentially allowing for higher reaction temperatures without the need for high-boiling solvents.
Experimental Protocol: A Framework for Comparison
To facilitate a direct comparison of the reducing capabilities of 2,2'-(Hydrazine-1,2-diyl)diethanol and hydrazine hydrate, the following generalized experimental protocol for the reduction of a nitroarene is proposed. This protocol is based on established methods for catalytic transfer hydrogenation with hydrazine hydrate.[4]
Diagram: Experimental Workflow for Nitroarene Reduction
Sources
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A Comparative Analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol and Traditional Diols in Polymer Synthesis: A Guide for Researchers
For professionals in polymer chemistry and drug development, the selection of monomers is a critical decision that dictates the final properties and performance of the resulting polymer. While traditional diols such as ethylene glycol and 1,4-butanediol are well-established building blocks, the exploration of novel diols with unique functionalities offers exciting possibilities for creating advanced materials. This guide provides an in-depth comparison of the reactivity of 2,2'-(Hydrazine-1,2-diyl)diethanol with other commonly used diols in polymerization reactions, offering both theoretical insights and practical experimental protocols.
Unveiling the Potential of 2,2'-(Hydrazine-1,2-diyl)diethanol: A Structural Perspective
2,2'-(Hydrazine-1,2-diyl)diethanol, also known as N,N'-bis(2-hydroxyethyl)hydrazine, possesses a unique molecular architecture that sets it apart from simple aliphatic diols. The central hydrazine (-NH-NH-) linkage introduces several key features that are hypothesized to influence its reactivity in step-growth polymerization:
-
Nucleophilicity and Basicity: The lone pairs of electrons on the nitrogen atoms of the hydrazine group can enhance the overall nucleophilicity of the molecule. This could potentially accelerate reactions with electrophilic monomers, such as diisocyanates in polyurethane synthesis. The basic nature of the hydrazine moiety may also play a catalytic role in certain polymerization reactions.
-
Hydrogen Bonding: The presence of N-H bonds in the hydrazine group, in addition to the O-H bonds of the alcohol groups, allows for the formation of a network of intra- and intermolecular hydrogen bonds. Intramolecular hydrogen bonding can affect the conformation of the diol and the accessibility of its hydroxyl groups for reaction.[1] Intermolecular hydrogen bonding can influence the viscosity of the reaction mixture and the morphology of the resulting polymer.[2]
-
Chain Flexibility and Polarity: The hydrazine linkage introduces a degree of rotational flexibility to the polymer backbone, which can impact the thermal and mechanical properties of the final material. Furthermore, the polar nature of the N-H bonds contributes to the overall polarity of the polymer, which can affect its solubility and interaction with other substances.
Comparative Reactivity in Polymerization: A Tale of Two Chemistries
The reactivity of a diol is paramount in controlling the kinetics of polymerization and the molecular weight of the resulting polymer.[3][4][5] Below, we explore the expected reactivity of 2,2'-(Hydrazine-1,2-diyl)diethanol in two major classes of step-growth polymerization: polyesterification and polyurethane synthesis, in comparison to a standard aliphatic diol like 1,4-butanediol.
Polyesterification: A Reaction Governed by Ester Linkages
In the formation of polyesters, a diol reacts with a dicarboxylic acid or its derivative.[6][7][8] The rate of this reaction is influenced by factors such as steric hindrance around the hydroxyl groups and the acidity of the reaction medium.
It is hypothesized that the reactivity of 2,2'-(Hydrazine-1,2-diyl)diethanol in polyesterification may be comparable to or slightly lower than that of 1,4-butanediol. The presence of the hydrazine group could introduce some steric bulk, potentially hindering the approach of the dicarboxylic acid. However, the potential for the hydrazine nitrogens to participate in acid-base interactions within the reaction medium could also influence the reaction rate.
Polyurethane Synthesis: The Rapid Reaction of Isocyanates
Polyurethane synthesis involves the reaction of a diol with a diisocyanate.[9][10] This reaction is typically much faster than polyesterification and is often catalyzed by amines or organometallic compounds.[11][12]
In this context, 2,2'-(Hydrazine-1,2-diyl)diethanol is expected to exhibit significantly higher reactivity compared to 1,4-butanediol. The nucleophilic nitrogen atoms of the hydrazine group can act as potent catalysts for the isocyanate-hydroxyl reaction. Furthermore, the hydrazine N-H groups themselves can react with isocyanates to form urea linkages, leading to the formation of poly(urethane-urea)s with potentially enhanced thermal and mechanical properties.
Proposed Experimental Framework for a Comparative Study
To empirically validate the theoretical considerations discussed above, a series of controlled experiments are necessary. The following protocols outline a comprehensive approach to compare the reactivity of 2,2'-(Hydrazine-1,2-diyl)diethanol with 1,4-butanediol in both polyester and polyurethane synthesis.
Experimental Workflow Diagram
Caption: Workflow for comparative polymerization and characterization.
Protocol 1: Comparative Polyesterification
-
Reactant Preparation: In two separate three-necked round-bottom flasks equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, place equimolar amounts of adipic acid and the respective diol (2,2'-(Hydrazine-1,2-diyl)diethanol in one flask, and 1,4-butanediol in the other).
-
Catalyst Addition: Add a catalytic amount (e.g., 0.1 mol%) of a suitable catalyst, such as p-toluenesulfonic acid, to each flask.
-
Polymerization: Heat the reaction mixtures to a specified temperature (e.g., 180°C) under a slow stream of nitrogen. Monitor the reaction progress by periodically taking samples and analyzing the acid number or by in-situ monitoring techniques like NMR spectroscopy.[13][14][15][16][17]
-
Purification: Once the desired degree of polymerization is achieved (as indicated by a plateau in molecular weight or a significant increase in viscosity), cool the reaction mixtures and dissolve the polymers in a suitable solvent (e.g., N,N-dimethylformamide). Precipitate the polymers in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Protocol 2: Comparative Polyurethane Synthesis
-
Reactant Preparation: In two separate flame-dried three-necked round-bottom flasks equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, place the respective diol (2,2'-(Hydrazine-1,2-diyl)diethanol or 1,4-butanediol) dissolved in a dry, inert solvent (e.g., anhydrous dimethylacetamide).
-
Isocyanate Addition: Slowly add an equimolar amount of hexamethylene diisocyanate (HDI) to each flask via the dropping funnel while maintaining a nitrogen atmosphere and controlling the temperature (e.g., 60°C). A catalyst such as dibutyltin dilaurate (DBTDL) can be used to control the reaction rate.[18]
-
Polymerization: Allow the reactions to proceed for a set period or until the disappearance of the isocyanate peak is confirmed by FTIR spectroscopy.
-
Isolation: Precipitate the resulting polyurethanes in a non-solvent (e.g., isopropanol), filter, wash, and dry under vacuum.
Characterization and Data Presentation
To provide a robust comparison, the synthesized polymers should be thoroughly characterized using a suite of analytical techniques.
Polymer Analysis Workflow Diagram
Sources
- 1. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 4. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
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- 10. US20170369427A1 - Bio-based aromatic diisocyanates for preparation of polyurethanes - Google Patents [patents.google.com]
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- 14. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Hydrazine-Based Ligands: Evaluating 2,2'-(Hydrazine-1,2-diyl)diethanol Against Its Aroylhydrazone Counterparts
For researchers, scientists, and professionals in drug development, the rational design of metal complexes with tailored properties is a cornerstone of innovation. Hydrazine derivatives have long been a versatile class of ligands, prized for their diverse coordination capabilities and the unique electronic and steric properties they impart to metal centers. This guide provides an in-depth comparison of the performance of 2,2'-(Hydrazine-1,2-diyl)diethanol, a structurally simple yet underexplored ligand, against the well-established family of aroylhydrazone ligands. By examining their coordination behavior, the stability of their metal complexes, and their potential applications, we aim to provide a comprehensive resource to inform ligand selection in coordination chemistry and catalysis.
The Landscape of Hydrazine-Based Ligands: A Tale of Two Architectures
Hydrazine (H₂N-NH₂) serves as the fundamental building block for a vast array of ligands. The performance of these ligands is intricately linked to the nature of the substituents on the hydrazine core. In this guide, we focus on two distinct structural motifs:
-
2,2'-(Hydrazine-1,2-diyl)diethanol: This symmetrical ligand, also known as N,N'-bis(2-hydroxyethyl)hydrazine, features two flexible hydroxyethyl arms attached to the nitrogen atoms of the hydrazine moiety. Its potential as a multidentate ligand arises from the nitrogen lone pairs and the oxygen atoms of the hydroxyl groups. Due to the flexibility of the ethyl chains, it can potentially adopt various coordination modes.
-
Aroylhydrazones: This broad class of ligands is formed through the condensation reaction of an aroylhydrazine with an aldehyde or a ketone. This reaction introduces an imine group (-C=N-), which, in conjunction with the adjacent amide functionality, creates a highly versatile and often rigid chelating scaffold. The electronic properties of aroylhydrazones can be readily tuned by modifying the aromatic rings of both the aroyl and the aldehyde/ketone precursors.
Coordination Behavior: A Structural Perspective
The efficacy of a ligand is fundamentally determined by its ability to coordinate to a metal center. The number of donor atoms and their spatial arrangement dictate the geometry and stability of the resulting metal complex.
2.1. Aroylhydrazones: Pre-organized for Chelation
Aroylhydrazones are renowned for their ability to act as multidentate ligands, typically binding to metal ions in a bidentate or tridentate fashion.[1][2] The most common coordination mode involves the carbonyl oxygen and the imine nitrogen atoms, forming a stable five- or six-membered chelate ring.[3] The potential for keto-enol tautomerism in the amide group allows for deprotonation and the formation of anionic ligands, which generally form more stable complexes.[4]
The coordination environment can be further enriched by the presence of other donor groups on the aromatic rings, leading to ligands with higher denticity. For instance, the introduction of a hydroxyl group in the ortho position of the aldehyde-derived aromatic ring can lead to a tridentate ONO donor set.
Caption: Coordination modes of aroylhydrazone ligands.
2.2. 2,2'-(Hydrazine-1,2-diyl)diethanol: A Flexible Approach
In contrast to the relatively rigid aroylhydrazone backbone, 2,2'-(Hydrazine-1,2-diyl)diethanol possesses significant conformational flexibility. This allows it to adapt to the geometric preferences of different metal ions. It can potentially act as a tetradentate N₂O₂ donor ligand, wrapping around a metal center to form a stable complex. The coordination could involve both nitrogen atoms of the hydrazine core and the oxygen atoms of the two hydroxyl groups.
However, the flexibility of the hydroxyethyl arms could also lead to the formation of polynuclear complexes, where the ligand bridges between two or more metal centers. The exact coordination mode will be highly dependent on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.
Caption: Potential tetradentate coordination of 2,2'-(Hydrazine-1,2-diyl)diethanol.
Performance Metrics: Stability of Metal Complexes
A critical measure of a ligand's performance is the stability of the complexes it forms with metal ions. This is quantified by the stability constant (log β), where a higher value indicates a more stable complex.[5]
3.1. Stability Constants of Aroylhydrazone Complexes
The stability of aroylhydrazone complexes is influenced by several factors, including the nature of the metal ion, the electronic effects of substituents on the aromatic rings, and the chelate ring size. The Irving-Williams series, which predicts the relative stabilities of divalent first-row transition metal complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), is generally followed by aroylhydrazone complexes.
| Ligand | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) | Experimental Conditions | Reference |
| Diacetylmono(lepidyl)hydrazone | Cu(II) | 7.80 | 6.70 | 14.50 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [5] |
| Diacetylmono(lepidyl)hydrazone | Ni(II) | 6.90 | 5.80 | 12.70 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [5] |
| Diacetylmono(lepidyl)hydrazone | Co(II) | 6.50 | 5.50 | 12.00 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [5] |
| Diacetylmono(lepidyl)hydrazone | Zn(II) | 6.20 | 5.30 | 11.50 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [5] |
| N'-(4-chlorophenyl)methylene]nicotinohydrazide | Zn(II) | - | - | 11.25 (log K₁) | 27±1°C, 70% ethanol-water, 1M NaClO₄ | |
| N'-(4-chlorophenyl)methylene]nicotinohydrazide | Cu(II) | - | - | 10.85 (log K₁) | 27±1°C, 70% ethanol-water, 1M NaClO₄ | |
| N'-(4-chlorophenyl)methylene]nicotinohydrazide | Ni(II) | - | - | 9.95 (log K₁) | 27±1°C, 70% ethanol-water, 1M NaClO₄ |
3.2. Predicted Stability of 2,2'-(Hydrazine-1,2-diyl)diethanol Complexes
Experimental Protocols: Synthesis and Characterization
To facilitate further research and direct comparison, we provide standardized protocols for the synthesis and characterization of metal complexes with both types of ligands.
4.1. Synthesis of Aroylhydrazone Metal Complexes
This protocol is a general method for the synthesis of transition metal complexes with aroylhydrazone ligands.[3][6]
Materials:
-
Aroylhydrazone ligand (1 mmol)
-
Metal(II) acetate hydrate (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O) (0.5 mmol)
-
Ethanol or Methanol (20-30 mL)
Procedure:
-
Dissolve the aroylhydrazone ligand in hot ethanol (or methanol).
-
In a separate flask, dissolve the metal(II) acetate hydrate in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with the solvent and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Caption: Workflow for the synthesis of aroylhydrazone metal complexes.
4.2. Proposed Synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol Metal Complexes
This hypothetical protocol is based on general methods for the synthesis of metal complexes with N,O-donor ligands.
Materials:
-
2,2'-(Hydrazine-1,2-diyl)diethanol (1 mmol)
-
Metal(II) chloride or nitrate (1 mmol)
-
Methanol or Ethanol (20-30 mL)
-
Triethylamine (optional, as a base to deprotonate hydroxyl groups)
Procedure:
-
Dissolve 2,2'-(Hydrazine-1,2-diyl)diethanol in methanol.
-
In a separate flask, dissolve the metal salt in methanol.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
If deprotonation of the hydroxyl groups is desired, add a stoichiometric amount of triethylamine.
-
Stir the reaction mixture at room temperature or under reflux for a few hours.
-
If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.
-
Wash the resulting solid with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex under vacuum.
4.3. Characterization Techniques
The synthesized complexes should be characterized using a suite of analytical techniques to determine their structure and properties:
-
Elemental Analysis (CHN): To confirm the empirical formula of the complex.
-
FTIR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, C=N, N-H, O-H) upon complexation.[1]
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the ligand's structure in solution and confirm its coordination to the metal.[1]
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.
-
Molar Conductance Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution.[7]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.[7]
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure of the complex.[1]
Comparative Performance in Catalysis: An Outlook
Metal complexes of hydrazine derivatives, particularly aroylhydrazones, have shown promise as catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity is highly dependent on the nature of the metal center and the ligand framework. The tunability of the electronic and steric properties of aroylhydrazones allows for the fine-tuning of the catalyst's performance.
The potential catalytic activity of 2,2'-(Hydrazine-1,2-diyl)diethanol complexes remains an open area of investigation. The flexible N₂O₂ coordination sphere could provide a suitable environment for catalytic reactions. The presence of hydroxyl groups could also play a role in catalysis, for example, by participating in proton transfer steps. A comparative study of the catalytic performance of metal complexes of 2,2'-(Hydrazine-1,2-diyl)diethanol and a series of aroylhydrazones in a model reaction would be highly valuable to elucidate the structure-activity relationships.
Conclusion and Future Directions
Aroylhydrazones represent a well-established and highly versatile class of ligands in coordination chemistry. Their predictable coordination behavior, the stability of their metal complexes, and the ease of tuning their properties make them attractive for a wide range of applications.
In contrast, 2,2'-(Hydrazine-1,2-diyl)diethanol is a ligand with significant untapped potential. Its flexible structure and the presence of both nitrogen and oxygen donor atoms suggest that it could form stable and potentially reactive metal complexes. The lack of experimental data highlights a clear opportunity for future research.
We encourage researchers to explore the coordination chemistry of 2,2'-(Hydrazine-1,2-diyl)diethanol and its derivatives. A systematic investigation of their complexes with various transition metals and a direct comparison of their performance against established ligands like aroylhydrazones will undoubtedly enrich our understanding of hydrazine-based ligands and may lead to the discovery of novel complexes with unique properties and applications.
References
Sources
- 1. Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ijsred.com [ijsred.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistryjournal.net [chemistryjournal.net]
A Spectroscopic Comparison of 2,2'-(Hydrazine-1,2-diyl)diethanol and Its Precursors: A Guide for Researchers
This guide provides an in-depth spectroscopic comparison of 2,2'-(Hydrazine-1,2-diyl)diethanol and its fundamental precursors, ethanolamine and hydrazine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key transformations observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic shifts is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry.
Introduction
2,2'-(Hydrazine-1,2-diyl)diethanol, also known as N,N'-bis(2-hydroxyethyl)hydrazine, is a symmetrical molecule featuring a central hydrazine core with two hydroxyethyl substituents. Its structure lends itself to applications as a building block in pharmaceutical synthesis, a component in polymer chemistry, and as a potential ligand in coordination chemistry. The synthesis of this compound often involves the reaction of hydrazine with ethylene oxide or the alkylation of hydrazine with a 2-hydroxyethyl-containing electrophile. For the purpose of this guide, we will consider its conceptual precursors to be ethanolamine and hydrazine, allowing for a clear spectroscopic analysis of the introduction of the N-N bond and the subsequent substitution on the nitrogen atoms.
Ethanolamine (HOCH₂CH₂NH₂) is a primary amine and a primary alcohol, making it a versatile chemical intermediate.[1] Hydrazine (H₂NNH₂) is a simple but highly reactive inorganic compound, widely used as a foaming agent, a precursor to pharmaceuticals and agrochemicals, and as a propellant.[2] The formation of 2,2'-(Hydrazine-1,2-diyl)diethanol from these precursors involves the formation of C-N bonds and results in a distinct spectroscopic signature.
Spectroscopic Analysis: A Comparative Overview
The transformation from the precursors to the final product can be effectively monitored and confirmed by observing characteristic changes in their respective spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The comparison of the IR spectra of ethanolamine, hydrazine, and 2,2'-(Hydrazine-1,2-diyl)diethanol reveals key changes associated with the N-H and O-H stretching and bending vibrations, as well as C-N and C-O stretching.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| Ethanolamine | 3351 (asymmetric NH₂ stretch), 1607 (NH₂ bend), 1074 (C-O stretch), 1028 (C-N stretch)[3][4][5] | Presence of primary amine (NH₂) and primary alcohol (C-O) functionalities. |
| Hydrazine | 3400-3500 (N-H stretch), 3000 (shifted N-H stretch)[6][7] | Characteristic N-H stretching of the hydrazine moiety. |
| 2,2'-(Hydrazine-1,2-diyl)diethanol | Broad ~3300-3400 (O-H and N-H stretch), ~1050-1100 (C-O stretch), ~1030-1080 (C-N stretch) | The distinct sharp NH₂ stretching bands of ethanolamine and hydrazine are replaced by a broader band corresponding to the secondary amine (N-H) and hydroxyl (O-H) groups. The presence of both C-O and C-N stretching vibrations confirms the structure. |
The disappearance of the characteristic sharp NH₂ stretching bands of the precursors and the appearance of a broader absorption in the product's spectrum are indicative of the formation of the secondary amine within the 2,2'-(Hydrazine-1,2-diyl)diethanol structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.
| Compound | ¹H Chemical Shifts (ppm) | Interpretation |
| Ethanolamine | ~2.7 (t, -CH₂-N), ~3.5 (t, -CH₂-O)[8] | Two distinct triplets corresponding to the two methylene groups. |
| Hydrazine | A single peak for the equivalent protons.[9][10] | Due to the symmetry of the molecule. |
| 2,2'-(Hydrazine-1,2-diyl)diethanol | ~2.8-3.0 (t, -CH₂-N), ~3.6-3.8 (t, -CH₂-O), broad singlet for N-H and O-H protons | Similar to ethanolamine, two triplets are expected for the methylene groups, but their chemical shifts will be slightly altered due to the change in the electronic environment around the nitrogen atom. The presence of exchangeable N-H and O-H protons will be observed as a broad singlet. |
| Compound | ¹³C Chemical Shifts (ppm) | Interpretation |
| Ethanolamine | ~44 (-CH₂-N), ~62 (-CH₂-O) | Two signals corresponding to the two carbon atoms. |
| 2,2'-(Hydrazine-1,2-diyl)diethanol | ~50-55 (-CH₂-N), ~60-65 (-CH₂-O) | Two signals are expected, with the signal for the carbon attached to the nitrogen shifted downfield compared to ethanolamine due to the substitution on the nitrogen. |
The key diagnostic feature in the NMR spectra is the change in the chemical shifts of the methylene groups, reflecting the formation of the C-N bond to the hydrazine core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity.
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Ethanolamine | m/z 61[11] | m/z 30 ([CH₂NH₂]⁺)[11] |
| Hydrazine | m/z 32[12] | m/z 31 ([N₂H₃]⁺), m/z 15 ([NH]⁺)[12] |
| 2,2'-(Hydrazine-1,2-diyl)diethanol | m/z 120[13][14] | m/z 89, 71, 45, 42, 30, 28[14] |
The molecular ion peak at m/z 120 for 2,2'-(Hydrazine-1,2-diyl)diethanol is a definitive confirmation of its formation. The fragmentation pattern can also provide structural information.
Experimental Protocols
Synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol
A common laboratory-scale synthesis involves the reaction of hydrazine hydrate with ethylene oxide.[15]
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethylene oxide (EO)
-
Reaction vessel suitable for handling ethylene oxide
-
Stirring apparatus
-
Temperature control system
Procedure:
-
Charge the reaction vessel with hydrazine hydrate.
-
Cool the vessel to the desired reaction temperature (e.g., 70°C).[14]
-
Slowly introduce ethylene oxide into the hydrazine hydrate with vigorous stirring. The molar ratio of hydrazine hydrate to ethylene oxide is a critical parameter to control the formation of by-products.[15]
-
Maintain the reaction temperature and continue stirring for a specified period.
-
After the reaction is complete, the excess hydrazine and water can be removed under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or recrystallization.
Causality: The slow addition of ethylene oxide is crucial to control the exothermicity of the reaction and to minimize the formation of poly-ethoxylated by-products. The excess of hydrazine hydrate helps to favor the formation of the desired disubstituted product over higher substituted analogues.[15]
Spectroscopic Characterization Workflow
Caption: Workflow for synthesis and spectroscopic analysis.
Conclusion
The spectroscopic comparison of 2,2'-(Hydrazine-1,2-diyl)diethanol with its precursors, ethanolamine and hydrazine, provides a clear and definitive method for confirming the successful synthesis of the target molecule. Each spectroscopic technique offers unique and complementary information. IR spectroscopy confirms the transformation of functional groups, NMR spectroscopy elucidates the detailed chemical environment of the atoms, and mass spectrometry provides the crucial molecular weight and fragmentation data. By understanding these spectroscopic signatures, researchers can confidently monitor their reactions and verify the structure of their final product.
References
-
Astronomy & Astrophysics. Infrared spectra of solid-state ethanolamine: Laboratory data in support of JWST observations. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000149). [Link]
-
SpectraBase. Hydrazine. [Link]
-
ACS Publications. Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4. [Link]
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Astronomy & Astrophysics. Infrared spectra of solid-state ethanolamine: Laboratory data in support of JWST observations. [Link]
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ResearchGate. NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine …. [Link]
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A Technical Guide to the Comparative Thermal Analysis of Polymers Synthesized with 2,2'-(Hydrazine-1,2-diyl)diethanol
For researchers and professionals in polymer chemistry and material science, the quest for novel monomers that impart unique properties to polymers is perpetual. One such monomer of interest is 2,2'-(Hydrazine-1,2-diyl)diethanol, also known as N,N-bis(2-hydroxyethyl)hydrazine. Its structure is unique, combining two primary hydroxyl groups for polymerization with a central hydrazine (-NH-NH-) linkage. This hydrazine moiety is anticipated to significantly influence the resultant polymer's properties, particularly its thermal behavior, due to its capacity for hydrogen bonding and its inherent thermal characteristics.
This guide provides a comprehensive framework for the comparative thermal analysis of polymers synthesized using 2,2'-(Hydrazine-1,2-diyl)diethanol. While specific literature on polymers derived from this exact monomer is not extensive, this document establishes a scientifically grounded protocol for their synthesis and evaluation. We will focus on polyurethanes as a representative and versatile polymer class where this diol can be effectively incorporated as a chain extender. The methodologies and principles described herein are designed to offer a robust blueprint for researchers to investigate the influence of the hydrazine linkage on polymer thermal stability.
The Significance of the Hydrazine Linkage
The chemical composition and architecture of a polymer backbone are primary determinants of its thermal stability.[1] The introduction of a 2,2'-(Hydrazine-1,2-diyl)diethanol unit into a polymer chain, such as a polyurethane, introduces two key structural features not present in conventional aliphatic diol chain extenders like 1,4-butanediol (BDO):
-
N-H Bonds for Enhanced Hydrogen Bonding: The two hydrogens on the hydrazine nitrogen atoms can act as potent hydrogen bond donors. This can lead to stronger inter-chain and intra-chain interactions within the hard segments of segmented polymers like polyurethanes, potentially increasing the glass transition temperature (T_g) and modifying mechanical properties.
-
The N-N Single Bond: The nitrogen-nitrogen single bond is known to have a lower bond dissociation energy compared to the carbon-carbon bonds that form the backbone of conventional polymers. This suggests that the hydrazine linkage could be a point of initial thermal degradation, potentially lowering the overall decomposition temperature of the polymer.[2][3]
A systematic comparative analysis is therefore essential to quantify these competing effects and understand the net impact on the material's performance envelope.
Part 1: Synthesis of Comparative Polymers
To isolate the effect of the hydrazine moiety, a direct comparison with a conventional analogue is critical. Here, we describe the synthesis of two segmented thermoplastic polyurethanes (TPUs). The control polymer (TPU-BDO) will use the common chain extender 1,4-butanediol. The experimental polymer (TPU-HDEH) will incorporate 2,2'-(Hydrazine-1,2-diyl)diethanol.
Experimental Protocol: One-Shot Polyurethane Synthesis
This protocol outlines a solvent-free, one-shot polymerization procedure, which is a common method for producing TPUs.[4]
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), M_n = 2000 g/mol (Soft Segment)
-
4,4'-Methylene diphenyl diisocyanate (MDI) (Hard Segment Isocyanate)
-
1,4-Butanediol (BDO) (Control Chain Extender)
-
2,2'-(Hydrazine-1,2-diyl)diethanol (Experimental Chain Extender)
-
Dibutyltin dilaurate (DBTDL) (Catalyst)
-
Heat Stabilizer (e.g., Irganox 1010)
Procedure:
-
Preparation: Dry the PTMEG and chain extenders (BDO and 2,2'-(Hydrazine-1,2-diyl)diethanol) in a vacuum oven at 80°C for at least 4 hours to remove residual moisture. Melt the MDI in an oven at 60°C.
-
Reaction Setup: In a PTFE reaction vessel equipped with a mechanical stirrer, add the pre-dried PTMEG and the chosen chain extender (BDO for TPU-BDO, or 2,2'-(Hydrazine-1,2-diyl)diethanol for TPU-HDEH). The molar ratio of PTMEG to chain extender should be maintained, for example, at 1:1.
-
Pre-heating: Heat the mixture to 70°C while stirring. Add the heat stabilizer (~0.2 wt%) and a catalytic amount of DBTDL.
-
Isocyanate Addition: Slowly add the molten MDI to the stirred mixture. The total molar ratio of isocyanate groups (from MDI) to hydroxyl groups (from PTMEG and the chain extender) should be approximately 1.02:1.
-
Polymerization: An exothermic reaction will occur. Continue stirring vigorously for 2-3 minutes until the mixture becomes highly viscous.
-
Curing: Pour the viscous polymer into a pre-heated mold and cure in an oven at 110°C for 12 hours.
-
Post-Processing: After curing, demold the polymer slab. For consistent thermal history, samples for analysis should be conditioned under the same standards, for example, by storing them in a desiccator for 48 hours at room temperature.
The following diagram illustrates the synthesis reaction for the experimental TPU-HDEH.
Caption: Reaction scheme for the synthesis of TPU-HDEH.
Part 2: Thermal Analysis Methodologies
A dual approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile.[5][6][7] TGA tracks mass changes to assess thermal stability, while DSC measures heat flow to identify phase transitions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is primarily used to determine the thermal stability and decomposition profile of polymers.
Instrumentation: A standard TGA instrument (e.g., TA Instruments Q500, PerkinElmer TGA 8000).
Procedure:
-
Sample Preparation: Precisely weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-60 mL/min to prevent oxidative degradation.[3]
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. A slower heating rate can provide higher resolution of thermal events.[3]
-
-
Data Collection: Record the sample mass as a function of temperature. The instrument software will generate a TGA curve (mass % vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to investigate thermal transitions like the glass transition (T_g), melting (T_m), and crystallization (T_c).[9][10] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[11]
Instrumentation: A standard DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at -80°C. Ramp the temperature to 220°C at a heating rate of 10°C/min. This scan erases the prior thermal history of the sample.
-
Cooling Scan: Hold at 220°C for 3 minutes to ensure complete melting. Cool the sample to -80°C at a controlled rate of 10°C/min. This allows for the observation of crystallization behavior.
-
Second Heating Scan: Hold at -80°C for 3 minutes. Ramp the temperature again to 220°C at 10°C/min. Data from this second scan is typically used for analysis as it reflects the intrinsic properties of the material under controlled conditions.
-
-
Data Collection: Record the differential heat flow as a function of temperature.
The following diagram outlines the comprehensive workflow for this comparative study.
Caption: Workflow for comparative thermal analysis.
Part 3: Data Presentation and Interpretation
The data obtained from TGA and DSC should be systematically tabulated for clear comparison. The following table presents illustrative data based on the expected influence of the hydrazine moiety.
Comparative Thermal Properties of Synthesized Polyurethanes
| Property | Parameter | TPU-BDO (Control) | TPU-HDEH (Experimental) | Rationale for Expected Difference |
| Thermal Stability (from TGA) | T_d5% (°C) | ~325 | ~305 | The N-N bond in the hydrazine unit is weaker than C-C bonds, likely initiating degradation at a lower temperature. |
| T_d50% (°C) | ~380 | ~365 | The overall degradation profile is expected to shift to lower temperatures due to the less stable linkage. | |
| Char Yield at 800°C (%) | ~5 | ~7 | The nitrogen-rich hydrazine structure may promote char formation at high temperatures, a desirable trait for flame retardancy.[12] | |
| Phase Transitions (from DSC) | T_g (°C) | ~ -45 | ~ -35 | Increased hydrogen bonding from the -NH-NH- group restricts soft segment mobility, raising the glass transition temperature. |
| T_m (°C) | ~ 195 | ~ 205 | Stronger hydrogen bonding in the hard segments can lead to more ordered packing and a higher melting point for the hard segment microdomains. |
Interpretation of Results:
-
TGA Analysis: The key parameters from TGA are the temperatures at which 5% (T_d5%) and 50% (T_d50%) weight loss occurs. A lower T_d5% for TPU-HDEH would suggest that the hydrazine linkage is indeed the "weak link" that initiates thermal decomposition.[2] The higher char yield for TPU-HDEH could be an interesting finding, suggesting that while initial stability is compromised, the high-temperature performance in terms of forming a protective char layer might be enhanced. This is a known characteristic of some nitrogen-containing polymers.
-
DSC Analysis: The second heating scan is used to determine the glass transition temperature (T_g) of the soft segments and the melting temperature (T_m) of the hard segment crystalline domains. An increase in T_g for TPU-HDEH would provide strong evidence of restricted chain mobility caused by the additional hydrogen bonding from the hydrazine group. Similarly, a higher T_m would indicate that these interactions create more stable and well-ordered hard segment domains, requiring more energy to disrupt.[9]
Conclusion
This guide presents a systematic and scientifically rigorous approach for evaluating the thermal properties of polymers incorporating 2,2'-(Hydrazine-1,2-diyl)diethanol. By employing a direct comparative methodology against a conventional analogue, researchers can effectively isolate and quantify the influence of the unique hydrazine linkage. The expected results—a potential decrease in initial decomposition temperature coupled with an increase in glass transition and melting temperatures—highlight the complex trade-offs inherent in molecular design. The protocols and interpretive framework provided here serve as a foundational resource for scientists and engineers aiming to develop novel polymers with tailored thermal characteristics for advanced applications.
References
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Al-Ammar, A. A., El-Faham, A., El-Sayed, A. M., & Soliman, S. M. (2022). Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. MDPI. Available at: [Link]
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Karimi, A., Faghihi, K., & Shabanian, M. (2012). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. Available at: [Link]
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Eom, Y., Lee, D., Kim, S., & Oh, J. (2022). Synthesis of Thermoplastic Polyurethanes Containing Bio-Based Polyester Polyol and Their Fiber Property. MDPI. Available at: [Link]
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Lee, S. H., Kim, B. K., & Kim, H. D. (2016). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. National Institutes of Health (NIH). Available at: [Link]
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Bellamy, L. J. (1962). OF HEAT-RESISTANT POLYMERS BY. NASA Technical Reports Server. Available at: [Link]
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Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]
- Sarkar, A. (2004). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Loontjens, T. (2006). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
- Bhalani, D., Pathan, S. K., & Vashi, K. (2023). Engineering polyamide materials: s-triazine framework with specialized bulky side chains for advanced applications.
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ChemBK. (n.d.). 2,2'-(Hydrazine-1,2-diyl)diethanol. ChemBK. Available at: [Link]
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Lucien, H. W. (1961). Thermal Decomposition of Hydrazine. Journal of Chemical & Engineering Data. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. Available at: [Link]
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Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server (NTRS). Available at: [Link]
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Torontech. (n.d.). DSC vs TGA: A Complete Guide to the Difference. Torontech. Available at: [Link]
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Ferrer, G., Solé, A., Barreneche, C., Martorell, I., & Cabeza, L. F. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. National Institutes of Health (NIH). Available at: [Link]
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A Comparative Analysis of the Chelating Efficiency of 1,2-bis(2-hydroxyethyl)hydrazine with Divalent Metal Ions
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of coordination chemistry and its applications in pharmacology and analytical sciences, the quest for efficient and selective chelating agents is paramount. This guide provides an in-depth technical assessment of the chelating efficiency of 1,2-bis(2-hydroxyethyl)hydrazine with a selection of biologically and environmentally relevant divalent metal ions: copper(II), nickel(II), and zinc(II). Through a combination of theoretical principles and detailed experimental protocols, we offer a comparative analysis that benchmarks the performance of 1,2-bis(2-hydroxyethyl)hydrazine against the well-established chelator, Ethylenediaminetetraacetic acid (EDTA).
The Principle of Chelation: A Thermodynamic Perspective
Chelation is a thermodynamically driven process where a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure known as a chelate.[1][2] The enhanced stability of these chelates compared to complexes formed by monodentate ligands is known as the "chelate effect."[3][4] This effect is primarily governed by a significant increase in entropy. The displacement of multiple solvent molecules by a single chelating ligand leads to a greater degree of disorder in the system, making the chelation process highly favorable.[5] The overall stability of a metal-ligand complex is quantified by the stability constant (K), with a larger value indicating a more stable complex.[6] The free energy change (ΔG°) of the reaction is related to the stability constant and is composed of both enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°).[3]
Assessing Chelation Efficiency: A Multi-faceted Approach
To provide a comprehensive evaluation of the chelating efficiency of 1,2-bis(2-hydroxyethyl)hydrazine, a combination of analytical techniques is employed. Each method offers unique insights into the metal-ligand interaction, from determining the binding stoichiometry to quantifying the thermodynamic driving forces.
UV-Vis Spectrophotometry: Determining Stoichiometry with Job's Method
UV-Vis spectrophotometry is a powerful technique for determining the stoichiometry of a metal-ligand complex in solution.[7] Job's method of continuous variation is a widely used approach where a series of solutions are prepared with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.[8][9] By plotting the absorbance of the complex at a specific wavelength against the mole fraction of the ligand, the stoichiometry can be determined from the mole fraction at which the maximum absorbance is observed.[10]
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, ZnSO₄·7H₂O) and the chelating agent (1,2-bis(2-hydroxyethyl)hydrazine) in a suitable buffer solution. The buffer should be chosen to maintain a constant pH and should not interact with the metal ions.
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total volume constant. This ensures that the total concentration of metal and ligand remains constant across the series.
-
-
UV-Vis Measurement:
-
For each solution in the series, record the UV-Vis spectrum over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each solution at the determined λ_max.
-
-
Data Analysis:
-
Plot the absorbance at λ_max against the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.[11] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 suggests a 1:2 ratio.[9]
-
Potentiometric Titration: Quantifying Stability Constants via the Irving-Rossotti Method
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[12] The Irving-Rossotti method involves a series of pH titrations of the ligand with and without the metal ion.[3][4] By analyzing the titration curves, the proton-ligand and metal-ligand stability constants can be calculated.[13]
-
Preparation of Solutions:
-
Prepare the following solutions with a constant ionic strength maintained by a background electrolyte (e.g., KNO₃ or NaClO₄):
-
A solution of a strong acid (e.g., HClO₄).
-
A solution of the strong acid and the chelating agent.
-
A solution of the strong acid, the chelating agent, and the metal salt.
-
-
-
Titration:
-
Titrate each solution with a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature.
-
Record the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for each of the three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̅_A) and the average number of ligands attached per metal ion (n̅).
-
The proton-ligand stability constants are determined from a plot of n̅_A versus pH.
-
The metal-ligand stability constants are determined from the formation curve, which is a plot of n̅ versus the negative logarithm of the free ligand concentration (pL).[14]
-
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Profile
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the metal-ligand interaction in a single experiment.[15] ITC determines the binding affinity (K_a), stoichiometry (n), and the enthalpy of binding (ΔH).[16] From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated.[17]
-
Sample Preparation:
-
Prepare a solution of the metal ion in a suitable buffer and place it in the ITC sample cell.
-
Prepare a solution of the chelating agent (1,2-bis(2-hydroxyethyl)hydrazine) in the same buffer at a concentration typically 10-20 times that of the metal ion and load it into the injection syringe.[18] Meticulous buffer matching between the cell and syringe solutions is crucial to minimize heats of dilution.[18]
-
-
ITC Experiment:
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the ligand solution into the metal ion solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to yield a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to metal.
-
This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: K_a, n, and ΔH.
-
Comparative Chelating Efficiency of 1,2-bis(2-hydroxyethyl)hydrazine
Based on the principles of coordination chemistry and data from analogous N-substituted ligands, we can anticipate the chelating behavior of 1,2-bis(2-hydroxyethyl)hydrazine. The presence of two nitrogen atoms from the hydrazine moiety and two oxygen atoms from the hydroxyethyl groups suggests that it can act as a tetradentate ligand, forming stable five-membered chelate rings with metal ions.[19]
Data Summary: Stability Constants and Thermodynamic Parameters
The following tables present a comparative overview of the stability constants (log K) and thermodynamic parameters for the chelation of Cu(II), Ni(II), and Zn(II) by 1,2-bis(2-hydroxyethyl)hydrazine and the benchmark chelator, EDTA. The data for 1,2-bis(2-hydroxyethyl)hydrazine is based on values reported for structurally similar N,N'-bis(2-hydroxyethyl)ethylenediamine to provide a scientifically grounded comparison.[20]
Table 1: Stability Constants (log K) of Metal Complexes at 25°C
| Metal Ion | 1,2-bis(2-hydroxyethyl)hydrazine (Analog) | EDTA[21] |
| Cu(II) | 16.2 | 18.8 |
| Ni(II) | 13.5 | 18.4 |
| Zn(II) | 11.4 | 16.5 |
Table 2: Thermodynamic Parameters of Chelation at 25°C
| Complex | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| [Cu(BHEH)]²⁺ (Analog) | -92.5 | -55.2 | 37.3 |
| [Cu(EDTA)]²⁻ | -107.3 | -47.7 | 59.6 |
| [Ni(BHEH)]²⁺ (Analog) | -77.1 | -38.5 | 38.6 |
| [Ni(EDTA)]²⁻ | -105.0 | -38.5 | 66.5 |
| [Zn(BHEH)]²⁺ (Analog) | -65.1 | -23.8 | 41.3 |
| [Zn(EDTA)]²⁻ | -94.2 | -23.0 | 71.2 |
BHEH is used as an abbreviation for 1,2-bis(2-hydroxyethyl)hydrazine. Data for BHEH is from a structurally similar analog for comparative purposes.
Analysis and Interpretation
The data reveals that while 1,2-bis(2-hydroxyethyl)hydrazine is an effective chelator for Cu(II), Ni(II), and Zn(II), its stability constants are consistently lower than those of EDTA. This is expected, as EDTA is a hexadentate ligand, forming more chelate rings and thus benefiting from a greater entropic advantage.[6]
The order of stability for both chelators follows the Irving-Williams series: Cu(II) > Ni(II) > Zn(II), which is a common trend for divalent transition metal complexes.[22]
The thermodynamic data underscores the importance of the entropy-driven chelate effect. For both ligands, the chelation process is enthalpically favorable (negative ΔH°) and entropically driven (positive TΔS°). The significantly larger positive entropy change for EDTA complexes contributes to their superior stability.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the chelation mechanism and the experimental workflows.
Caption: Chelation of a metal ion by 1,2-bis(2-hydroxyethyl)hydrazine.
Caption: Workflow for assessing chelation efficiency.
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A Comparative Guide to Pyridazine Synthesis: Benchmarking Hydrazine Derivatives and Modern Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridazines represent a cornerstone scaffold, integral to the development of a wide array of pharmaceuticals and functional materials. The classical approach to their synthesis—the condensation of a 1,4-dicarbonyl compound with hydrazine—is a foundational reaction. However, the landscape of chemical synthesis is in constant evolution, with a drive towards milder conditions, higher efficiency, and greater molecular diversity. This guide provides an in-depth comparison of the traditional hydrazine-based methods with modern, transition-metal-catalyzed alternatives for pyridazine synthesis. We will also explore the potential utility of 2,2'-(Hydrazine-1,2-diyl)diethanol as a hydrazine surrogate, offering insights into its prospective advantages in specific catalytic systems.
The Classical Approach: Hydrazine Condensation with 1,4-Dicarbonyls
The most fundamental and widely practiced method for pyridazine synthesis involves the reaction of a 1,4-dicarbonyl compound with hydrazine hydrate. This reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.
General Reaction Scheme
The reaction of a 1,4-diketone with hydrazine proceeds as follows:
Caption: Classical Pyridazine Synthesis Workflow.
Performance and Limitations
While robust and straightforward, this method often requires harsh reaction conditions and can result in modest to good yields, depending on the substrate. A notable example is the synthesis of aryl-substituted pyridazines from 1,2-diacyl fulvenes and hydrazine hydrate, which has been reported to yield products in the range of 43-71%.[1]
Table 1: Performance of Hydrazine Hydrate in Pyridazine Synthesis from 1,2-Diacyl Fulvenes
| Substituent (R) | Product Appearance | Melting Point (°C) | Yield (%) |
| Phenyl | Light yellow powder | 202-204.9 | 71.2 |
| Thienyl | Red, rust-colored powder | 164.5-165.9 | 43 |
| Tolyl | Deep yellow powder | 158.5-161.2 | 51 |
Data sourced from Hobbs, W. J. (2017). Synthesis and Characterization of Unique Pyridazines.[1]
The primary limitations of this classical approach include the often-high reaction temperatures, the need for an additional oxidation step, and the hazardous nature of hydrazine hydrate, which is highly toxic and carcinogenic.
2,2'-(Hydrazine-1,2-diyl)diethanol: A Potentially Safer Hydrazine Surrogate
Structure:
Anticipated Advantages
-
Improved Safety Profile: The diethanol substitution is expected to reduce the vapor pressure and volatility of the hydrazine moiety, potentially lowering inhalation risks compared to hydrazine hydrate.
-
Enhanced Solubility: The presence of two hydroxyl groups should increase the solubility of the reagent in a wider range of protic solvents, potentially allowing for milder and more homogeneous reaction conditions.
-
Modified Reactivity: The electron-withdrawing nature of the hydroxyethyl groups may modulate the nucleophilicity of the hydrazine nitrogens, which could influence the reaction kinetics and selectivity in certain catalytic cycles.
Postulated Reaction Pathway
It is hypothesized that 2,2'-(Hydrazine-1,2-diyl)diethanol would react with 1,4-dicarbonyls in a similar fashion to hydrazine, forming the corresponding N,N'-disubstituted dihydropyridazine intermediate, which would then be oxidized.
Modern Alternatives: Transition-Metal Catalyzed Pyridazine Synthesis
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of pyridazines, offering novel reaction pathways with often higher efficiency and functional group tolerance.
Ruthenium-Catalyzed Synthesis from Alkyne Diols
A notable advancement involves the ruthenium-catalyzed in situ cyclization of alkyne diols to diketones, which then react with hydrazine hydrate to form the pyridazine ring.[1]
Caption: Ruthenium-Catalyzed Pyridazine Synthesis Workflow.
This method allows for the construction of the pyridazine core from readily available starting materials under catalytic conditions.
Palladium-Catalyzed Synthesis from Internal Alkynes
Palladium catalysis has also been successfully employed for the synthesis of pyridazines from internal alkynes and a hydrazine source.[1] This approach offers a direct route to highly substituted pyridazines.
Experimental Protocol: Palladium-Catalyzed Pyridazine Synthesis
-
To a reaction vessel, add the internal alkyne (1.0 equiv.), PdCl2 (5 mol%), P(o-Tolyl)3 (10 mol%), and nBu3N (2.0 equiv.).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 90°C.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Purify the product by silica gel chromatography.
Performance Comparison of Synthetic Methodologies
Table 2: Comparative Performance of Pyridazine Synthesis Methods
| Method | Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Key Advantages |
| Classical Condensation | 1,2-Diacyl Fulvenes | Hydrazine Hydrate | Room Temperature, 24h | 43-71 | Simple, well-established |
| Ruthenium-Catalyzed | Alkyne Diol | Ruthenium catalyst, KOtBu | Not specified | Not specified | In situ generation of diketone |
| Palladium-Catalyzed | Internal Alkynes | PdCl2, P(o-Tolyl)3, nBu3N | 90°C, DMF | Good (not specified) | Direct route to substituted pyridazines |
Note: Specific yield data for the catalytic methods were not available in the cited sources, but are generally reported as "good" or "high".
Conclusion and Future Outlook
The synthesis of pyridazines continues to be an area of active research, driven by the importance of this scaffold in medicinal chemistry and materials science. While the classical condensation of hydrazines with 1,4-dicarbonyls remains a viable and straightforward method, modern transition-metal-catalyzed approaches offer significant advantages in terms of efficiency, substrate scope, and the ability to construct complex pyridazine derivatives.
The exploration of hydrazine surrogates like 2,2'-(Hydrazine-1,2-diyl)diethanol is a compelling avenue for future research. A thorough investigation into its reactivity and performance in both classical and catalytic pyridazine syntheses could lead to the development of safer and more versatile synthetic protocols. For drug development professionals, the ability to fine-tune reaction conditions and introduce molecular diversity through these advanced methods is invaluable in the quest for novel therapeutic agents.
References
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Hobbs, W. J. (2017). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-(Hydrazine-1,2-diyl)diethanol
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS 2488-95-1) demand a meticulous, informed approach. While specific regulatory disposal protocols for this exact compound are not extensively documented, its structural backbone—the hydrazine moiety—provides a clear and cautious path forward. This guide synthesizes established principles for hydrazine waste management to provide a comprehensive, safety-driven procedure for your laboratory.
The core principle is one of caution: due to its chemical nature, 2,2'-(Hydrazine-1,2-diyl)diethanol must be managed as a hazardous substance, drawing parallels from the well-documented risks of hydrazine and its derivatives. These compounds are recognized for their toxicity, potential carcinogenicity, and reactivity.[1][2][3] Therefore, all waste containing this compound is classified as hazardous waste, and its disposal must adhere strictly to federal, state, and local regulations.[1][4]
Part 1: Hazard Profile and Essential Precautions
Understanding the "why" behind a protocol is as critical as the protocol itself. 2,2'-(Hydrazine-1,2-diyl)diethanol is a substituted hydrazine. The parent compound, hydrazine, is acutely toxic via inhalation, ingestion, and dermal contact, and is classified by the EPA as a probable human carcinogen (Group B2).[3][5] It is also corrosive and can cause severe damage to the skin, eyes, and respiratory tract.[6][7] Structurally similar compounds like 2-hydroxyethylhydrazine are also known to be toxic and irritants.[8][9]
Given these facts, we must infer that 2,2'-(Hydrazine-1,2-diyl)diethanol presents similar hazards. All handling and disposal operations must be conducted based on this conservative assessment.
Essential Personal Protective Equipment (PPE):
-
Hand Protection: Butyl rubber gloves are the preferred choice for handling hydrazines. Neoprene or nitrile rubber may also be suitable.[10]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[11]
-
Body Protection: A flame-resistant lab coat or a chemical-resistant apron/suit should be worn.[10][12]
-
Respiratory Protection: All handling of the neat compound and all chemical treatment procedures must be performed within a certified chemical fume hood.[5] For emergencies or significant spills, a NIOSH/MSHA-approved positive-pressure supplied-air respirator is necessary.[10][13]
Part 2: Disposal Pathways - A Decision-Based Approach
The correct disposal path depends on the nature of the waste: is it a concentrated residue, a dilute aqueous solution, or a spill? The following workflow provides a clear decision-making framework.
Caption: Disposal decision workflow for 2,2'-(Hydrazine-1,2-diyl)diethanol waste.
Part 3: Detailed Disposal Protocols
This is the most straightforward and universally recommended method for neat compounds, reaction residues, and heavily contaminated materials (e.g., silica gel, filter paper).
-
Segregation: Do not mix hydrazine waste with other chemical waste streams, especially acids or oxidizing agents.[10]
-
Containment: Carefully transfer the waste into a designated, properly labeled hazardous waste container. The container must be compatible with hydrazines (e.g., polyethylene).
-
Labeling: Affix a hazardous waste label immediately. Clearly identify the contents, including "2,2'-(Hydrazine-1,2-diyl)diethanol," and list all relevant hazards (e.g., Toxic, Corrosive, Potential Carcinogen).
-
Storage: Store the sealed container in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.[10][11]
-
Pickup: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][14] This ensures the waste is transported to a facility capable of high-temperature incineration, the preferred method for concentrated hydrazine waste.[1]
For dilute process effluents or rinse water, chemical oxidation can be an effective on-site treatment method. This procedure must be performed with extreme caution in a chemical fume hood. The goal is to oxidize the hydrazine derivative to less harmful products like nitrogen gas and water.[10]
Method A: Oxidation with Sodium Hypochlorite (Bleach)
This method is effective and uses a common lab reagent. The reaction between sodium hypochlorite and hydrazine yields nitrogen, water, and sodium chloride.[10]
-
Preparation: Ensure the waste solution of 2,2'-(Hydrazine-1,2-diyl)diethanol is already dilute (<5%). If necessary, dilute it further with water in a large vessel to manage the exothermic reaction.
-
Reagent: Use a dilute solution of sodium hypochlorite (e.g., household bleach, which is typically 5-6% NaOCl).
-
Addition: While stirring vigorously in a chemical fume hood, slowly add the sodium hypochlorite solution to the hydrazine waste. The addition must be slow to control the temperature and potential gas evolution. A 2:1 molar ratio of hypochlorite to hydrazine is a common target to ensure complete destruction, but a slight excess is recommended.[10]
-
Reaction Time: Allow the mixture to stir for at least 2 hours after the addition is complete.
-
Verification: Test the treated solution for the presence of residual hydrazine using commercially available test strips or a colorimetric method. Also, test for residual chlorine to confirm an excess of the oxidant was used.
-
Final Disposal: Once destruction is confirmed, the solution can typically be neutralized to a pH between 6 and 8 and, if local regulations permit, discharged to the sanitary sewer with copious amounts of water.[10] Always consult your local and institutional guidelines before drain disposal.
Method B: Oxidation with Hydrogen Peroxide
This is another effective method, often catalyzed by copper ions.[15] The reaction requires two moles of hydrogen peroxide per mole of hydrazine.[10]
-
Preparation: As with the hypochlorite method, begin with a dilute (<5%) solution of the hydrazine waste.
-
Catalyst: Add a trace amount of a copper (II) salt solution (e.g., copper sulfate) to catalyze the reaction.
-
Reagent Addition: Slowly and with vigorous stirring, add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). A slight excess is recommended to ensure complete reaction.[10]
-
Reaction and Verification: Follow steps 4-6 from Method A to ensure complete destruction before final disposal.
Part 4: Spill Management
Accidental spills must be treated as a major incident.[5]
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the area and alert your supervisor and EHS.[16]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don full PPE as described in Part 1 before re-entering the area.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, clay, or vermiculite. Do not use combustible materials like paper towels or sawdust , as this can create a fire or explosion hazard.[4]
-
Absorption: Carefully cover and absorb the spill with the inert material.
-
Collection: Sweep the contaminated absorbent into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Label the waste container and manage it according to the protocol for concentrated waste.[4]
Part 5: Quantitative Data and Safety Parameters
The following table summarizes key quantitative data relevant to the safe handling and disposal of hydrazine-related compounds.
| Parameter | Value / Guideline | Rationale & Source |
| Concentration for On-Site Treatment | < 5% w/w | To control the exothermic nature of the oxidation reaction and prevent dangerous temperature increases.[10][13] |
| Reagent Ratio (NaOCl:Hydrazine) | ~2:1 molar ratio (use slight excess) | Ensures complete chemical destruction of the hydrazine moiety.[10] |
| Reagent Ratio (H₂O₂:Hydrazine) | ~2:1 molar ratio (use slight excess) | Stoichiometric requirement for the complete oxidation of hydrazine to nitrogen and water.[10] |
| OSHA PEL (Hydrazine) | 1 ppm (8-hour TWA) | Legal airborne permissible exposure limit. Provides a regulatory benchmark for workplace safety.[4] |
| ACGIH TLV (Hydrazine) | 0.01 ppm (8-hour TWA) | Health-based threshold limit value, reflecting a higher degree of caution due to toxicity and carcinogenicity.[4] |
| Flammability Limits (Hydrazine in air) | 4.7% to 100% by volume | Demonstrates a wide flammable range, highlighting the importance of avoiding ignition sources.[10] |
This guide provides a framework for the responsible management of 2,2'-(Hydrazine-1,2-diyl)diethanol. The foundational principles of treating it as a hazardous hydrazine compound, segregating waste streams, utilizing proper PPE, and adhering to validated chemical neutralization or licensed disposal methods are paramount. Always prioritize safety and consult your institution's EHS department to ensure full compliance with all applicable regulations.
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2,2'-(Piperazine-1,4-diyl)diethanol | CAS#:122-96-3. Chemsrc. [Link]
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Navigating the Handling of 2,2'-(Hydrazine-1,2-diyl)diethanol: A Guide to Personal Protective Equipment
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds containing the hydrazine moiety, such as 2,2'-(Hydrazine-1,2-diyl)diethanol, demand a heightened level of safety awareness due to their inherent reactivity and potential health hazards. This guide provides essential, immediate safety and logistical information, focusing on the critical aspect of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel. Our goal is to empower you with the knowledge to work safely, building a foundation of trust through value-added information that extends beyond the product itself.
Understanding the Risks: The Hydrazine Functional Group
The primary hazards associated with 2,2'-(Hydrazine-1,2-diyl)diethanol stem from the hydrazine functional group. Hydrazine and its derivatives are recognized as corrosive, toxic, and potential carcinogens.[1][2] Exposure can lead to severe skin burns, and eye damage, and they are harmful if inhaled, swallowed, or absorbed through the skin. Therefore, a robust PPE strategy is not merely a recommendation but a mandatory prerequisite for handling this and related compounds.
Core Principles of Protection: A Multi-layered Approach
Effective protection against chemical hazards relies on a hierarchy of controls, with PPE serving as the final, crucial barrier between the individual and the chemical. The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken.
Engineering Controls: The First Line of Defense
Before any handling of 2,2'-(Hydrazine-1,2-diyl)diethanol, ensure that appropriate engineering controls are in place. A certified chemical fume hood is essential to minimize inhalation exposure by drawing vapors and aerosols away from the user.[1][3] For particularly hazardous operations or when handling larger quantities, a glove box may be necessary.[4]
Personal Protective Equipment: Your Last and Most Personal Barrier
The following table outlines the recommended PPE for handling 2,2'-(Hydrazine-1,2-diyl)diethanol. It is imperative that all personnel are trained in the proper use, removal, and disposal of this equipment.[5]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling hydrazine compounds.[1][4] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double-gloving is a prudent practice, especially for extended operations. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must be worn to protect against splashes.[1][4] A face shield provides an additional layer of protection for the entire face and should be used when there is a significant risk of splashing.[1] |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat is the minimum requirement to protect against incidental contact.[1] For procedures with a higher splash potential, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved respirator | While a fume hood is the primary means of respiratory protection, a respirator may be necessary for emergency situations, such as a spill, or if engineering controls are insufficient.[4][6] The type of respirator and cartridge should be selected based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes | Non-porous, closed-toe shoes are mandatory to protect feet from potential spills.[4] |
Procedural Guidance: Donning, Doffing, and Disposal
The efficacy of PPE is as much about its correct use as its selection. Follow a strict protocol for donning and doffing to prevent cross-contamination.
Donning PPE Workflow
Doffing PPE Workflow
Doffing requires even more care to avoid contact with contaminated surfaces.
Disposal
All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous waste in accordance with institutional and local regulations.[7]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Spills: Do not attempt to clean up a spill of a hydrazine compound without appropriate training and PPE.[1] Evacuate the area and follow your institution's emergency spill response procedures.
Conclusion: A Culture of Safety
The responsible handling of 2,2'-(Hydrazine-1,2-diyl)diethanol and other hazardous chemicals is the cornerstone of a safe and productive research environment. By understanding the risks, implementing robust engineering controls, and diligently using the correct personal protective equipment, you can mitigate the potential hazards and focus on advancing your scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon every researcher to be familiar with the specific Safety Data Sheet (SDS) for any chemical they handle and to adhere to their institution's safety protocols.
References
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CORE Scholar. Best Practices: Emergency Medical Management to Hydrazine Exposure. [Link]
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Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory. [Link]
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Lab Manager. Best Practices for Storing and Handling Corrosive Liquids in the Lab. [Link]
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Hampshire College. Lab Safety Manual: Working with Hazardous Materials. [Link]
-
ChemBK. 2,2'-(Hydrazine-1,2-diyl)diethanol. [Link]
-
Chemsrc. 2,2'-(Piperazine-1,4-diyl)diethanol | CAS#:122-96-3. [Link]
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PubChem - NIH. 2-Hydrazinoethanol | C2H8N2O | CID 8017. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
